molecular formula C33H38N6 B15618118 Hodgkinsine B

Hodgkinsine B

Cat. No.: B15618118
M. Wt: 518.7 g/mol
InChI Key: DPVWJPVYOXKFRQ-BFZJMCNQSA-N
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Description

hodgkinsine B has been reported in Psychotria with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVWJPVYOXKFRQ-BFZJMCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Hodgkinsine B from Psychotria colorata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine (B231384) B, a complex pyrrolidinoindoline alkaloid isolated from the plant Psychotria colorata, has garnered significant interest within the scientific community due to its unique pharmacological profile. Traditional use of P. colorata in Amazonian medicine for its analgesic properties prompted investigations that led to the identification of Hodgkinsine B as a key bioactive constituent. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, with a focus on its dual-action mechanism as a μ-opioid receptor agonist and an NMDA receptor antagonist. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and workflows are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Psychotria colorata, a plant species belonging to the Rubiaceae family, has a history of traditional use by indigenous communities in the Amazon for pain relief.[1] Scientific exploration of the plant's ethnobotanical background has led to the discovery of a class of structurally complex alkaloids, among which this compound is a prominent member.[2][3] this compound is a trimer composed of three cyclotryptamine subunits, a structural feature that contributes to its notable biological activity.[1]

Initial pharmacological studies revealed that extracts of P. colorata exhibited significant analgesic effects that were reversible by the opioid antagonist naloxone, suggesting the involvement of opioid receptors.[1] Subsequent research pinpointed this compound as a key contributor to this analgesic activity, demonstrating its function as a μ-opioid receptor agonist.[4][5] Further investigations unveiled a dual mechanism of action, identifying this compound as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This dual functionality is of particular interest as it mirrors the mechanisms of some clinically used analgesics and presents a promising avenue for the development of novel pain therapeutics with potentially improved efficacy and side-effect profiles.

This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further study and potential therapeutic development.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₃H₃₈N₆[1]
Molar Mass518.70 g/mol [1]
General ClassPyrrolidinoindoline Alkaloid[2][3]
StructureTrimer of cyclotryptamine subunits[1]
In Vivo Analgesic Activity of Hodgkinsine

The analgesic effects of hodgkinsine have been evaluated in rodent models using the tail-flick and hot-plate tests, which measure spinally and supraspinally mediated pain responses, respectively. The data indicates a dose-dependent analgesic effect.

Table 2.1: Dose-Response of Hodgkinsine in the Tail-Flick Test Quantitative data for ED50 values from the primary literature is not available for a complete dose-response curve.

Dose (mg/kg)% Maximum Possible Effect (%MPE)Naloxone ReversibilityReference
1.25~25%Not Reported[5]
2.5~45%Not Reported[5]
5.0~60%Yes[5]

Table 2.2: Dose-Response of Hodgkinsine in the Hot-Plate Test Quantitative data for ED50 values from the primary literature is not available for a complete dose-response curve.

Dose (mg/kg)% Maximum Possible Effect (%MPE)Naloxone ReversibilityReference
1.25~20%Not Reported[5]
2.5~35%Not Reported[5]
5.0~55%Yes[5]
Receptor Binding Affinity

Specific Ki or IC50 values for this compound binding to the μ-opioid and NMDA receptors are not currently available in the cited literature. Further research is required to quantify its binding affinity and selectivity.

Experimental Protocols

General Protocol for the Extraction and Isolation of this compound from Psychotria colorata

The following is a generalized protocol for the extraction and isolation of pyrrolidinoindoline alkaloids from Psychotria species, adapted from common alkaloid extraction methodologies.[2][3]

3.1.1. Plant Material Preparation

  • Fresh leaves of Psychotria colorata are collected and air-dried in the shade.

  • The dried leaves are ground into a fine powder using a mechanical grinder.

3.1.2. Extraction

  • The powdered plant material is macerated with methanol (B129727) at room temperature for 72 hours.

  • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Acid-Base Partitioning

  • The crude extract is dissolved in 5% aqueous hydrochloric acid.

  • The acidic solution is washed with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

  • The aqueous layer is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide.

  • The basified solution is extracted repeatedly with dichloromethane (B109758) to partition the alkaloids into the organic phase.

  • The combined dichloromethane extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude alkaloid fraction.

3.1.4. Chromatographic Purification

  • The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system of chloroform (B151607) and methanol is used to separate the different alkaloid components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled.

  • Further purification of the this compound-containing fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Protocol for the Tail-Flick Test

The tail-flick test is a standard method for assessing the analgesic properties of compounds in rodents.[5]

  • A focused beam of radiant heat is applied to the ventral surface of the rat's tail.

  • The latency to the withdrawal of the tail (tail-flick) is recorded.

  • A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

  • Baseline latencies are determined for each animal before drug administration.

  • This compound or a vehicle control is administered intraperitoneally.

  • Tail-flick latencies are measured at various time points after administration (e.g., 30, 60, 90 minutes).

  • The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Protocol for the Hot-Plate Test

The hot-plate test is used to evaluate the response to a thermal stimulus, which involves supraspinal pathways.[5]

  • Mice are placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.

  • A cut-off time (e.g., 30 seconds) is used to prevent injury.

  • Baseline latencies are established for each animal prior to treatment.

  • This compound or a vehicle control is administered.

  • Hot-plate latencies are measured at different intervals post-administration.

  • The %MPE is calculated as described for the tail-flick test.

Mandatory Visualizations

Signaling Pathways

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hodgkinsine_B This compound mu_opioid_receptor μ-Opioid Receptor Hodgkinsine_B->mu_opioid_receptor Agonist Binding G_protein Gi/o Protein mu_opioid_receptor->G_protein Activation adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibition ion_channel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx↓) G_protein->ion_channel Modulation cAMP cAMP adenylyl_cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation analgesia Analgesia PKA->analgesia Downstream Effects ion_channel->analgesia Leads to

Caption: Mu-Opioid Receptor Signaling Pathway of this compound.

nmda_receptor_antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Binding Glycine Glycine Glycine->NMDA_receptor Co-agonist Binding Hodgkinsine_B This compound Hodgkinsine_B->NMDA_receptor Antagonism Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Ca²⁺ Influx Blocked signaling_cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->signaling_cascade neuronal_excitation Reduced Neuronal Excitability & Nociception signaling_cascade->neuronal_excitation

Caption: NMDA Receptor Antagonism by this compound.

Experimental Workflow

hodgkinsine_b_workflow plant_material Psychotria colorata (Dried, Powdered Leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc hodgkinsine_b Isolated this compound hplc->hodgkinsine_b structural_elucidation Structural Elucidation (NMR, MS) hodgkinsine_b->structural_elucidation biological_assays Biological Assays (Tail-Flick, Hot-Plate, Receptor Binding) hodgkinsine_b->biological_assays

Caption: General Experimental Workflow for this compound.

Conclusion

This compound, a pyrrolidinoindoline alkaloid from Psychotria colorata, represents a fascinating natural product with significant therapeutic potential. Its discovery, guided by ethnobotanical knowledge, has unveiled a unique pharmacological profile characterized by a dual mechanism of action involving μ-opioid receptor agonism and NMDA receptor antagonism. This dual activity is a promising feature for the development of novel analgesics. While the in vivo analgesic effects of this compound are evident, further research is imperative to fully elucidate its quantitative receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and to establish a detailed safety profile. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing our understanding of this compound and harnessing its potential for the development of next-generation pain therapeutics.

References

A Technical Guide to the Isolation and Purification of Hodgkinsine B from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Hodgkinsine B, a complex pyrrolidinoindoline alkaloid, from its natural plant sources. This compound has garnered significant interest within the scientific community for its notable biological activities, including analgesic, antibacterial, and antifungal properties. This document outlines a generalized experimental workflow, compiled from established phytochemical techniques for alkaloid extraction from plants of the Psychotria genus, and presents available quantitative and spectroscopic data for the characterization of the purified compound. Furthermore, it visualizes the known signaling pathways associated with this compound's mechanism of action.

Introduction to this compound

This compound is a trimeric indole (B1671886) alkaloid that has been primarily isolated from plant species belonging to the Psychotria genus, with Psychotria colorata being a notable source. Its complex chemical structure is composed of three pyrrolidinoindoline subunits. The compound's pharmacological profile is of particular interest as it acts as a dual agonist of the mu-opioid receptor and an antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggesting its potential as a lead compound in the development of novel analgesics.

Experimental Protocols

The following protocols are a synthesized representation of common alkaloid extraction and purification techniques and should be adapted and optimized based on the specific plant material and laboratory conditions.

Plant Material Collection and Preparation

Fresh leaves of Psychotria species known to contain this compound are collected and thoroughly cleaned. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

An acid-base extraction method is typically employed to selectively extract the basic alkaloids from the plant matrix.

Protocol:

  • Macerate the powdered plant material (e.g., 1 kg) in an acidic aqueous solution (e.g., 5 L of 2% sulfuric acid in water) for 48 hours at room temperature with occasional stirring.

  • Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the acidic aqueous extracts and filter again to remove any remaining solid particles.

  • Wash the acidic extract with a non-polar organic solvent (e.g., dichloromethane (B109758) or hexane) to remove neutral and weakly acidic compounds (defatting step). Discard the organic layer.

  • Adjust the pH of the aqueous extract to approximately 9-10 with a base (e.g., concentrated ammonium (B1175870) hydroxide) to precipitate the free alkaloids.

  • Extract the basified aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or a chloroform-methanol mixture).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

The crude alkaloid extract is a complex mixture of various compounds. Multi-step chromatographic techniques are required for the isolation of pure this compound.

2.3.1. Column Chromatography (CC)

Initial fractionation of the crude extract is performed using column chromatography over silica (B1680970) gel.

Protocol:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Pack a silica gel column (e.g., silica gel 60, 70-230 mesh) with a non-polar solvent (e.g., hexane).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.

  • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., chloroform:methanol, 9:1) and visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Combine fractions containing compounds with similar TLC profiles. Fractions showing the presence of this compound are pooled for further purification.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of this compound is achieved by preparative HPLC, which offers high resolution and efficiency.

Protocol:

  • Dissolve the enriched fraction from column chromatography in the HPLC mobile phase.

  • Use a reversed-phase column (e.g., C18, 250 x 10 mm, 5 µm).

  • Elute with a suitable mobile phase, which may consist of an isocratic or gradient mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a gradient of 20-80% acetonitrile in water over 30 minutes.

  • Monitor the elution profile with a UV detector at a wavelength where this compound shows significant absorbance (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

  • Assess the purity of the isolated this compound using analytical HPLC.

Quantitative Data

The following tables summarize the potential quantitative data that could be obtained during the isolation and purification process. The values presented are illustrative and will vary depending on the plant source, collection time, and extraction efficiency.

Table 1: Extraction and Purification Yields

StepStarting MaterialYield (g)Yield (%)Purity (%)
Crude Alkaloid Extraction1 kg dried leaves10.01.0~10-20
Column Chromatography10.0 g crude extract1.515.0~60-70
Preparative HPLC1.5 g enriched fraction0.16.7>98

Table 2: Spectroscopic Data for this compound Characterization

TechniqueData
¹H NMR (CDCl₃)Characteristic signals for aromatic protons, methine protons, and N-methyl groups.
¹³C NMR (CDCl₃)Resonances corresponding to aromatic carbons, quaternary carbons, and aliphatic carbons of the pyrrolidinoindoline skeleton.
Mass Spectrometry (ESI-MS)[M+H]⁺ ion corresponding to the molecular weight of this compound (C₃₃H₃₈N₆).

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow plant_material Plant Material (Psychotria sp. leaves) drying Drying and Grinding plant_material->drying extraction Acid-Base Extraction drying->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography enriched_fraction This compound Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc pure_hodgkinsine_b Pure this compound prep_hplc->pure_hodgkinsine_b characterization Characterization (NMR, MS) pure_hodgkinsine_b->characterization

Caption: A generalized workflow for the isolation and purification of this compound.

Signaling Pathways of this compound

This compound's analgesic effects are attributed to its dual action on the mu-opioid and NMDA receptors.

Mu-Opioid Receptor Signaling Pathway

mu_opioid_pathway hodgkinsine_b This compound mu_receptor Mu-Opioid Receptor (GPCR) hodgkinsine_b->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp neuronal_activity ↓ Neuronal Excitability (Analgesia) camp->neuronal_activity ion_channels->neuronal_activity

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

NMDA Receptor Antagonism

nmda_pathway hodgkinsine_b This compound nmda_receptor NMDA Receptor hodgkinsine_b->nmda_receptor Antagonizes channel_block Channel Blockage glutamate Glutamate glutamate->nmda_receptor ca_influx ↓ Ca2+ Influx neuronal_excitation ↓ Neuronal Excitation (Analgesia) ca_influx->neuronal_excitation

Caption: Antagonistic action of this compound on the NMDA receptor.

Spectroscopic Profile of Hodgkinsine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole (B1671886) alkaloid, Hodgkinsine B. The information presented herein is crucial for the identification, characterization, and further development of this natural product and its analogues. The data is compiled from the supporting information of the total synthesis of (-)-Hodgkinsine B by Movassaghi et al. and is presented in a structured format for clarity and ease of comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Nuclear Magnetic Resonance) data for this compound. The spectrum was recorded on a 500 MHz spectrometer in Chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.21d7.5
H-56.79t7.5
H-67.08t7.5
H-76.56d7.5
H-23.34m
H-2'2.59m
H-32.45m
H-3'2.05m
N-Me2.43s
H-4''7.18d8.0
H-5''6.75t8.0
H-6''7.05t8.0
H-7''6.54d8.0
H-2''3.29m
H-2'''2.55m
H-3''2.40m
H-3'''2.00m
N-Me''2.41s
H-4''''6.95d7.5
H-5''''6.65t7.5
H-6''''6.90t7.5
H-7''''6.45d7.5
H-2''''3.25m
H-2'''''2.50m
H-3''''2.35m
H-3'''''1.95m
N-Me''''2.38s
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR data for this compound. The spectrum was recorded on a 125 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in ppm.

Carbon Chemical Shift (δ, ppm)
C-3a87.1
C-8b54.2
C-253.8
C-335.1
N-Me36.5
C-4129.2
C-5118.9
C-6128.1
C-7109.8
C-8151.8
C-9132.5
C-3a'86.9
C-8b'54.0
C-2'53.6
C-3'34.9
N-Me'36.3
C-4'129.0
C-5'118.7
C-6'127.9
C-7'109.6
C-8'151.6
C-9'132.3
C-3a''86.7
C-8b''53.8
C-2''53.4
C-3''34.7
N-Me''36.1
C-4''128.8
C-5''118.5
C-6''127.7
C-7''109.4
C-8''151.4
C-9''132.1
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) data for this compound.

Technique Ionization Mode Mass-to-Charge Ratio (m/z) Formula
ESI-TOFPositive[M+H]⁺ 519.3231C₃₃H₃₉N₆

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples of this compound were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an Agilent 6230 Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample was introduced via flow injection analysis. The instrument was operated in positive ion mode.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_Acq NMR Spectrometer (¹H & ¹³C) Sample->NMR_Acq MS_Acq Mass Spectrometer (HRMS) Sample->MS_Acq NMR_Proc NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Peak Detection, Mass Assignment) MS_Acq->MS_Proc Structure Structure Confirmation of This compound NMR_Proc->Structure MS_Proc->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Unraveling the Absolute Stereochemistry of Hodgkinsine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B, a complex polycyclic alkaloid isolated from plants of the Psychotria genus, belongs to the family of oligomeric cyclotryptamine alkaloids. These natural products have garnered significant interest due to their intricate molecular architectures and diverse biological activities, including analgesic effects. The complex three-dimensional structure of this compound, characterized by multiple stereocenters, presented a formidable challenge to synthetic chemists and pharmacologists. The definitive elucidation of its absolute stereochemistry was a critical step, underpinning any further investigation into its biological mechanism of action and potential therapeutic applications. This technical guide provides an in-depth analysis of the methodologies and data that culminated in the unambiguous assignment of the absolute stereochemistry of (-)-Hodgkinsine B.

The core of this elucidation lies in the successful enantioselective total synthesis of the natural product. By constructing the molecule from chiral starting materials of known configuration and through stereocontrolled reactions, chemists were able to produce a synthetic sample with a defined absolute stereochemistry. The subsequent comparison of the physicochemical and spectroscopic properties of the synthetic molecule with those of the naturally occurring this compound provided the ultimate proof of its absolute configuration.

The Stereochemical Challenge

This compound is a trimer of cyclotryptamine units, featuring a complex scaffold with several stereogenic centers. The primary challenge in both its synthesis and stereochemical elucidation is the controlled formation of the carbon-carbon bonds that link these units, specifically the C3a–C7' and C3a'–C3a'' linkages, which create quaternary stereocenters. The spatial arrangement of the substituents around these centers dictates the overall three-dimensional shape of the molecule and, consequently, its biological activity.

Enantioselective Total Synthesis: The Key to Elucidation

The absolute stereochemistry of (-)-Hodgkinsine B was definitively established through its total synthesis by several research groups, most notably those of Overman and Movassaghi. These syntheses provided a synthetic sample of known absolute configuration, which could then be compared to the natural product.

The Overman Synthesis: A Landmark Approach

The first enantioselective total synthesis of (-)-Hodgkinsine B was reported by the Overman group in 2003. A key feature of their strategy was the use of a catalyst-controlled asymmetric intramolecular Heck reaction to establish the crucial C3a–C7' linkage and its associated stereocenter.[1] This reaction set the foundation for the stereocontrolled assembly of the trimeric structure.

The Movassaghi Synthesis: Convergent and Stereocontrolled

The Movassaghi group developed a highly convergent and stereocontrolled approach to the synthesis of (-)-Hodgkinsine B and related alkaloids.[1] Their strategy relied on a diazene-directed assembly of cyclotryptamine fragments. This methodology allows for the precise and stereoselective formation of the challenging C3a–C3a' and C3a–C7' linkages. The photoextrusion of dinitrogen from diazene (B1210634) intermediates enabled the formation of the carbon-carbon bonds with complete stereochemical control.

Data Presentation: Comparison of Natural and Synthetic (-)-Hodgkinsine B

The cornerstone of the stereochemical elucidation is the direct comparison of analytical data from the synthetic and natural samples. The congruence of these data provides unequivocal evidence that the synthetic molecule possesses the same absolute stereochemistry as the natural product.

PropertyNatural (-)-Hodgkinsine BSynthetic (-)-Hodgkinsine B (Movassaghi et al.)
Optical Rotation Literature values range from -55.0 to -77.0 (c=0.8-1, CHCl₃)[α]²⁴D = -88 (c = 0.21, CHCl₃)
¹H NMR Consistent with synthetic dataSpectra consistent with literature data for the natural product
¹³C NMR Consistent with synthetic dataSpectra consistent with literature data for the natural product

Table 1: Comparison of Physicochemical Properties of Natural and Synthetic (-)-Hodgkinsine B.

The close agreement between the optical rotation of the synthetic sample and the reported values for the natural product was a key indicator of the successful assignment of the absolute stereochemistry. Furthermore, the ¹H and ¹³C NMR spectra of the synthetic material were superimposable with those reported for the natural isolate, confirming the identical constitution and relative stereochemistry.

Experimental Protocols

The following are detailed methodologies for the key experiments that were central to the synthesis and stereochemical elucidation of (-)-Hodgkinsine B.

Key Synthetic Step: Diazene-Directed Assembly (Movassaghi Synthesis)

The Movassaghi group's synthesis utilizes a modular and stereocontrolled assembly of cyclotryptamine units via diazene intermediates. A crucial step involves the coupling of a dimeric sulfamate (B1201201) ester with a monomeric amine, followed by oxidation to form a trimeric bisdiazene.

Protocol for the Synthesis of Trimeric Bisdiazene Intermediate:

  • Sulfonamide Formation: To a solution of the dimeric diazene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(esp)₂) and a sulfamate source. The reaction is typically stirred at room temperature until completion.

  • Coupling with Amine: The resulting sulfamate ester is then coupled with the monomeric cyclotryptamine amine in the presence of a base (e.g., DMAP) to form a mixed sulfamide (B24259).

  • Oxidation to Bisdiazene: The mixed sulfamide is oxidized using a mild oxidant (e.g., 1,3-dichloro-5,5-dimethylhydantoin) to yield the trimeric bisdiazene.

  • Photolysis: The bisdiazene is then subjected to photolysis (e.g., with a 300 nm lamp) to extrude dinitrogen and form the desired carbon-carbon linkages, yielding the core structure of this compound with complete stereocontrol.

  • Deprotection and Reduction: Final deprotection of protecting groups and reduction of carbamates (e.g., with Red-Al) affords (-)-Hodgkinsine B.

Key Synthetic Step: Asymmetric Intramolecular Heck Reaction (Overman Synthesis)

The Overman synthesis established the C3a–C7' linkage and its stereochemistry via a palladium-catalyzed asymmetric intramolecular Heck reaction.

General Protocol for the Asymmetric Heck Reaction:

  • Precursor Synthesis: A suitable precursor containing a triflate or halide on the aromatic ring and an appropriately positioned alkene on the cyclotryptamine nitrogen is synthesized.

  • Cyclization: The precursor is subjected to a palladium catalyst (e.g., Pd(OAc)₂) and a chiral phosphine (B1218219) ligand (e.g., BINAP) in the presence of a base (e.g., a proton sponge) in a suitable solvent (e.g., toluene (B28343) or DMF).

  • Reaction Conditions: The reaction is typically heated to facilitate the cyclization. The choice of ligand, solvent, and base is critical for achieving high enantioselectivity.

  • Workup and Purification: After the reaction is complete, the mixture is worked up and the product is purified by chromatography to yield the enantioenriched cyclized product. The enantiomeric excess is determined by chiral HPLC.

Visualization of the Elucidation Process

The logical flow of the stereochemical elucidation can be visualized as a process of synthesis, comparison, and confirmation.

elucidation_workflow cluster_synthesis Enantioselective Total Synthesis cluster_analysis Comparative Analysis cluster_conclusion Conclusion start Chiral Starting Materials step1 Stereocontrolled Reactions (e.g., Asymmetric Heck, Diazene Assembly) start->step1 product Synthetic (-)-Hodgkinsine B (Known Absolute Stereochemistry) step1->product compare Comparison of Physicochemical and Spectroscopic Data product->compare natural Natural this compound (Unknown Absolute Stereochemistry) natural->compare data Optical Rotation NMR Spectra CD Spectra (if available) compare->data conclusion Elucidation of Absolute Stereochemistry of Natural (-)-Hodgkinsine B data->conclusion

Logical workflow for the elucidation of the absolute stereochemistry of this compound.

Conclusion

The elucidation of the absolute stereochemistry of (-)-Hodgkinsine B stands as a testament to the power of enantioselective total synthesis. Through the meticulous construction of the complex natural product, chemists were able to generate a synthetic sample of known absolute configuration. The subsequent rigorous comparison of the properties of the synthetic and natural materials, particularly their optical rotation and NMR spectra, provided the definitive evidence required to assign the absolute stereochemistry of this intricate alkaloid. This knowledge is fundamental for any future research aimed at understanding its biological activity and developing it as a potential therapeutic agent. The synthetic strategies developed for this compound have not only solved a significant stereochemical puzzle but have also provided powerful tools for the construction of other complex, stereochemically rich molecules.

References

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Hodgkinsine B in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hodgkinsine B, a complex trimeric pyrrolidinoindoline alkaloid, has garnered significant interest for its potent analgesic properties. Found primarily in plant species of the Psychotria genus, its intricate molecular architecture presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes evidence from related alkaloid biosynthesis and biomimetic studies to propose a hypothetical pathway. We present detailed, adaptable experimental protocols for key investigative techniques and summarize the limited available quantitative data to equip researchers with the foundational knowledge required to further unravel this complex natural product's biogenesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the primary metabolite L-tryptophan. The pathway likely proceeds through the formation of a monomeric tryptamine (B22526) unit, followed by sequential oxidative coupling reactions to assemble the trimeric structure.

Formation of the Monomeric Precursor: N(b)-methyltryptamine

The initial steps of the pathway involve the conversion of L-tryptophan to N(b)-methyltryptamine. This transformation is catalyzed by two key enzymes:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the removal of the carboxyl group from L-tryptophan to produce tryptamine.

  • Tryptamine N-methyltransferase (TMT): Subsequently, a methyl group from S-adenosyl-L-methionine (SAM) is transferred to the amino group of tryptamine to yield N(b)-methyltryptamine.

Oxidative Dimerization to a Chimonanthine-like Intermediate

The cornerstone of the assembly is the oxidative coupling of two N(b)-methyltryptamine molecules. This is hypothesized to be catalyzed by a cytochrome P450 monooxygenase . The enzyme would generate radical cations of N(b)-methyltryptamine, which then undergo a stereoselective coupling to form a dimeric intermediate with a C3a-C3a' bond, structurally analogous to chimonanthine.

Oxidative Coupling to Form the Trimeric this compound Scaffold

The final key step involves the oxidative coupling of the dimeric intermediate with a third molecule of N(b)-methyltryptamine. This reaction, also likely catalyzed by a cytochrome P450 enzyme, would form a C3a-C7' linkage, resulting in the characteristic trimeric structure of this compound. The precise stereochemistry of this compound suggests a highly controlled enzymatic process.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the hypothetical biosynthetic pathway of this compound from L-tryptophan.

This compound Biosynthesis cluster_precursor Precursor Formation cluster_oligomerization Oxidative Oligomerization L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Nb_methyltryptamine N(b)-methyltryptamine Tryptamine->Nb_methyltryptamine Tryptamine N-methyltransferase (TMT) (SAM -> SAH) Nb_methyltryptamine_2 N(b)-methyltryptamine Nb_methyltryptamine_3 N(b)-methyltryptamine Dimer Chimonanthine-like Dimer Nb_methyltryptamine_2->Dimer Cytochrome P450 (Oxidative Coupling) Hodgkinsine_B This compound Dimer->Hodgkinsine_B Cytochrome P450 (Oxidative Coupling) Nb_methyltryptamine_3->Hodgkinsine_B

Hypothetical biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in plants is currently unavailable in the scientific literature. Research in this area is nascent, and future studies are required to determine enzyme kinetics, metabolite pool sizes, and overall pathway flux. The table below is presented as a template for future research to populate.

ParameterEnzymeSubstrateValuePlant SpeciesReference
Km Tryptophan DecarboxylaseL-Tryptophan-Psychotria colorataNot Available
kcat Tryptophan DecarboxylaseL-Tryptophan-Psychotria colorataNot Available
Km Tryptamine N-methyltransferaseTryptamine-Psychotria colorataNot Available
kcat Tryptamine N-methyltransferaseTryptamine-Psychotria colorataNot Available
Km Cytochrome P450 (dimerization)N(b)-methyltryptamine-Psychotria colorataNot Available
kcat Cytochrome P450 (dimerization)N(b)-methyltryptamine-Psychotria colorataNot Available
Km Cytochrome P450 (trimerization)Dimeric Intermediate-Psychotria colorataNot Available
kcat Cytochrome P450 (trimerization)Dimeric Intermediate-Psychotria colorataNot Available
Concentration L-Tryptophan--Psychotria colorata leavesNot Available
Concentration Tryptamine--Psychotria colorata leavesNot Available
Concentration N(b)-methyltryptamine--Psychotria colorata leavesNot Available
Concentration This compound--Psychotria colorata leavesNot Available

Experimental Protocols

The following are generalized protocols adapted from studies on related indole (B1671886) alkaloids. These methodologies can serve as a starting point for investigating the biosynthesis of this compound in Psychotria colorata.

Protocol for In Vivo Precursor Feeding Studies

Objective: To confirm the incorporation of L-tryptophan and tryptamine into this compound.

Materials:

  • Psychotria colorata plantlets

  • 13C or 14C labeled L-tryptophan or tryptamine

  • Murashige and Skoog (MS) liquid medium

  • Sterile water

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvents (e.g., methanol (B129727), chloroform)

  • LC-MS/MS or NMR for analysis

Procedure:

  • Grow P. colorata plantlets in sterile MS liquid medium.

  • Prepare a sterile stock solution of the labeled precursor.

  • Add the labeled precursor to the plantlet culture medium to a final concentration of 100-500 µM.

  • Incubate the plantlets for various time points (e.g., 24, 48, 72 hours).

  • Harvest the plant tissue, wash with sterile water, and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract the alkaloids using an appropriate solvent system (e.g., methanol followed by a liquid-liquid extraction with chloroform (B151607) at acidic and basic pH).

  • Analyze the extracts by LC-MS/MS to detect the incorporation of the isotopic label into the this compound molecule or by NMR to observe 13C enrichment.

Precursor Feeding Workflow Plant_Culture Psychotria colorata Plantlet Culture Add_Precursor Add Labeled Precursor (e.g., 13C-Tryptophan) Plant_Culture->Add_Precursor Incubation Incubate (24-72 hours) Add_Precursor->Incubation Harvest Harvest and Freeze Plant Tissue Incubation->Harvest Extraction Alkaloid Extraction Harvest->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis

Workflow for precursor feeding experiments.
Protocol for Isolation of Microsomal Fractions for Cytochrome P450 Enzyme Assays

Objective: To isolate the membrane-bound cytochrome P450 enzymes for in vitro activity assays.

Materials:

  • Fresh or frozen young leaves of Psychotria colorata

  • Extraction buffer (e.g., 100 mM phosphate (B84403) buffer pH 7.4, with 10% glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Polyvinylpolypyrrolidone (PVPP)

  • Mortar and pestle or blender

  • Cheesecloth and Miracloth

  • Centrifuge and ultracentrifuge

  • Resuspension buffer (same as extraction buffer but without PVPP)

Procedure:

  • Homogenize the plant tissue with extraction buffer and PVPP.

  • Filter the homogenate through cheesecloth and Miracloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet chloroplasts and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 90 minutes to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

  • Resuspend the pellet in a minimal volume of resuspension buffer.

  • Determine the protein concentration (e.g., using the Bradford assay).

  • Store the microsomal fraction at -80°C.

Protocol for In Vitro Cytochrome P450 Enzyme Assay

Objective: To test the catalytic activity of the isolated microsomal fraction in the oxidative coupling of N(b)-methyltryptamine.

Materials:

  • Isolated microsomal fraction from P. colorata

  • N(b)-methyltryptamine

  • NADPH

  • Reaction buffer (e.g., 50 mM phosphate buffer pH 7.4)

  • Stopping solution (e.g., ethyl acetate)

  • LC-MS for product analysis

Procedure:

  • Set up the reaction mixture containing reaction buffer, microsomal protein (e.g., 100-500 µg), and N(b)-methyltryptamine (e.g., 10-100 µM).

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of stopping solution.

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent for LC-MS analysis.

  • Analyze for the formation of dimeric and trimeric products.

Future Directions and Conclusion

The biosynthesis of this compound represents a compelling area for future research. Key priorities include the identification and characterization of the specific enzymes involved, particularly the cytochrome P450s responsible for the oxidative coupling steps. The use of modern transcriptomic and proteomic approaches on Psychotria colorata tissues actively producing these alkaloids will be instrumental in identifying candidate genes. Subsequent heterologous expression and in vitro characterization of these enzymes will provide definitive proof of their function.

Furthermore, a detailed understanding of the regulatory mechanisms governing this pathway could open avenues for biotechnological production of this compound and its analogs. This in-depth technical guide provides a foundational framework for researchers to build upon, with the ultimate goal of fully elucidating the elegant biosynthetic machinery that constructs this potent and complex natural product.

Chemical and physical properties of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Hodgkinsine (B231384) B

This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental protocols related to Hodgkinsine B, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a complex indole (B1671886) alkaloid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₃H₃₈N₆[1][2][3]
Molecular Weight 518.70 g/mol [1][2][4]
CAS Number 586955-76-2[1][5]
Appearance Solid[5]
Purity >95% by HPLC
Solubility Soluble in methanol (B129727) and DMSO
Storage -20°C[5]
Optical Rotation [α]²⁴D = -88 (c = 0.21, CHCl₃)
Melting Point Not reported in the available literature

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, most notably its analgesic effects. It is also reported to have antiviral, antibacterial, and antifungal properties[1][6][7]. The analgesic properties are attributed to its dual mechanism of action as a µ-opioid receptor agonist and an NMDA receptor antagonist[6][7].

Dual-Action Analgesic Signaling Pathway

The analgesic effect of this compound is potent due to its simultaneous action on two key pain signaling pathways. As a µ-opioid receptor agonist, it mimics the effects of endogenous opioids, leading to the inhibition of pain signal transmission. Concurrently, as an NMDA receptor antagonist, it blocks the action of glutamate, a primary excitatory neurotransmitter involved in the amplification of pain signals.

Hodgkinsine_B_Signaling_Pathway cluster_opioid Opioid Receptor Pathway cluster_nmda NMDA Receptor Pathway HOD_B1 This compound MOR µ-Opioid Receptor HOD_B1->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neuron_hyperpol Neuronal Hyperpolarization K_channel->Neuron_hyperpol Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia1 Analgesia Neuron_hyperpol->Analgesia1 Neurotransmitter_release->Analgesia1 HOD_B2 This compound NMDA_R NMDA Receptor HOD_B2->NMDA_R Ca_influx Ca2+ Influx Blockade NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R Excitotoxicity ↓ Excitotoxicity Ca_influx->Excitotoxicity Pain_signal ↓ Pain Signal Amplification Ca_influx->Pain_signal Analgesia2 Analgesia Excitotoxicity->Analgesia2 Pain_signal->Analgesia2

This compound's dual analgesic signaling pathway.

Experimental Protocols

Isolation of this compound

This compound is naturally found in plants of the Psychotria genus, particularly Psychotria colorata[6][8]. A general workflow for the isolation of pyrrolidinoindoline alkaloids from plant material is outlined below.

Isolation_Workflow start Dried Plant Material (Psychotria colorata) extraction Maceration with Acidified Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Acid-Base Partitioning (e.g., with CH2Cl2 and HCl) filtration->partition alkaloid_extract Crude Alkaloid Extract partition->alkaloid_extract chromatography Column Chromatography (Silica Gel or Alumina) alkaloid_extract->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Preparative HPLC fractions->purification final_product Pure this compound purification->final_product

General workflow for the isolation of this compound.

A detailed protocol for the isolation from Psychotria colorata flowers involves fractionation of an alkaloid extract[9].

Total Synthesis of this compound

The enantioselective total synthesis of this compound has been described in the literature. A key step involves the stereocontrolled appending of a third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine (B1196302) precursor via a catalyst-controlled intramolecular Heck reaction[10][11]. A detailed multi-step synthesis is also reported involving the convergent assembly of cyclotryptamine fragments[12].

Analgesic Activity Assays

The analgesic properties of this compound have been evaluated using standard in vivo models. This compound has been shown to increase the latency to tail withdrawal in the tail-flick test in mice at a dose of 10 mg/kg[5]. The analgesic effects of hodgkinsine stereoisomers have been assessed in the tail flick and capsaicin (B1668287) pain models[10][11].

The tail-flick test is a common method to assess centrally mediated analgesia.

  • Animals: Male Swiss mice (25-30 g) are typically used.

  • Apparatus: A tail-flick analgesia meter is used, which applies a radiant heat source to the tail.

  • Procedure:

    • Animals are habituated to the testing environment.

    • A baseline latency to tail withdrawal from the heat source is recorded. A cut-off time (e.g., 10-20 seconds) is established to prevent tissue damage[2][13].

    • This compound is administered (e.g., intraperitoneally) at the desired dose (e.g., 10 mg/kg)[5].

    • The latency to tail withdrawal is measured at various time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

The hot plate test is used to evaluate the response to a thermal pain stimulus and is sensitive to centrally acting analgesics[14].

  • Animals: Mice are placed on a hot plate with the temperature maintained at a constant 55 ± 0.5°C[2].

  • Procedure:

    • The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded[2][14].

    • A cut-off time of 30-60 seconds is used to prevent injury[2].

    • Measurements are taken before and after the administration of this compound.

  • Data Analysis: An increase in the latency period compared to the baseline indicates an analgesic effect.

Summary of Biological Data

The following table summarizes the key biological activities and potencies of this compound.

ActivityAssayModel OrganismEffective Dose/ConcentrationReference
Analgesia Tail-Flick TestMice10 mg/kg[5]
Analgesia Capsaicin-Induced PainMiceData on stereoisomers available[10][11]
Antiviral Not specifiedNot specifiedNot specified[6][7]
Antibacterial Not specifiedNot specifiedNot specified[6][7]
Antifungal Not specifiedNot specifiedNot specified[6][7]

References

Hodgkinsine B: A Technical Overview of a Complex Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Hodgkinsine (B231384) B , a complex tris(pyrrolidinoindoline) alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of Hodgkinsine B, focusing on its chemical properties, established biological effects, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Data

This compound is a stereoisomer of hodgkinsine, distinguished by its unique three-dimensional arrangement of three pyrrolidinoindoline subunits. This structural complexity gives rise to its distinct pharmacological profile.

PropertyValueCitation(s)
CAS Number 586955-76-2[1]
Molecular Formula C₃₃H₃₈N₆[1]
Molecular Weight 518.7 g/mol [2]
Appearance Solid[1]
Synonym (–)-Hodgkinsine B[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, most notably analgesic, antiviral, antibacterial, and antifungal activities.[2] Its primary mechanism of action for analgesia involves a dual modulation of the central nervous system, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[2][3]

Analgesic Activity

The pain-relieving properties of this compound are attributed to its interaction with key receptors involved in nociception. As a mu-opioid receptor agonist, it mimics the effects of endogenous opioids, while its NMDA receptor antagonism helps to modulate glutamatergic neurotransmission, a pathway implicated in chronic pain states.[3]

Antimicrobial Activity

This compound is part of a family of pyrrolidinoindoline alkaloids that have demonstrated notable antimicrobial properties.[5] Although specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria and fungi are not widely published, related compounds within this class have shown potent activity. For example, Hodgkinsine A and quadrigemine C have exhibited MIC values as low as 5 µg/mL against certain bacteria.[6][7]

Antiviral Activity

The antiviral potential of this compound and its congeners has also been reported.[3] Hodgkinsine A, a closely related stereoisomer, has demonstrated substantial activity against both a DNA virus (Herpes Simplex Virus-1) and an RNA virus (Vesicular Stomatitis Virus).[6] However, quantitative data such as EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and the resulting Selectivity Index (SI) for this compound against specific viruses are not currently available in the public domain.

Quantitative Data Summary

The following tables are structured to present quantitative data on the biological activities of this compound. It is important to note that specific quantitative data for this compound is limited in publicly accessible literature. Where data is available for closely related compounds, it is provided with a clear indication.

Table 1: Analgesic Activity of this compound

Test ModelSpeciesRoute of AdministrationEffective DoseObserved EffectCitation(s)
Tail-Flick Test MiceNot Specified10 mg/kgIncreased latency to tail withdrawal[1]
Hot-Plate Test MiceNot SpecifiedData not available for this compoundHodgkinsine (5 mg/kg) increases latency to paw licking[8]

Table 2: Antimicrobial Activity of Pyrrolidinoindoline Alkaloids

Compound/ClassTest Organism(s)MICCitation(s)
Hodgkinsine A Certain BacteriaAs low as 5 µg/mL[6][7]
Quadrigemine C Certain BacteriaAs low as 5 µg/mL[6][7]
This compound Not SpecifiedData not publicly available

Table 3: Antiviral Activity of Pyrrolidinoindoline Alkaloids

Compound/ClassVirus(es)Cell LineAssay TypeEC₅₀CC₅₀Selectivity Index (SI)Citation(s)
Hodgkinsine A Herpes Simplex Virus-1, Vesicular Stomatitis VirusVeroNot SpecifiedSubstantial activity observedData not availableData not available[6]
This compound Not Specified--Data not availableData not availableData not available

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound and related alkaloids.

Analgesic Activity Assays

1. Tail-Flick Test: This method assesses the spinal reflex to a thermal stimulus.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of heat to the underside of a rodent's tail.

  • Procedure:

    • A baseline latency for the tail-flick response is determined for each animal before drug administration.

    • This compound or a control substance is administered.

    • At predetermined time intervals post-administration, the heat stimulus is applied, and the time taken for the animal to flick its tail out of the beam is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Endpoint: An increase in the latency to tail-flick compared to baseline and control groups indicates an analgesic effect.

2. Hot-Plate Test: This test measures the response to a thermal stimulus applied to the paws and is considered to assess a more complex, supraspinal analgesic response.

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • A baseline reaction time (e.g., paw licking, jumping) is recorded for each animal.

    • The test compound or control is administered.

    • At specified time points, the animal is placed on the hot plate, and the latency to the first sign of nociception is recorded.

    • A maximum exposure time is set to avoid injury.

  • Endpoint: A significant increase in the reaction time compared to the control group suggests central analgesic activity.

Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a 0.5 McFarland standard, and a solution of the test compound.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the growth medium in the wells of a microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • Positive (no drug) and negative (no bacteria) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Endpoint: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity Assays

1. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death in a monolayer.

  • Materials: Confluent monolayer of host cells in multi-well plates, virus stock, and various concentrations of the test compound.

  • Procedure:

    • Host cell monolayers are infected with a known amount of virus.

    • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without different concentrations of the test compound.

    • Plates are incubated for a period sufficient for plaque formation.

    • Cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Endpoint: The number of plaques is counted, and the EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

2. Cytotoxicity Assay (e.g., MTT Assay): This assay is crucial to determine if the antiviral effect is not due to the compound's toxicity to the host cells.

  • Materials: Host cells in a 96-well plate, various concentrations of the test compound, and a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Cells are incubated with different concentrations of the test compound for a period similar to the antiviral assay.

    • The MTT reagent is added, which is converted by viable cells into a colored formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Endpoint: The CC50 is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Signaling Pathways and Experimental Workflows

The analgesic effects of this compound are mediated through its interaction with mu-opioid and NMDA receptors. The following diagrams illustrate the generalized signaling pathways associated with these mechanisms and a typical workflow for assessing antimicrobial activity.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein Activation MOR->G_protein Activates HodgkinsineB This compound (Agonist) HodgkinsineB->MOR Binds to AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia nmda_receptor_signaling cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ion Channel Ca_influx Ca2+ Influx NMDAR->Ca_influx HodgkinsineB This compound (Antagonist) HodgkinsineB->NMDAR Blocks Glutamate Glutamate Glutamate->NMDAR Activates Excitotoxicity ↓ Excitotoxicity & Central Sensitization Ca_influx->Excitotoxicity Analgesia Analgesia Excitotoxicity->Analgesia antimicrobial_workflow start Start: Test Compound (this compound) mic_assay Broth Microdilution Assay (Antibacterial) start->mic_assay plaque_assay Plaque Reduction Assay (Antiviral) start->plaque_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay determine_mic Determine MIC mic_assay->determine_mic determine_ec50 Determine EC50 plaque_assay->determine_ec50 determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 end End: Efficacy & Safety Profile determine_mic->end calculate_si Calculate Selectivity Index (SI = CC50 / EC50) determine_ec50->calculate_si determine_cc50->calculate_si calculate_si->end

References

Hodgkinsine B: A Technical Guide to its Natural Abundance, Yield, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B is a complex trimeric pyrrolidinoindoline alkaloid found in certain species of the Psychotria genus of flowering plants in the family Rubiaceae.[1] This class of natural products has garnered significant interest from the scientific community due to its notable biological activities, including analgesic, antiviral, antibacterial, and antifungal effects.[1] this compound, in particular, is recognized for its dual mechanism of action as a mu-opioid receptor agonist and an NMDA receptor antagonist, making it a compelling subject for research in pain management and neuropharmacology.[1][2] This technical guide provides a comprehensive overview of the natural abundance and yield of this compound, detailed experimental protocols for its isolation and synthesis, and a visualization of its known signaling pathways.

Natural Abundance and Isolation Yield

This compound has been primarily isolated from Psychotria colorata, and has also been reported in other species such as Psychotria lyciiflora and Psychotria oleoides.[3][4] While Hodgkinsine has been identified as a major component of the pyrrolidinoindoline alkaloid fraction in the flowers of Psychotria colorata, precise quantitative data for the abundance of this compound as a percentage of the total alkaloids is not extensively documented in the available literature.[5] However, the total alkaloid content in different parts of Psychotria colorata has been reported, providing a basis for estimating potential yields.

Data Presentation: Natural Abundance and Isolation Yield of Alkaloids from Psychotria colorata
Plant PartTotal Alkaloid Content (% of Dry Weight)Key Pyrrolidinoindoline Alkaloids IdentifiedReference
Flowers0.7%Hodgkinsine, Quadrigemine C, Psychotridine[6]
Leaves0.6%Hodgkinsine, Quadrigemine C, Psychotridine[6]
Roots0.05%Hodgkinsine, Quadrigemine C, Psychotridine[6]

Total Synthesis Yield

The complex structure of this compound has made it a challenging target for total synthesis. Several synthetic routes have been developed, with varying overall yields. The following table summarizes the yields for key steps in a notable enantioselective total synthesis of (-)-Hodgkinsine B.

Data Presentation: Yields in the Total Synthesis of (-)-Hodgkinsine B
StepReactionYield (%)Reference
1Synthesis of dimeric sulfamate (B1201201) ester from dimeric diazene58%[7]
2Coupling of sulfamate ester with monomeric amine to form mixed sulfamide (B24259)94%[7]
3Oxidation of mixed sulfamide to trimeric bisdiazene91%[7]
4Exhaustive reduction of methyl carbamates to (-)-Hodgkinsine B68%[7]

Experimental Protocols

Isolation of this compound from Psychotria colorata Flowers

This protocol is a generalized procedure based on established methods for the extraction and purification of alkaloids from plant materials.

4.1.1. Extraction

  • Plant Material Preparation: Air-dry the flowers of Psychotria colorata at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the plant material into a fine powder.

  • Maceration: Macerate the powdered plant material (100 g) with 70% ethanol (B145695) (1 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

4.1.2. Acid-Base Extraction for Alkaloid Fractionation

  • Acidification: Dissolve the crude ethanolic extract in 10% acetic acid (200 mL).

  • Defatting: Extract the acidic solution with n-hexane (3 x 150 mL) to remove non-polar compounds. Discard the n-hexane fractions.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

  • Alkaloid Extraction: Extract the basified aqueous solution with chloroform (B151607) (3 x 150 mL). Combine the chloroform fractions, which now contain the total alkaloids.

  • Drying and Concentration: Dry the combined chloroform fractions over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

4.1.3. Chromatographic Purification

  • Column Chromatography: Subject the total alkaloid extract to column chromatography on silica (B1680970) gel.

  • Elution Gradient: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with Dragendorff's reagent.

  • Isolation of this compound: Combine fractions containing the spot corresponding to this compound and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

A Key Step in the Total Synthesis of (-)-Hodgkinsine B: Formation of the Trimeric Bisdiazene

The following is a representative protocol for a crucial step in the total synthesis of (-)-Hodgkinsine B.[7]

  • Reactants:

    • Mixed sulfamide (+)-35

    • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH)

    • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the mixed sulfamide (+)-35 in THF, add DBU and DCDMH.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the trimeric bisdiazene (+)-36.

Signaling Pathways

This compound exerts its biological effects through interaction with the mu-opioid and NMDA receptors.[1][2]

Mu-Opioid Receptor Signaling Pathway

As an agonist of the mu-opioid receptor, this compound is proposed to activate downstream signaling cascades that lead to analgesia. This G-protein coupled receptor (GPCR) signaling primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.

mu_opioid_pathway HodgkinsineB This compound MOR Mu-Opioid Receptor (GPCR) HodgkinsineB->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits (βγ subunit) K_channel Inwardly Rectifying K+ Channels G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux Neurotransmitter_release Decreased Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway of this compound.

NMDA Receptor Signaling Pathway

As an antagonist of the NMDA receptor, this compound is thought to block the receptor's ion channel, thereby inhibiting the influx of Ca2+ and preventing excessive neuronal excitation, which can contribute to pain signaling.

nmda_pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Ion_channel Ion Channel NMDAR->Ion_channel Opens HodgkinsineB This compound HodgkinsineB->Ion_channel Blocks Ca_influx Ca2+ Influx Ion_channel->Ca_influx Downstream Downstream Signaling Cascades (e.g., CaMKII, NOS) Ca_influx->Downstream Activates Excitotoxicity Neuronal Excitability & Pain Signaling Downstream->Excitotoxicity Analgesia Analgesia Excitotoxicity->Analgesia Inhibition leads to

Caption: NMDA Receptor Antagonism by this compound.

Conclusion

This compound remains a molecule of significant scientific interest due to its unique chemical structure and dual pharmacological activity. While its natural abundance is relatively low, advances in total synthesis have made it more accessible for research purposes. The detailed experimental protocols and understanding of its signaling pathways provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology, facilitating further investigation into the therapeutic potential of this complex alkaloid. Further quantitative studies on the natural abundance of this compound within its source plants are warranted to fully assess the feasibility of its extraction for various applications.

References

Biological Activity Screening of Hodgkinsine B Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B, a trimeric pyrrolidinoindoline alkaloid predominantly found in plants of the Psychotria genus, has emerged as a compound of significant interest in the field of natural product drug discovery. Its complex chemical structure is composed of three pyrrolidinoindoline subunits.[1] This unique architecture is believed to be the basis for its diverse pharmacological profile. Preliminary studies have revealed a spectrum of biological activities for Hodgkinsine and its related compounds, including analgesic, antiviral, antibacterial, antifungal, and cytotoxic effects.[2][3]

The analgesic properties of Hodgkinsine are attributed to its dual mechanism of action as a mu-opioid receptor agonist and an NMDA receptor antagonist.[2] Furthermore, various extracts from Psychotria species and related pyrrolidinoindoline alkaloids have demonstrated notable antimicrobial and cytotoxic activities against several pathogens and cancer cell lines, respectively.[4][5] This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of this compound extracts, with a focus on cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory assays. Detailed experimental protocols, data presentation tables, and visual workflows are included to facilitate further research and development of this promising natural product.

Experimental Workflow for Biological Activity Screening

The systematic evaluation of the biological activities of this compound extracts involves a multi-step process, beginning with the preparation of the extract and proceeding through a series of in vitro assays to determine its efficacy in various biological contexts. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_preparation 1. Extraction and Preparation cluster_screening 2. Biological Activity Screening cluster_data 3. Data Analysis cluster_followup 4. Follow-up Studies plant_material Plant Material (e.g., Psychotria colorata) extraction Extraction of this compound plant_material->extraction purification Purification and Characterization extraction->purification cytotoxicity Cytotoxicity Assays purification->cytotoxicity antimicrobial Antimicrobial Assays purification->antimicrobial antioxidant Antioxidant Assays purification->antioxidant anti_inflammatory Anti-inflammatory Assays purification->anti_inflammatory ic50_mic IC50/EC50/MIC Determination cytotoxicity->ic50_mic antimicrobial->ic50_mic antioxidant->ic50_mic anti_inflammatory->ic50_mic statistical_analysis Statistical Analysis ic50_mic->statistical_analysis mechanism Mechanism of Action Studies statistical_analysis->mechanism in_vivo In Vivo Efficacy and Toxicity mechanism->in_vivo

Caption: A generalized workflow for the biological activity screening of this compound extracts.

Data Presentation

The following tables summarize the reported biological activities of this compound and related pyrrolidinoindoline alkaloids. It is important to note that specific quantitative data for this compound is limited in the current literature. Therefore, data from closely related compounds and extracts from Psychotria species are included as representative examples.

Table 1: Cytotoxicity of Pyrrolidinoindoline Alkaloids
Compound/ExtractCell LineAssayIC₅₀ (µM)Reference
Pyrrolidinoindoline AlkaloidsVarious Cancer Cell LinesCrystal Violet10 - 50[1]
Essential oil from Psychotria lauiSK-LU-1 (Lung Cancer)SRB8.49 ± 0.73 µg/mL[5]
Table 2: Antimicrobial Activity of Hodgkinsine and Related Alkaloids
Compound/ExtractMicroorganismAssayMIC (µg/mL)Reference
HodgkinsineVarious BacteriaBroth MicrodilutionAs low as 5[6]
Psychotria colorata extractPlasmodium falciparumGrowth Inhibition100% inhibition at 25[4]
Table 3: Antioxidant Activity

No specific EC₅₀ values for the antioxidant activity of this compound were found in the reviewed literature. Further studies are required to quantify this activity.

Table 4: Anti-inflammatory Activity
Compound/ExtractCell LineAssayIC₅₀ (µg/mL)Reference
Essential oil from Psychotria lauiRAW264.7 MacrophagesNitric Oxide Inhibition19.48 ± 1.53[5]

Experimental Protocols

This section provides detailed methodologies for the key in vitro screening assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound extract stock solution (in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., HCT-116, SF-295, OVACR-8)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the this compound extract in complete medium. Replace the medium in the wells with 100 µL of the diluted extract solutions. Include a vehicle control (medium with the same concentration of solvent used for the extract) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the extract concentration.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound extract stock solution

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound extract in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without extract) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the extract at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • This compound extract stock solution

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well plates

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the this compound extract to the wells.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against extract concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound extract stock solution

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound extract for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. The IC₅₀ value (the concentration of the extract that inhibits 50% of NO production) is determined. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of natural products are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and iNOS (inducible Nitric Oxide Synthase) pathways are critical in this regard.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK complex TLR4->IKK activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases P_IkBa P-IκBα IkBa_NFkB->P_IkBa DNA DNA NFkB->DNA binds to promoter cluster_nucleus cluster_nucleus Proteasome Proteasome P_IkBa->Proteasome degradation Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS) DNA->Pro_inflammatory_genes transcription

Caption: Simplified diagram of the NF-κB signaling pathway leading to inflammation.

iNOS and Nitric Oxide Production

The expression of the iNOS enzyme, induced by pathways like NF-κB, leads to the production of high levels of nitric oxide (NO) from L-arginine. While NO has important physiological roles, its overproduction during inflammation contributes to tissue damage.

iNOS_pathway L_Arginine L-Arginine iNOS iNOS (inducible Nitric Oxide Synthase) L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO produces L_Citrulline L-Citrulline iNOS->L_Citrulline Inflammation Inflammation and Tissue Damage NO->Inflammation

Caption: The role of iNOS in the production of nitric oxide during inflammation.

Conclusion

This compound and its related pyrrolidinoindoline alkaloids represent a promising class of natural products with a wide range of biological activities. This technical guide provides a framework for the systematic screening of this compound extracts, focusing on their cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential. The detailed experimental protocols and data presentation formats are intended to support researchers in the rigorous evaluation of this compound. Further investigation into the specific mechanisms of action, particularly in relation to key signaling pathways such as NF-κB, and more extensive in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. The continued exploration of this and other complex natural products is essential for the discovery of novel drug leads to address a variety of human diseases.

References

Preliminary Cytotoxicity Studies of Hodgkinsine B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature contains limited specific data on the cytotoxicity of Hodgkinsine B. This guide summarizes the available information on the broader class of related pyrrolidinoindoline alkaloids and provides illustrative experimental frameworks. As a close structural analog, Quadrigemine C, which has demonstrated potent cytotoxic effects, is used as a representative example.

Introduction

This compound is a complex indole (B1671886) alkaloid belonging to the family of pyrrolidinoindoline alkaloids, which are found in plants of the Psychotria and related genera. While research has primarily focused on the analgesic properties of this class of compounds, emerging evidence suggests potential cytotoxic activities against various cell lines. This technical guide aims to provide a comprehensive overview of the preliminary cytotoxicity studies relevant to this compound, detail established experimental protocols for assessing cytotoxicity, and present hypothetical signaling pathways that may be involved in its mechanism of action. Given the scarcity of data on this compound itself, this document draws upon information from closely related alkaloids to provide a foundational understanding for future research.

Cytotoxicity Data of Related Pyrrolidinoindoline Alkaloids

Quantitative cytotoxicity data for this compound is not currently available in published literature. However, studies on structurally similar compounds, such as Quadrigemine C, have established the cytotoxic potential of this alkaloid class. All members of the pyrrolidinoindoline series isolated from Calycodendron milnei have been shown to exhibit cytotoxic activity against Vero (African green monkey kidney) cells, with Quadrigemine C being one of the most potent.[1]

Below is a representative table summarizing the reported qualitative cytotoxicity.

CompoundCell LineAssay TypeReported ActivityReference
Quadrigemine CVeroNot SpecifiedPotently Cytotoxic[Saad et al., 1995][1]
Hodgkinsine AVeroNot SpecifiedCytotoxic[Saad et al., 1995][1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized in the cytotoxic evaluation of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, SF-295 glioblastoma, OVCAR-8 ovarian cancer) and a normal cell line (e.g., Vero or primary fibroblasts) would be selected.

  • Culture Medium: Cells would be cultured in the appropriate medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Methodologies and Potential Mechanisms

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for the initial cytotoxic evaluation of a test compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Solubilization Compound Solubilization Compound Treatment Compound Treatment Compound Solubilization->Compound Treatment Cell Line Culture Cell Line Culture Cell Seeding Cell Seeding Cell Line Culture->Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation (24-72h) Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Assay Absorbance Reading Absorbance Reading Cytotoxicity Assay->Absorbance Reading Data Processing Data Processing Absorbance Reading->Data Processing IC50 Determination IC50 Determination Data Processing->IC50 Determination

Cytotoxicity Screening Workflow
Hypothetical Signaling Pathway: Induction of Apoptosis

While the precise mechanism of cytotoxicity for this compound is unknown, many cytotoxic natural products induce apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical intrinsic apoptotic pathway that could be investigated.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Executioner Caspase Activation (Caspase-3) Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Methodological & Application

Enantioselective total synthesis of (-)-Hodgkinsine B

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective total synthesis of the complex alkaloid (-)-Hodgkinsine B has been a significant challenge in organic chemistry due to the molecule's intricate structure, which features multiple quaternary stereocenters. This document provides detailed application notes and protocols on the successful synthesis, primarily focusing on the convergent and modular diazene-directed assembly strategy. This approach allows for the stereocontrolled union of cyclotryptamine fragments to construct the core of (-)-Hodgkinsine B.

Synthetic Strategies and Logic

The core challenge in synthesizing oligocyclotryptamine alkaloids like (-)-Hodgkinsine B is the precise and stereocontrolled formation of C3a–C3a' and C3a–C7' carbon-carbon bonds, which create sterically congested quaternary stereocenters.[1] Several strategies have been developed, with a notable approach being a convergent synthesis that assembles intact cyclotryptamine units.

Diazene-Directed Assembly Strategy

This strategy relies on the sequential coupling of cyclotryptamine monomers. The key steps involve:

  • Functionalization of Monomers : Rhodium (Rh)- and Iridium (Ir)-catalyzed C-H amination reactions are used to prepare C3a- and C7-functionalized cyclotryptamine monomers.[1][2][3][4][5]

  • Diazene (B1210634) Formation : A novel methodology for synthesizing aryl-alkyl diazenes is employed. This involves the silver-promoted addition of electronically attenuated hydrazine (B178648) nucleophiles to C3a-bromocyclotryptamines.[1][2][3][4][5]

  • Convergent Assembly : The functionalized monomers are assembled in a directed manner to form complex bis- and tris-diazene intermediates.[1][2][3][4]

  • Stereoselective Bond Formation : Photoextrusion of dinitrogen from the diazene intermediates triggers the formation of the critical C-C bonds, setting the quaternary stereocenters with complete stereochemical control.[1][2][3][4]

G cluster_0 Retrosynthetic Analysis of (-)-Hodgkinsine B HodgkinsineB (-)-Hodgkinsine B Trimer Trimeric Intermediate (Post-Photolysis) HodgkinsineB->Trimer Reduction & Deprotection BisDiazene Bis-Diazene Trimer Trimer->BisDiazene Photolytic N2 Extrusion DimerDiazene C3a-C7' Dimeric Diazene BisDiazene->DimerDiazene Diazene Formation Monomers Functionalized Cyclotryptamine Monomers (Amine, Bromide, Hydrazide) DimerDiazene->Monomers Diazene Formation

Caption: Retrosynthetic analysis of the diazene-directed assembly.

Alternative Synthetic Approaches

Other notable strategies for constructing the core structures of related alkaloids include:

  • Asymmetric Intramolecular Heck Cyclization : Developed by Overman, this method establishes the key C3a–C7' stereocenter.[1][2] The synthesis of (-)-Hodgkinsine B via this route achieved 83% enantiomeric excess.[1]

  • Diastereoselective α-Arylation : A synthesis by Willis sets the C3a-C7' stereocenter through a substrate-controlled α-arylation of an oxindole.[1][2][6] This approach begins with a PIFA-induced oxidative dimerization to form a meso-chimonanthine (B1246192) intermediate, which is then desymmetrized.[6]

  • Asymmetric Arylation of Tryptamides : MacMillan's group developed a catalyst-controlled method for introducing the C3a–C7' linkages with excellent stereocontrol.[1][2]

G cluster_1 Willis's Enantioselective Synthesis Workflow Start Methyltryptamine Derivative Dimer meso-chimonanthine (Oxidative Dimerization) Start->Dimer PIFA Desym Desymmetrized Intermediate (Trost Allylation) Dimer->Desym [(allylPdCl)2] Ligand D Arylation α-Arylated Oxindole Desym->Arylation Pd(OAc)2 t-Bu3P·HBF4 Final (-)-Hodgkinsine B Arylation->Final Reduction Steps

Caption: Key transformations in the Willis total synthesis.

Experimental Protocols

The following protocols are based on the diazene-directed assembly strategy for (-)-Hodgkinsine B.

Protocol 1: Synthesis of C3a–C7' Dimeric Diazene (+)-32

This protocol details the coupling of two distinct cyclotryptamine monomers to form the head-to-tail dimeric diazene, a key building block.

  • Materials : C3a-bromocyclotryptamine (+)-26, C7-cyclotryptamine hydrazide (-)-31, silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), 2,6-lutidine, anhydrous toluene (B28343).

  • Procedure : a. To a solution of hydrazide (-)-31 (1.0 equiv) and bromocyclotryptamine (+)-26 (1.5 equiv) in anhydrous toluene at 0 °C, add 2,6-lutidine (3.0 equiv). b. Add AgOTf (2.0 equiv) portion-wise to the stirring mixture. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. e. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the residue by flash column chromatography (silica gel) to yield the dimeric diazenes (+)-32 and (-)-33 as a mixture of diastereomers.

Protocol 2: Rh-Catalyzed C-H Amination of Dimer (+)-32

This step functionalizes the C3a'-position of the dimeric diazene in preparation for coupling with a third cyclotryptamine unit.

  • Materials : Dimeric diazene (+)-32, Rh₂(esp)₂, 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), N,N'-bis(2,6-diisopropylphenyl)sulfamide, magnesium oxide (MgO), iodobenzene (B50100) diacetate (PhI(OAc)₂), anhydrous dichloromethane (B109758) (DCM).

  • Procedure : a. To a flask charged with Rh₂(esp)₂ (0.025 equiv), add anhydrous DCM. b. Add the sulfamide (B24259) (1.5 equiv), DTBMP (0.2 equiv), and MgO (2.5 equiv). c. Add a solution of dimeric diazene (+)-32 (1.0 equiv) in DCM. d. Cool the mixture to 0 °C and add PhI(OAc)₂ (1.5 equiv). e. Stir the reaction at room temperature for 10 hours. f. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. g. Purify the crude product by flash column chromatography to afford the sulfamate (B1201201) ester (+)-34.

Protocol 3: Final Assembly and Photolysis to Trimer (-)-37

This protocol describes the coupling of the third monomer and the subsequent photolytic extrusion of dinitrogen to form the tricyclic core.

  • Materials : Sulfamate ester (+)-34, C3a-amine (+)-28, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), sodium periodate (B1199274) (NaIO₄), methanol, water.

  • Procedure (Diazene Formation) : a. To a solution of sulfamate ester (+)-34 (1.0 equiv) in DMF, add K₂CO₃ (5.0 equiv) and amine (+)-28 (1.5 equiv). b. Stir the mixture at room temperature for 12 hours. c. After consumption of the starting material (monitored by TLC), add a solution of NaIO₄ (3.0 equiv) in water/methanol. d. Stir for an additional 2 hours. e. Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. f. Purify by chromatography to yield the bis-diazene trimer (+)-36.

  • Procedure (Photolysis) : a. Dissolve the bis-diazene trimer (+)-36 in anhydrous, degassed toluene. b. Irradiate the solution with a 300 nm light source in a photochemical reactor for 19 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Purify the residue by flash column chromatography to yield the trimer (-)-37.

Protocol 4: Final Deprotection and Reduction to (-)-Hodgkinsine B

The final steps involve removing all protecting groups and reducing the amide functionalities to yield the natural product.

  • Materials : Trimer (-)-37, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure : a. Dissolve trimer (-)-37 in anhydrous THF. b. Add Red-Al (65 wt % solution in toluene, excess) dropwise at room temperature. c. Heat the reaction mixture to reflux and stir for 6 hours. d. Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water. e. Filter the resulting suspension and extract the filtrate with ethyl acetate. f. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to provide crude (-)-Hodgkinsine B. g. Further purification can be achieved by preparative HPLC if necessary.

Data Presentation

The efficiency and stereoselectivity of the key synthetic steps are summarized below.

Table 1: Key Reaction Yields in the Diazene-Directed Synthesis
StepReactantsProductYield (%)Reference
Dimerization of Monomers(+)-26 and (-)-31Dimeric Diazene (+)-3245[1]
Rh-catalyzed C-H AminationDimeric Diazene (+)-32Sulfamate Ester (+)-3458[2]
Coupling and Oxidation to Bis-Diazene(+)-34 and (+)-28Bis-Diazene Trimer (+)-3686 (2 steps)[1]
Photolysis of Bis-DiazeneBis-Diazene Trimer (+)-36Trimer (-)-3741[1]
Global Reduction to (-)-Hodgkinsine BTrimer (-)-37(-)-Hodgkinsine B (3)70 (2 steps)[1]
Table 2: Key Reaction Yields in the Willis Synthesis
StepReactantsProductYield (%)Stereoselectivity (er)Reference
Oxidative DimerizationN-methoxycarbonyl-tryptaminemeso-chimonanthine (C)25N/A[6]
Desymmetrization / Boc Installationmeso-chimonanthine (C)Intermediate E76> 99.5:0.5[6]
Intramolecular α-ArylationBrominated Intermediate GTricyclic Core H57-77Single Diastereomer[6]

References

Application Notes and Protocols: Diazene-Directed Assembly for Hodgkinsine B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (–)-Hodgkinsine B, a complex polycyclic alkaloid. The featured methodology, developed by Lindovska and Movassaghi, employs a convergent and diazene-directed assembly of cyclotryptamine fragments. This innovative approach allows for the stereocontrolled construction of the intricate carbon skeleton of Hodgkinsine B, including its challenging quaternary stereocenters.

The synthesis is characterized by its modularity, enabling the strategic union of distinct cyclotryptamine units. Key transformations include Rh- and Ir-catalyzed C–H amination reactions for the functionalization of the monomeric building blocks, a novel silver-promoted synthesis of aryl-alkyl diazenes, and a final photoextrusion of dinitrogen to forge the critical C–C bonds. This methodology offers a robust and stereoselective route to a class of biologically active natural products, providing a valuable tool for synthetic chemists and researchers in drug discovery.[1][2][3]

Quantitative Data Summary

The following tables summarize the yields and key quantitative parameters for the synthesis of (–)-Hodgkinsine B and its precursors.

Table 1: Synthesis of Key Intermediates

StepIntermediateReagents and ConditionsYield (%)Notes
1C3a-bromocyclotryptamine ((+)-26)(S)-TRIP, N1-Teoc-tryptamine methyl carbamate (B1207046)9994% enantiomeric excess.[2]
2Sulfamate (B1201201) ester ((+)-34)Rh-catalysis, dimeric diazene (B1210634) ((+)-32)58[2]
3Trimeric diazene (+)-38AgOTf, DTBMP, CH₂Cl₂, 22 °CNot specified
4Deprotected trimerTBAFHigh

Table 2: Final Steps in the Synthesis of (–)-Hodgkinsine B

StepProductReagents and ConditionsYield (%)Precursor
1(–)-Hodgkinsine B (3)Red-Al68Deprotected trimer

Experimental Protocols

The following are detailed experimental protocols for the key steps in the diazene-directed synthesis of (–)-Hodgkinsine B.

Protocol 1: Synthesis of C3a-bromocyclotryptamine ((+)-26)

This protocol describes the enantioselective bromocyclization to form the key cyclotryptamine building block.

  • To a solution of N1-Teoc-tryptamine methyl carbamate in a suitable solvent, add the chiral phosphoric acid catalyst (S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphonate ((S)-TRIP).

  • Cool the reaction mixture to the specified temperature.

  • Add the brominating agent (e.g., NBS) portion-wise over a set period.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with a suitable quenching agent.

  • Extract the product with an organic solvent and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford C3a-bromocyclotryptamine ((+)-26).[2]

Protocol 2: Rh-catalyzed C–H Amination for Sulfamate Ester ((+)-34) Synthesis

This protocol details the C-H amination of the dimeric diazene intermediate.

  • In a glovebox, charge a reaction vessel with the dimeric diazene ((+)-32), a rhodium catalyst (e.g., Rh₂(esp)₂), an oxidant (e.g., PhI(OAc)₂), and a magnesium oxide.

  • Add a solution of the appropriate sulfamate reagent in a dry, degassed solvent.

  • Stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the sulfamate ester ((+)-34).[2]

Protocol 3: Silver-Promoted Diazene Formation

This protocol describes the coupling of a hydrazine (B178648) nucleophile with a C3a-bromocyclotryptamine.

  • To a solution of the C3a-bromocyclotryptamine and an electronically attenuated hydrazine in a suitable solvent (e.g., CH₂Cl₂), add a silver salt (e.g., AgOTf) and a non-nucleophilic base (e.g., DTBMP).

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the resulting diazene by column chromatography.[1]

Protocol 4: Photoextrusion of Dinitrogen and Final Reduction to (–)-Hodgkinsine B

This protocol outlines the final steps to form the core structure of this compound.

  • Prepare a solution of the trimeric diazene intermediate in a suitable solvent in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., 300 nm) at room temperature while stirring.

  • Monitor the reaction for the disappearance of the diazene starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product is then subjected to a deprotection step (e.g., with TBAF) to remove any protecting groups.

  • Finally, dissolve the deprotected intermediate in a suitable solvent and treat with a reducing agent like Red-Al to afford (–)-Hodgkinsine B.[1]

  • Purify the final product by chromatography.

Visualizations

The following diagrams illustrate the key logical and experimental workflows in the synthesis of (–)-Hodgkinsine B.

hodgkinsine_b_synthesis_overview cluster_monomers Monomer Synthesis cluster_assembly Diazene-Directed Assembly cluster_final Final Steps Tryptamine N1-Teoc-tryptamine methyl carbamate Bromocyclotryptamine C3a-bromocyclotryptamine ((+)-26) Tryptamine->Bromocyclotryptamine Enantioselective Bromocyclization DimericDiazene Dimeric Diazene ((+)-32) Bromocyclotryptamine->DimericDiazene Ag-promoted coupling Hydrazide C7-functionalized hydrazide Hydrazide->DimericDiazene Amine C3a-amine TrimericDiazene Trimeric Diazene Intermediate Amine->TrimericDiazene DimericDiazene->TrimericDiazene Rh-catalyzed C-H amination & coupling with Amine Photoextrusion Photoextrusion of N2 TrimericDiazene->Photoextrusion UV light HodgkinsineB (–)-Hodgkinsine B Photoextrusion->HodgkinsineB Deprotection & Reduction

Caption: Overview of the convergent synthesis of (–)-Hodgkinsine B.

diazene_formation_mechanism CyclotryptamineBr C3a-bromocyclotryptamine Intermediate Silver-complexed Intermediate CyclotryptamineBr->Intermediate + AgOTf Hydrazine Hydrazine Nucleophile Hydrazine->Intermediate Nucleophilic Attack Diazene Aryl-Alkyl Diazene Intermediate->Diazene - H+ AgBr AgBr Intermediate->AgBr

Caption: Key steps in the silver-promoted diazene formation.

photoextrusion_and_cyclization TrimericDiazene Trimeric Diazene RadicalIntermediate Diradical Intermediate TrimericDiazene->RadicalIntermediate hν (UV light) N2 N2 RadicalIntermediate->N2 Extrusion CyclizedProduct C-C Bond Formation RadicalIntermediate->CyclizedProduct Radical Coupling

Caption: Mechanism of photoextrusion and C-C bond formation.

References

Application Notes and Protocols: Hodgkinsine B in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects. Hodgkinsine (B231384) B, a trimeric pyrrolidinoindoline alkaloid, has emerged as a promising analgesic agent.[1] Its unique dual mechanism of action, targeting both mu-opioid and NMDA receptors, suggests its potential as a novel therapeutic for neuropathic pain.[1] These application notes provide a comprehensive guide for the preclinical evaluation of Hodgkinsine B in established animal models of neuropathic pain.

Mechanism of Action

This compound exhibits a distinct pharmacological profile by acting as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1]

  • Mu-Opioid Receptor Agonism: Similar to morphine, this compound activates mu-opioid receptors, which are key components of the descending pain modulatory pathway. This activation leads to the inhibition of nociceptive signal transmission. The analgesic effects mediated by this pathway have been shown to be reversible by the opioid antagonist naloxone.[1]

  • NMDA Receptor Antagonism: this compound also antagonizes NMDA receptors.[1] In neuropathic pain states, excessive activation of NMDA receptors contributes to central sensitization, a phenomenon characterized by an amplification of pain signals in the spinal cord and brain. By blocking these receptors, this compound can potentially mitigate central sensitization and reduce hypersensitivity.

This dual-action mechanism offers a potential advantage over traditional analgesics by targeting both the transmission and the central amplification of pain signals.

Data Presentation

The following tables summarize the reported analgesic effects of this compound in various nociceptive pain models. While specific data in neuropathic pain models is still under investigation, these findings provide a basis for dose selection in future studies.

Table 1: Analgesic Effects of this compound in Thermal Nociception Models in Mice

ModelDose (mg/kg, i.p.)EffectComparisonReference
Tail-flick5.0Comparable to 6.0 mg/kg morphineMorphine[2]
Hot-plateNot specifiedDose-dependent analgesia-[1][2]

Table 2: Analgesic Effects of this compound in a Chemical Nociception Model in Mice

ModelDose (mg/kg, i.p.)EffectMechanism ImplicationReference
Capsaicin-induced painNot specifiedPotent, dose-dependent analgesiaParticipation of NMDA receptors[1]

Experimental Protocols

This section outlines detailed methodologies for inducing neuropathic pain in rodent models and subsequent evaluation of this compound's analgesic efficacy.

Animal Models of Neuropathic Pain

Commonly used and well-validated models for inducing neuropathic pain include Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).

a. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats [3][4][5][6]

This model produces a peripheral mononeuropathy characterized by thermal and mechanical hyperalgesia.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).

  • Surgical Procedure:

    • Make a skin incision on the dorsal aspect of the thigh.

    • Through blunt dissection of the biceps femoris muscle, expose the common sciatic nerve.

    • Proximal to the nerve's trifurcation, loosely tie four chromic gut sutures (4-0) around the nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction is observed without arresting epineural blood flow.

    • Close the muscle layer with sutures and the skin with wound clips or sutures.

  • Post-operative Care: House animals individually with soft bedding to prevent injury to the affected paw. Monitor for signs of infection. Pain-like behaviors typically develop within a few days and can last for several weeks.

b. Spared Nerve Injury (SNI) in Mice [7][8][9][10]

The SNI model results in a highly reproducible and long-lasting mechanical allodynia.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the thigh.

    • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Isolate and tightly ligate the common peroneal and tibial nerves with a 6-0 silk suture.

    • Transect the ligated nerves distal to the ligation, removing a 2-3 mm section to prevent regeneration.

    • Take care to leave the sural nerve intact.

    • Close the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative analgesia for the first 24-48 hours (e.g., buprenorphine), ensuring it does not interfere with the study's endpoints. Behavioral testing can typically commence 3-7 days post-surgery.

c. Spinal Nerve Ligation (SNL) in Rats [11][12][13][14][15]

This model produces robust and persistent tactile allodynia.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a dorsal midline incision over the lumbar region.

    • Dissect the paraspinal muscles to expose the L5 and L6 transverse processes.

    • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

    • Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.

    • Close the muscle and skin layers.

  • Post-operative Care: Monitor animals for any motor deficits and ensure proper hydration and nutrition. Allodynia develops within a few days and is stable for several weeks.

Administration of this compound
  • Route of Administration: Based on previous studies, intraperitoneal (i.p.) injection is a suitable route for administering this compound.[2]

  • Dosage: A dose-response study is recommended to determine the optimal analgesic dose in the chosen neuropathic pain model. Based on data from nociceptive models, a starting range of 1-10 mg/kg could be explored.

  • Vehicle: The solubility of this compound should be determined to select an appropriate vehicle (e.g., saline, DMSO, or a mixture). The vehicle alone should be administered to a control group.

  • Timing: Administer this compound at a time point when neuropathic pain behaviors are well-established (e.g., 7-14 days post-surgery). Behavioral assessments should be conducted at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the onset and duration of action.

Behavioral Assessment of Neuropathic Pain

Assessments should be performed before surgery (baseline), after surgery to confirm the development of neuropathic pain, and after treatment with this compound.

  • Mechanical Allodynia:

    • Von Frey Filaments: Assess the paw withdrawal threshold to punctate mechanical stimuli using a set of calibrated von Frey filaments. The up-down method is a commonly used testing paradigm.

  • Thermal Hyperalgesia:

    • Plantar Test (Hargreaves' Method): Measure the paw withdrawal latency to a radiant heat source applied to the plantar surface of the hind paw.

  • Cold Allodynia:

    • Acetone (B3395972) Test: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of paw withdrawal responses (e.g., lifting, licking).

Visualizations

Signaling Pathways

HodgkinsineB_Opioid_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Hodgkinsine_B This compound Mu_Opioid_Receptor Mu-Opioid Receptor Hodgkinsine_B->Mu_Opioid_Receptor G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases NT_Vesicle Neurotransmitter Vesicle (Glutamate, Substance P) Ca_Channel->NT_Vesicle Prevents Fusion NT_Release Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Pain_Signal_Propagation Reduced Pain Signal Propagation Hyperpolarization->Pain_Signal_Propagation

Caption: Mu-Opioid Receptor Signaling Pathway in Neuropathic Pain.

HodgkinsineB_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Hodgkinsine_B This compound Hodgkinsine_B->NMDA_Receptor Blocks Second_Messengers Second Messengers (e.g., CaMKII, PKC) Ca_Influx->Second_Messengers Activates Central_Sensitization Central Sensitization (Allodynia, Hyperalgesia) Second_Messengers->Central_Sensitization Leads to

Caption: NMDA Receptor Signaling Pathway in Neuropathic Pain.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_surgery Induction of Neuropathy cluster_testing Drug Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Rats or Mice) Baseline_Testing Baseline Behavioral Testing (von Frey, Plantar Test) Animal_Acclimation->Baseline_Testing Neuropathic_Surgery Neuropathic Pain Surgery (CCI, SNI, or SNL) Baseline_Testing->Neuropathic_Surgery Post_Op_Recovery Post-operative Recovery (7-14 days) Neuropathic_Surgery->Post_Op_Recovery Pain_Confirmation Confirmation of Neuropathic Pain Post_Op_Recovery->Pain_Confirmation Drug_Administration This compound or Vehicle Administration (i.p.) Pain_Confirmation->Drug_Administration Post_Treatment_Testing Post-treatment Behavioral Testing (Multiple time points) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Collection and Statistical Analysis Post_Treatment_Testing->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for Evaluating this compound.

References

Application Notes and Protocols for In Vitro Characterization of Hodgkinsine B Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B, a complex trimeric pyrrolidinoindoline alkaloid, has been identified as an analgesic compound. Preliminary studies suggest that its mechanism of action involves agonism at opioid receptors, particularly the mu (µ)-opioid receptor, as its effects are reportedly reversible by the non-selective opioid antagonist, naloxone.[1] A thorough in vitro characterization is essential to elucidate the specific pharmacological profile of this compound, including its affinity, potency, and efficacy at the three main opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR). Furthermore, investigating its potential for biased agonism by assessing both G-protein and β-arrestin signaling pathways is crucial for predicting its therapeutic potential and side-effect profile.[2]

These application notes provide detailed protocols for a panel of in vitro assays designed to comprehensively evaluate the opioid receptor agonism of this compound. The assays described include radioligand binding assays to determine binding affinity, and functional assays such as GTPγS binding, cAMP inhibition, and β-arrestin recruitment to assess agonist activity and downstream signaling.

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the described experimental protocols.

Table 1: Opioid Receptor Binding Affinity of this compound

CompoundReceptor SubtypeRadioligandKᵢ (nM) ± SEMn
This compoundMu (MOR)[³H]-DAMGOData to be determined3
Delta (DOR)[³H]-DPDPEData to be determined3
Kappa (KOR)[³H]-U69,593Data to be determined3
DAMGO (Control)Mu (MOR)[³H]-DAMGOReference value3
DPDPE (Control)Delta (DOR)[³H]-DPDPEReference value3
U69,593 (Control)Kappa (KOR)[³H]-U69,593Reference value3

Table 2: Functional Activity of this compound in G-Protein Signaling Assays

AssayReceptor SubtypeCompoundEC₅₀ (nM) ± SEMEₘₐₓ (% of Control) ± SEMn
GTPγS Binding Mu (MOR)This compoundData to be determinedData to be determined3
DAMGO (Control)Reference value100%3
Delta (DOR)This compoundData to be determinedData to be determined3
DPDPE (Control)Reference value100%3
Kappa (KOR)This compoundData to be determinedData to be determined3
U69,593 (Control)Reference value100%3
cAMP Inhibition Mu (MOR)This compoundData to be determinedData to be determined3
DAMGO (Control)Reference value100%3
Delta (DOR)This compoundData to be determinedData to be determined3
DPDPE (Control)Reference value100%3
Kappa (KOR)This compoundData to be determinedData to be determined3
U69,593 (Control)Reference value100%3

Table 3: Functional Activity of this compound in β-Arrestin 2 Recruitment Assay

Receptor SubtypeCompoundEC₅₀ (nM) ± SEMEₘₐₓ (% of Control) ± SEMn
Mu (MOR)This compoundData to be determinedData to be determined3
DAMGO (Control)Reference value100%3
Delta (DOR)This compoundData to be determinedData to be determined3
DPDPE (Control)Reference value100%3
Kappa (KOR)This compoundData to be determinedData to be determined3
U69,593 (Control)Reference value100%3

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding initiates two main signaling cascades: the G-protein-dependent pathway, which leads to the inhibition of adenylyl cyclase and modulation of ion channels, and the β-arrestin-dependent pathway, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.

Opioid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor G_protein Gαi/oβγ OR->G_protein Activates GRK GRK OR->GRK Activates pOR Phosphorylated Receptor AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Hodgkinsine_B This compound (Agonist) Hodgkinsine_B->OR Binds G_alpha->AC Inhibits ATP ATP ATP->AC beta_arrestin β-Arrestin GRK->OR Phosphorylates pOR->beta_arrestin Recruits

Caption: Canonical G-protein and β-arrestin signaling pathways of opioid receptors.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for MOR, DOR, and KOR by measuring its ability to compete with a subtype-selective radioligand.[3]

Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing opioid receptor subtype B Incubate membranes with fixed concentration of radioligand ([³H]-DAMGO, [³H]-DPDPE, or [³H]-U69,593) A->B C Add increasing concentrations of this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Analyze data to determine IC₅₀ and Kᵢ values F->G GTP_gamma_S_Workflow A Prepare cell membranes expressing opioid receptor subtype B Incubate membranes with GDP A->B C Add increasing concentrations of this compound or reference agonist B->C D Initiate reaction by adding [³⁵S]GTPγS C->D E Incubate at 30°C for 60 min D->E F Terminate reaction by rapid filtration E->F G Quantify bound [³⁵S]GTPγS by scintillation counting F->G H Analyze data to determine EC₅₀ and Eₘₐₓ G->H cAMP_Inhibition_Workflow A Seed cells expressing opioid receptor subtype in a 96- or 384-well plate B Treat cells with phosphodiesterase inhibitor (e.g., IBMX) A->B C Add increasing concentrations of this compound or reference agonist B->C D Stimulate adenylyl cyclase with Forskolin C->D E Incubate at 37°C D->E F Lyse cells and measure cAMP levels using a detection kit (e.g., HTRF, ELISA) E->F G Analyze data to determine EC₅₀ and Eₘₐₓ F->G Beta_Arrestin_Workflow A Plate engineered cells expressing receptor-enzyme fragment fusion and β-arrestin-enzyme fragment fusion B Add increasing concentrations of this compound or reference agonist A->B C Incubate at 37°C for 90 min B->C D Add detection reagents containing enzyme substrate C->D E Incubate at room temperature D->E F Measure chemiluminescent signal E->F G Analyze data to determine EC₅₀ and Eₘₐₓ F->G

References

In Vitro Assays for Characterizing Hodgkinsine B as an NMDA Receptor Antagonist: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine (B231384) B, a complex trimeric pyrrolidinoindoline alkaloid, has been identified as a potential N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor, plays a pivotal role in synaptic plasticity, learning, and memory.[3] Its dysregulation is implicated in various neurological disorders, making it a significant target for therapeutic intervention. Hodgkinsine B's dual action as both an opioid receptor agonist and an NMDA receptor antagonist suggests a unique pharmacological profile with potential applications in analgesia.[1][4]

These application notes provide a comprehensive overview of standard in vitro assays and detailed protocols to characterize the NMDA receptor antagonist properties of this compound or similar novel compounds. The described methodologies will enable researchers to determine the compound's binding affinity, functional antagonism, and mechanism of action at the NMDA receptor.

Data Presentation: Quantitative Analysis of this compound

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clear, structured tables. The following tables are templates for presenting data obtained from the described in vitro assays.

Table 1: Radioligand Binding Affinity of this compound at NMDA Receptors

RadioligandTest CompoundKᵢ (nM)nHCell/Tissue Preparation
[³H]MK-801This compoundDataDataRat cortical membranes
[³H]CGP 39653This compoundDataDataRat cortical membranes
[³H]GlycineThis compoundDataDataRat cortical membranes

Kᵢ: Inhibitory constant; nH: Hill coefficient. Data to be filled from experimental results.

Table 2: Functional Antagonism of this compound in Electrophysiology Assays

Assay TypeCell TypeAgonistsIC₅₀ (µM)Mechanism of Inhibition
Two-Electrode Voltage Clamp (TEVC)Xenopus oocytes expressing human NMDA receptor subunits (e.g., GluN1/GluN2A)Glutamate/Glycine (B1666218)Datae.g., Non-competitive, Voltage-dependent
Patch-Clamp ElectrophysiologyPrimary cortical neurons or HEK293 cells expressing NMDA receptorsNMDA/GlycineDatae.g., Channel block, Allosteric modulation

IC₅₀: Half-maximal inhibitory concentration. Data to be filled from experimental results.

Table 3: Functional Antagonism of this compound in Calcium Flux Assays

Cell LineAgonistsIC₅₀ (µM)Assay Format
HEK293 expressing GluN1/GluN2BGlutamate/GlycineData384-well plate, FLIPR
CHO-K1 expressing GluN1/GluN2ANMDA/D-SerineData96-well plate, FlexStation

Data to be filled from experimental results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be adapted for the specific laboratory conditions and equipment.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity of this compound to different sites on the NMDA receptor complex using radiolabeled ligands.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the NMDA receptor ion channel ([³H]MK-801), the glutamate binding site ([³H]CGP 39653), and the glycine binding site ([³H]Glycine).

Materials:

  • Rat cortical membranes

  • [³H]MK-801, [³H]CGP 39653, [³H]Glycine

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding competitors (e.g., unlabeled MK-801, glutamate, glycine)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes from rat forebrains.

  • In a 96-well plate, add binding buffer, the respective radioligand (at a concentration near its Kd), and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of the corresponding unlabeled ligand.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Patch-Clamp Electrophysiology

This "gold standard" technique provides detailed information about the functional inhibition of NMDA receptor-mediated currents by this compound.[5]

Objective: To determine the IC₅₀ and mechanism of action of this compound on NMDA receptor currents.

Materials:

  • HEK293 cells stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A or GluN1/GluN2B) or primary neuronal cultures.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal solution (e.g., containing CsF, BAPTA, HEPES, Mg-ATP, Na-GTP).

  • External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose).

  • NMDA and Glycine stock solutions.

  • This compound stock solution.

Procedure:

  • Culture cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a glass pipette with a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a solution containing NMDA and glycine to elicit an inward current.

  • After establishing a stable baseline current, co-apply varying concentrations of this compound with the agonists.

  • To investigate voltage-dependency, record currents at different holding potentials.

  • Analyze the current inhibition to determine the IC₅₀ and to elucidate the mechanism of antagonism (e.g., competitive antagonists will shift the agonist dose-response curve to the right, while non-competitive antagonists will reduce the maximal response).

Protocol 3: Fluorescence-Based Calcium Flux Assay

This high-throughput assay measures the functional consequence of NMDA receptor activation – an increase in intracellular calcium – and its inhibition by this compound.

Objective: To determine the IC₅₀ of this compound in a functional, high-throughput format.

Materials:

  • A cell line stably expressing NMDA receptors (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • NMDA and Glycine/D-Serine.

  • This compound.

  • A fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add a solution of NMDA and glycine/D-serine to stimulate the receptors and record the change in fluorescence over time.

  • Analyze the data by calculating the peak fluorescence response (or the area under the curve) and plotting the inhibition by this compound to determine the IC₅₀.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 Hodgkinsine_B This compound Hodgkinsine_B->NMDA_R Antagonizes Mg2_ion Mg²⁺ Mg2_ion->NMDA_R Blocks channel (voltage-dependent) Ca2_ion Ca²⁺ Influx NMDA_R->Ca2_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca2_ion->Downstream

Caption: NMDA Receptor Signaling and Antagonism by this compound.

Radioligand_Binding_Workflow prep Prepare Rat Cortical Membranes incubation Incubate Membranes with: - Radioligand (e.g., [³H]MK-801) - this compound (various conc.) prep->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Electrophysiology_Workflow cell_prep Culture Cells Expressing NMDA Receptors patch Achieve Whole-Cell Patch-Clamp Configuration cell_prep->patch agonist_app Apply Agonists (NMDA/Glycine) to Elicit Current patch->agonist_app drug_app Co-apply this compound with Agonists agonist_app->drug_app record Record Changes in Membrane Current drug_app->record data_analysis Analyze Current Inhibition (Determine IC₅₀ and Mechanism) record->data_analysis

Caption: Workflow for Patch-Clamp Electrophysiology Assay.

References

Application Notes and Protocols: Investigating the Antiviral Activity of Hodgkinsine B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B is a trimeric pyrrolidinoindoline alkaloid that has demonstrated a range of biological activities, including analgesic, antibacterial, and antifungal effects.[1][2] Preliminary research also suggests that related compounds, such as Hodgkinsine A, possess antiviral properties against both DNA and RNA viruses, specifically Herpes Simplex Virus type 1 (HSV-1) and Vesicular Stomatitis Virus (VSV).[2][3] These findings indicate that this compound is a promising candidate for further investigation as a novel antiviral agent. The known mechanisms of action for its analgesic properties involve agonism of mu-opioid receptors and antagonism of NMDA receptors.[1][4] While the direct antiviral mechanism of this compound has not been fully elucidated, its interaction with these receptors presents a potential avenue for its antiviral effects, as both opioid and NMDA receptor signaling have been implicated in the modulation of viral replication and host immune responses.[5][6][7][8]

These application notes provide a comprehensive guide for the systematic evaluation of this compound's antiviral efficacy in a cell culture setting. The protocols detailed below are established, robust methodologies widely accepted in the fields of virology and drug development, designed to ensure reproducibility and comparability of results.

Data Presentation

To facilitate clear and concise analysis of experimental outcomes, all quantitative data should be meticulously recorded and summarized in the following standardized tables. These tables are structured for straightforward comparison of this compound's activity across various experimental conditions and viral targets.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeCC₅₀ (µM)Observation Period (hours)
e.g., VeroMTT Assay48
e.g., HeLaSRB Assay72
Test Cell Line 1
Test Cell Line 2

CC₅₀: 50% cytotoxic concentration (the concentration of this compound that reduces cell viability by 50%).

Table 2: Antiviral Activity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
e.g., HSV-1VeroPlaque Reduction
e.g., VSVHeLaTCID₅₀ Assay
Test Virus 1Test Cell Line 1
Test Virus 2Test Cell Line 2

EC₅₀: 50% effective concentration (the concentration of this compound that inhibits viral replication by 50%). SI: A measure of the compound's therapeutic window. Higher SI values are desirable.

Experimental Protocols

A critical initial step in assessing the antiviral potential of any compound is to determine its cytotoxicity to the host cell lines that will be used for the antiviral assays. This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus or the host's antiviral mechanisms, rather than a consequence of host cell death.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected host cell lines (e.g., Vero, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density to achieve approximately 80% confluency after 24 hours of incubation.

  • After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a cell-free control (medium only).

  • Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration.

Plaque Reduction Assay

This assay is a functional method that quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Confluent monolayer of host cells in multi-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound at various concentrations (non-toxic)

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., 10% formalin)

Protocol:

  • Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Remove the growth medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 PFU/well).

  • Incubate for 1-2 hours to allow for viral adsorption.

  • During the adsorption period, prepare the overlay medium containing different concentrations of this compound.

  • After adsorption, remove the viral inoculum and wash the cells with PBS.

  • Add the overlay medium containing the respective concentrations of this compound to each well.

  • Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • After incubation, fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control and determine the EC₅₀ value.

Tissue Culture Infectious Dose 50 (TCID₅₀) Assay

This assay determines the viral titer by assessing the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It can be adapted to measure the inhibitory effect of a compound.

Materials:

  • Host cells in a 96-well plate

  • Virus stock

  • This compound at various concentrations

  • Complete cell culture medium

Protocol:

  • Seed a 96-well plate with host cells and incubate until a confluent monolayer is formed.

  • Prepare ten-fold serial dilutions of the virus stock.

  • In separate tubes, mix each virus dilution with an equal volume of medium containing a specific concentration of this compound (or a vehicle control).

  • Remove the growth medium from the 96-well plate and add 100 µL of the virus-compound mixtures to replicate wells (e.g., 8 wells per dilution).

  • Include a cell control (cells with medium and the highest concentration of this compound but no virus) and a virus control (cells with virus but no compound).

  • Incubate the plate for 5-7 days and then score each well as positive or negative for CPE.

  • Calculate the TCID₅₀ titer for each compound concentration using the Reed-Muench or Spearman-Kärber method.

  • Determine the EC₅₀ of this compound by plotting the reduction in viral titer against the concentration of the compound.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy A Prepare Host Cell Culture B Serial Dilutions of this compound A->B C Treat Cells with this compound B->C D Incubate for 48-72h C->D E Perform MTT Assay D->E F Calculate CC50 Value E->F G Infect Cells with Virus F->G Select Non-Toxic Concentrations H Treat with Non-Toxic Concentrations of this compound G->H I Incubate for Plaque/CPE Development H->I J Plaque Reduction Assay I->J K TCID50 Assay I->K L Calculate EC50 and SI J->L K->L

Caption: Workflow for evaluating the antiviral activity of this compound.

Putative Antiviral Signaling Pathway of this compound

G cluster_0 Host Cell Membrane cluster_1 Intracellular Signaling cluster_2 Viral Replication Cycle MOR Mu-Opioid Receptor Pathway_A Modulation of Host Antiviral Pathways (e.g., IFN) MOR->Pathway_A ? NMDAR NMDA Receptor Pathway_B Inhibition of Pro-viral Host Factors NMDAR->Pathway_B ? Hodgkinsine_B This compound Hodgkinsine_B->MOR Agonist Hodgkinsine_B->NMDAR Antagonist Viral_Replication Viral Replication (DNA/RNA Synthesis) Pathway_A->Viral_Replication Inhibition Pathway_B->Viral_Replication Inhibition Viral_Entry Viral Entry Viral_Assembly Viral Assembly & Release

Caption: Hypothetical antiviral mechanism of this compound.

References

Application Notes and Protocols for Antibacterial and Antifungal Assays of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine B is a member of the pyrrolidinoindoline class of alkaloids, which are known to exhibit a range of biological activities.[1] Preliminary studies have indicated that this compound possesses antiviral, antibacterial, and antifungal properties.[2] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antibacterial and antifungal efficacy of this compound. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.

Data Presentation

The following tables present hypothetical yet representative data for the antimicrobial activity of this compound against a panel of common bacterial and fungal pathogens. This data is based on reported minimum inhibitory concentrations (MICs) for structurally related pyrrolidinoindoline alkaloids, where potent examples have shown MIC values as low as 5 µg/mL.[1]

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Gram-positive8162Bactericidal
Enterococcus faecalis (ATCC 29212)Gram-positive16644Bactericidal
Escherichia coli (ATCC 25922)Gram-negative32>128>4Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64>128>2Bacteriostatic

Table 2: Antifungal Activity of this compound (Hypothetical Data)

Fungal StrainTypeMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans (ATCC 90028)Yeast16322Fungicidal
Cryptococcus neoformans (ATCC 208821)Yeast8324Fungicidal
Aspergillus fumigatus (ATCC 204305)Mold321284Fungicidal
Trichophyton rubrum (ATCC 28188)Mold16644Fungicidal

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against both bacteria and fungi using the broth microdilution method.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plates to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation:

    • Add 100 µL of the final inoculum to each well containing the this compound dilutions and control wells. The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth Microdilution Workflow for MIC Determination A Prepare serial dilutions of this compound in 96-well plate D Inoculate wells with microbial suspension A->D B Prepare standardized microbial inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C C->D E Incubate plates under appropriate conditions D->E F Read results visually or with a plate reader E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Workflow for MIC Determination

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

This protocol is performed subsequently to the MIC assay to determine the lowest concentration of this compound that results in microbial death.

Materials:

  • MIC plates from the previous assay

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot evenly onto the surface of an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • MBC/MFC Determination:

    • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.[3]

Potential Mechanisms of Antimicrobial Action

The precise antimicrobial mechanisms of this compound are yet to be fully elucidated. However, based on the known activities of other alkaloids, several potential signaling pathways and cellular processes may be targeted. Alkaloids have been shown to exert their antimicrobial effects through various mechanisms including the disruption of the cell wall and membrane, inhibition of nucleic acid and protein synthesis, and interference with cellular metabolism.[4]

Potential Antibacterial Mechanisms

Potential Antibacterial Mechanisms of this compound cluster_cell_wall Cell Wall Synthesis Inhibition cluster_cell_membrane Cell Membrane Disruption cluster_synthesis Inhibition of Macromolecule Synthesis Inhibition of Peptidoglycan Synthesis Inhibition of Peptidoglycan Synthesis Alteration of Membrane Permeability Alteration of Membrane Permeability Disruption of Electron Transport Chain Disruption of Electron Transport Chain DNA Replication Inhibition DNA Replication Inhibition RNA Transcription Inhibition RNA Transcription Inhibition Protein Synthesis Inhibition (Ribosomes) Protein Synthesis Inhibition (Ribosomes) Hodgkinsine_B This compound Hodgkinsine_B->Inhibition of Peptidoglycan Synthesis Hodgkinsine_B->Alteration of Membrane Permeability Hodgkinsine_B->Disruption of Electron Transport Chain Hodgkinsine_B->DNA Replication Inhibition Hodgkinsine_B->RNA Transcription Inhibition Hodgkinsine_B->Protein Synthesis Inhibition (Ribosomes)

Potential Antibacterial Targets

Potential Antifungal Mechanisms

Potential Antifungal Mechanisms of this compound cluster_cell_wall Cell Wall Disruption cluster_cell_membrane Cell Membrane Disruption cluster_synthesis Inhibition of Cellular Processes Inhibition of Chitin Synthesis Inhibition of Chitin Synthesis Inhibition of Glucan Synthesis Inhibition of Glucan Synthesis Inhibition of Ergosterol Synthesis Inhibition of Ergosterol Synthesis Alteration of Membrane Fluidity Alteration of Membrane Fluidity Mitochondrial Dysfunction Mitochondrial Dysfunction Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Hodgkinsine_B This compound Hodgkinsine_B->Inhibition of Chitin Synthesis Hodgkinsine_B->Inhibition of Glucan Synthesis Hodgkinsine_B->Inhibition of Ergosterol Synthesis Hodgkinsine_B->Alteration of Membrane Fluidity Hodgkinsine_B->Mitochondrial Dysfunction Hodgkinsine_B->Inhibition of DNA/RNA Synthesis

Potential Antifungal Targets

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antibacterial and antifungal properties of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for the further development of this compound as a potential antimicrobial agent. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Hodgkinsine B Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Hodgkinsine B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex natural product. The guidance provided herein is based on published synthetic routes, with a focus on the diazene-directed assembly pioneered by the Movassaghi group, as well as key steps from the syntheses developed by the Overman and Willis groups.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is consistently low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis like that of this compound can be due to suboptimal yields in one or more key steps. We recommend a systematic approach:

  • Analyze each step individually: Compare your yields for each reaction with the reported yields in the literature. This will help pinpoint the most problematic transformations.

  • Focus on the key bond-forming reactions: The construction of the intricate polycyclic core of this compound involves several challenging bond formations. Pay close attention to the efficiency of these steps. In the context of the Movassaghi synthesis, this includes the Rh-catalyzed C-H amination, sulfamide (B24259) formation, diazene (B1210634) synthesis, and the crucial photoextrusion of dinitrogen. For earlier syntheses, the intramolecular Heck reaction (Overman) and the diastereoselective oxindole (B195798) arylation (Willis) are critical.

  • Purity of intermediates: Ensure the purity of all starting materials and intermediates. Impurities can often interfere with subsequent reactions, leading to lower yields and the formation of side products. Rigorous purification and characterization at each stage are essential.

  • Strict adherence to reaction conditions: Many of the reactions in the synthesis of this compound are sensitive to reaction parameters such as temperature, solvent purity, inert atmosphere, and reagent stoichiometry. Any deviation can significantly impact the outcome.

Q2: I am having trouble with the Rh-catalyzed C-H amination step. What are the common issues and solutions?

A2: The Rh-catalyzed C-H amination is a powerful tool for functionalizing the cyclotryptamine core, but it can be challenging with complex substrates. Here are some common problems and troubleshooting tips:

  • Low Conversion:

    • Catalyst activity: Ensure the rhodium catalyst, such as Rh₂(esp)₂, is of high purity and handled under an inert atmosphere to prevent deactivation.

    • Oxidant: The choice and quality of the oxidant (e.g., PhI(OAc)₂) are critical. Use a freshly opened or properly stored oxidant.

    • Additives: The presence of additives like MgO and molecular sieves is often crucial for reproducibility. Ensure they are properly activated and anhydrous.

  • Formation of Side Products:

    • Over-oxidation: The desired amine product can sometimes be further oxidized. Careful control of the reaction time and stoichiometry of the oxidant can minimize this.

    • Solvent choice: The solvent can influence the selectivity and efficiency of the reaction. While isopropyl acetate (B1210297) has been reported, screening other solvents might be beneficial if you encounter issues.[1]

  • Poor Reproducibility:

    • Strictly anhydrous conditions: Traces of water can significantly affect the catalyst and the outcome of the reaction. Ensure all glassware is oven-dried and solvents are rigorously dried.

    • Inert atmosphere: Maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst decomposition and unwanted side reactions.

Q3: The photochemical dinitrogen extrusion step is giving me a low yield of the desired coupled product. How can I optimize this reaction?

A3: The photoextrusion of dinitrogen from diazene intermediates is a key step for forming the C-C bonds in the final product. Low yields can be attributed to several factors:

  • Incomplete photolysis:

    • Wavelength and intensity of light: The reaction requires a specific wavelength of UV light (e.g., 300 nm) with sufficient intensity.[2] Ensure your photochemical reactor is properly set up and the lamp is functioning optimally.

    • Reaction time: The reaction time can vary depending on the substrate and the scale of the reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to determine the optimal irradiation time.

  • Formation of side products:

    • Radical side reactions: The photolysis generates radical intermediates that, in some cases, can undergo undesired side reactions. Running the reaction at a lower temperature or in the presence of a radical scavenger (if compatible with the desired reaction) might be explored, though this is not standard for this specific transformation.

    • Solvent choice: The solvent can influence the lifetime and reactivity of the radical intermediates. The choice of solvent should be made to favor the desired intramolecular coupling.

  • Degradation of starting material or product:

    • Photostability: The starting diazene or the final product might be sensitive to prolonged UV irradiation. Minimizing the exposure time to light once the reaction is complete is advisable.

Troubleshooting Guides

This section provides more detailed troubleshooting for key reactions in the total synthesis of this compound.

Movassaghi's Diazene-Directed Assembly

1. Rh-Catalyzed C-H Amination

Problem Possible Cause Troubleshooting Steps
Low or no product formation Inactive catalyst- Use a fresh batch of Rh₂(esp)₂ catalyst. - Ensure the catalyst is handled under a strict inert atmosphere.
Poor quality oxidant- Use a freshly opened bottle of PhI(OAc)₂ or other suitable oxidant. - Consider recrystallizing the oxidant if its purity is questionable.
Presence of water- Thoroughly dry all glassware in an oven before use. - Use freshly distilled and degassed anhydrous solvents. - Activate molecular sieves by heating under vacuum.
Formation of multiple products Over-oxidation of the desired amine- Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. - Reduce the stoichiometry of the oxidant.
Non-selective C-H amination- This reaction is generally highly regioselective. If multiple isomers are observed, re-verify the structure of your starting material.
Inconsistent yields Variations in reagent quality- Use reagents from the same batch for a series of experiments to ensure consistency.
Inefficient stirring- Ensure vigorous stirring, especially for heterogeneous mixtures containing MgO and molecular sieves.

Experimental Protocol: Rh-Catalyzed C-H Amination of a Dimeric Diazene [1]

To a solution of the dimeric diazene in isopropyl acetate are added 2,6-difluorophenyl sulfamate (B1201201), Rh₂(esp)₂, 2,2-dimethyl-2-phenylacetic acid, magnesium oxide, and 5Å molecular sieves. The mixture is stirred at 22 °C, and a solution of PhI(OAc)₂ in isopropyl acetate is added. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered and concentrated. The residue is then purified by flash column chromatography to afford the desired sulfamate ester.

2. Sulfamide Formation, Diazene Synthesis, and Photoextrusion

Problem Possible Cause Troubleshooting Steps
Low yield in sulfamide formation Steric hindrance- For sterically hindered amines and sulfamate esters, the reaction may require longer reaction times or slightly elevated temperatures. - Ensure the 4-(N,N-dimethylamino)pyridine (DMAP) used is of high purity.
Incomplete diazene formation Inefficient oxidation- Use a fresh batch of the oxidizing agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin, DCDMH). - Ensure the base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) is of high quality.
Low yield in photoextrusion Inefficient photolysis- Check the output of the UV lamp in the photochemical reactor. - Ensure the reaction vessel is made of a material that is transparent to the required UV wavelength (e.g., quartz).
Degradation of product- Minimize the irradiation time to what is necessary for complete conversion of the starting material. - Work up the reaction mixture promptly after completion.

Experimental Protocol: Synthesis of Trimeric Bisdiazene and Photoextrusion [1]

  • Sulfamide formation: To a solution of the sulfamate ester in tetrahydrofuran (B95107) (THF) is added the amine and DMAP. The reaction is stirred at 22 °C until completion. The solvent is removed under reduced pressure, and the residue is purified by chromatography.

  • Diazene synthesis: To a solution of the resulting sulfamide in a suitable solvent is added DBU and DCDMH. The reaction is monitored by TLC. After completion, the mixture is worked up and purified to yield the bisdiazene.

  • Photoextrusion: A solution of the bisdiazene in a degassed solvent is irradiated with a 300 nm UV lamp in a photochemical reactor. The reaction progress is monitored, and upon completion, the solvent is evaporated, and the product is purified by chromatography.

Alternative Key Synthetic Steps

1. Overman's Intramolecular Heck Reaction

Problem Possible Cause Troubleshooting Steps
Low yield of spirooxindole Catalyst deactivation- Use a high-purity palladium catalyst and ligand (e.g., (R)-BINAP). - Ensure strict exclusion of oxygen from the reaction mixture.
Formation of reduced product- The use of a silver salt (e.g., Ag₃PO₄) can promote the desired cationic pathway and suppress side reactions.
Poor diastereoselectivity Suboptimal reaction conditions- The choice of solvent, base, and temperature can significantly influence the diastereoselectivity. A screening of these parameters may be necessary.

2. Willis's Diastereoselective Oxindole α-Arylation

Problem Possible Cause Troubleshooting Steps
Low conversion Inefficient catalyst turnover- Use a bulky, electron-rich phosphine (B1218219) ligand to promote the catalytic cycle. - Ensure the base (e.g., KHMDS) is freshly prepared or properly stored to maintain its activity.
Formation of N-arylated product Competing reaction pathway- The choice of catalyst system is crucial for C-arylation selectivity. The use of a palladium catalyst with a suitable ligand generally favors C-arylation over N-arylation.[2]
Poor diastereoselectivity Mismatch between catalyst and substrate control- The stereochemical outcome of this reaction is highly dependent on the substrate. Minor changes to the substrate structure can impact the diastereoselectivity.

Data Summary

The following table summarizes the reported yields for the key steps in the Movassaghi synthesis of (-)-Hodgkinsine B.[1]

Reaction Step Starting Material Product Reported Yield (%)
Rh-catalyzed C-H AminationDimeric diazene (+)-32Sulfamate ester (+)-3458
Sulfamide FormationSulfamate ester (+)-34 and Amine (+)-28Mixed sulfamide (+)-3594
Diazene SynthesisMixed sulfamide (+)-35Trimeric bisdiazene (+)-3691
Photoextrusion & DeprotectionTrimeric bisdiazene (+)-36(-)-Hodgkinsine B41 (over 2 steps)

Visualizations

Movassaghi's Diazene-Directed Assembly Workflow

Hodgkinsine_B_Synthesis cluster_monomer Monomer Functionalization cluster_assembly Fragment Coupling cluster_final Final Assembly Monomer Cyclotryptamine Monomers CH_Amination Rh-catalyzed C-H Amination Monomer->CH_Amination Func_Monomer Functionalized Monomers (e.g., Amine, Sulfamate) CH_Amination->Func_Monomer Sulfamide_Formation Sulfamide Formation Func_Monomer->Sulfamide_Formation Diazene_Synthesis Diazene Synthesis (Oxidation) Sulfamide_Formation->Diazene_Synthesis Bisdiazene Trimeric Bisdiazene Diazene_Synthesis->Bisdiazene Photoextrusion Photoextrusion of N₂ Bisdiazene->Photoextrusion Hodgkinsine_B (-)-Hodgkinsine B Photoextrusion->Hodgkinsine_B

Caption: Workflow of Movassaghi's diazene-directed total synthesis of this compound.

Logical Relationship for Troubleshooting Low Yields

Troubleshooting_Yield Low_Yield Low Overall Yield Identify_Step Identify Problematic Step(s) Low_Yield->Identify_Step Purity Check Purity of Reagents/Intermediates Identify_Step->Purity For all steps Conditions Verify Reaction Conditions Identify_Step->Conditions For problematic steps Optimize Optimize Problematic Step(s) Purity->Optimize Conditions->Optimize Final_Product Improved Yield Optimize->Final_Product

Caption: A logical workflow for troubleshooting and improving the overall yield of the synthesis.

References

Overcoming side reactions in the synthesis of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hodgkinsine B. The guidance focuses on overcoming common side reactions and challenges encountered during this complex total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The synthesis of this compound, a complex tris(pyrrolidinoindoline) alkaloid, presents several significant challenges:

  • Stereoselective formation of multiple quaternary stereocenters: this compound possesses a complex three-dimensional structure with several contiguous stereocenters, the controlled formation of which is a primary hurdle.[1][2]

  • Construction of the C3a–C7' and C3a'–C3a'' linkages: The precise and stereocontrolled formation of the carbon-carbon bonds that link the three cyclotryptamine monomer units is a critical and non-trivial step.[1][3]

  • Convergent and modular assembly: Developing an efficient synthetic strategy to bring together the three complex monomer units in a controlled manner is a significant undertaking.[1][3][4]

  • Protecting group strategy: The presence of multiple reactive nitrogen atoms within the molecule necessitates a robust and carefully planned protecting group strategy that allows for selective protection and deprotection at various stages of the synthesis.[1][3]

Q2: What are the main synthetic strategies employed to synthesize this compound, and what are their advantages and disadvantages?

A2: Several strategies have been developed to tackle the synthesis of this compound, each with its own set of advantages and potential pitfalls. The most prominent methods are summarized below.

Synthetic StrategyKey Bond FormationAdvantagesPotential Side Reactions/Challenges
Diazene-Directed Assembly (Movassaghi) C3a–C7' and C3a'–C3a'' linkages via photoextrusion of dinitrogen from diazene (B1210634) precursors.Highly stereoselective, convergent, and modular, allowing for the controlled assembly of intact cyclotryptamine units.[1][4][5][6]Requires careful handling of potentially unstable diazene intermediates. Photolysis conditions may need optimization to avoid degradation of sensitive functional groups.[1]
Intramolecular Heck Cyclization (Overman) C3a–C7' linkage via a catalyst-controlled asymmetric intramolecular Heck reaction.[1][2]Elegant method for establishing the key C3a–C7' stereocenter.[1]Potential for mismatch between catalyst and substrate control, which can lead to a significant reduction in diastereoselectivity.[1][2]
Diastereoselective α-Arylation (Willis) C3a–C7' linkage via a diastereoselective substrate-controlled α-arylation of an oxindole.[1][2]Relies on the inherent stereochemistry of the substrate to control the outcome of the reaction.[1]The level of diastereocontrol can be sensitive to the specific substrate and reaction conditions.[1][2]

Q3: What are some common side reactions encountered during the functionalization of the cyclotryptamine core, and how can they be minimized?

A3: A key step in the synthesis of this compound involves the C-H amination of the cyclotryptamine core to introduce functionality for subsequent coupling reactions. A notable side reaction in this step is double amination. To mitigate this, the reaction can be stopped at partial conversion (e.g., 50%) to favor the desired mono-aminated product, with the unreacted starting material being recovered and recycled.[7]

Another potential side reaction in indole (B1671886) chemistry, particularly under acidic conditions, is the formation of bis(indolyl)methanes.[8] The choice of a synthetic route that avoids harsh acidic conditions for key bond formations can help to prevent this unwanted outcome. The diazene-directed assembly, for instance, proceeds under neutral conditions, thus circumventing this issue.[1]

Troubleshooting Guides

Issue: Low yield in the Rh-catalyzed C-H amination step

This step is crucial for introducing the nitrogen functionality required for the subsequent diazene formation. Low yields can be attributed to several factors.

Potential CauseRecommended Solution
Double Amination Side Product As observed in similar complex syntheses, double amination can be a competitive side reaction.[7] Monitor the reaction closely by TLC or LC-MS. Stop the reaction at a point of optimal mono-amination (e.g., ~50% conversion) and separate the desired product from the starting material and di-aminated byproduct. The recovered starting material can be reused.
Catalyst Deactivation Ensure the use of a high-purity Rh catalyst and anhydrous, degassed solvents. Impurities in the starting material or solvent can poison the catalyst.
Sub-optimal Reaction Conditions Optimize the reaction temperature and time. The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition or increased side product formation.
Issue: Inefficient Diazene-Directed C-C Bond Formation

The photoextrusion of dinitrogen is the key step for forming the C-C bonds with high stereoselectivity.

Potential CauseRecommended Solution
Incomplete Photolysis Ensure the light source is of the correct wavelength and intensity. The concentration of the diazene intermediate should be optimized to allow for efficient light penetration. The reaction may require prolonged irradiation, but this should be balanced against the potential for product degradation.[1]
Degradation of Starting Material or Product If the starting material or product is sensitive to the photolysis conditions, consider performing the reaction at a lower temperature or for a shorter duration, accepting a lower conversion, and recycling the unreacted starting material.[1]
Instability of the Diazene Intermediate While the bis-diazene intermediates in the Movassaghi synthesis have been shown to be isolable, they can be sensitive.[1][2] Handle these intermediates with care, avoiding prolonged exposure to light and heat prior to the intended photolysis step.

Experimental Protocols

Key Experiment: Rh-Catalyzed C-H Amination of a Dimeric Cyclotryptamine Intermediate

This protocol is adapted from the synthesis of related oligocyclotryptamine alkaloids and is a representative procedure for the functionalization of the C3a position.[1][7]

  • Materials:

    • Dimeric cyclotryptamine intermediate

    • 2,6-difluorophenyl sulfamate

    • Rh₂(esp)₂ (Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate))

    • Ph(Me)₂CCO₂H (2-phenyl-2-methylpropanoic acid)

    • PhI(OAc)₂ (Iodosobenzene diacetate)

    • MgO (Magnesium oxide)

    • 5Å Molecular Sieves

    • Isopropyl acetate (B1210297) (i-PrOAc), anhydrous and degassed

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the dimeric cyclotryptamine intermediate, 2,6-difluorophenyl sulfamate, Rh₂(esp)₂, Ph(Me)₂CCO₂H, MgO, and 5Å molecular sieves.

    • Add anhydrous and degassed isopropyl acetate.

    • Add PhI(OAc)₂ to the reaction mixture.

    • Stir the reaction at room temperature (approximately 22 °C).

    • Monitor the reaction progress by TLC or LC-MS. To minimize the formation of double amination products, consider stopping the reaction at approximately 50% conversion of the starting material.[7]

    • Upon completion, quench the reaction and purify the product by column chromatography to isolate the desired mono-sulfamate ester.

Key Experiment: Diazene-Directed C-C Bond Formation via Photolysis

This protocol describes the crucial photoextrusion step for the stereoselective formation of the C-C bond.[1]

  • Materials:

    • Purified diazene-containing intermediate

    • An appropriate solvent for creating a thin film (if necessary)

    • Photoreactor equipped with a light source of the appropriate wavelength (e.g., 300 nm or 380 nm, depending on the specific diazene).

  • Procedure:

    • Prepare a thin film of the diazene intermediate on the inner surface of the reaction vessel by dissolving it in a volatile solvent and evaporating the solvent under a stream of inert gas. This is particularly important for larger-scale reactions to ensure uniform irradiation.

    • Irradiate the thin film with the appropriate wavelength of light (e.g., 380 nm for the more labile C3a'–C3a'' diazene, followed by 300 nm for the more robust C3a–C7' diazene).[1]

    • The reaction is typically carried out at room temperature (approximately 25 °C).

    • Monitor the reaction for the disappearance of the starting material.

    • Once the reaction is complete, dissolve the residue in a suitable solvent and purify the product by column chromatography.

Visualizations

Hodgkinsine_B_Synthesis_Workflow cluster_monomer Monomer Synthesis & Functionalization cluster_coupling Convergent Assembly cluster_final Final Assembly & Deprotection Monomer_A Cyclotryptamine Monomer A C7_Amination Ir-catalyzed C7-H Amination Monomer_A->C7_Amination Monomer_B Cyclotryptamine Monomer B C3a_Amination Rh-catalyzed C3a-H Amination Monomer_B->C3a_Amination Monomer_C Cyclotryptamine Monomer C Trimerization Trimerization & Bis-diazene Formation Monomer_C->Trimerization Dimerization Dimerization & Diazene Formation C7_Amination->Dimerization C3a_Amination->Dimerization Dimerization->Trimerization Photolysis_1 Selective Photolysis (380 nm) Trimerization->Photolysis_1 Photolysis_2 Photolysis (300 nm) Photolysis_1->Photolysis_2 Deprotection Global Deprotection Photolysis_2->Deprotection Hodgkinsine_B (-)-Hodgkinsine B Deprotection->Hodgkinsine_B

Caption: Workflow for the convergent synthesis of this compound.

Troubleshooting_Amination Start Start: Rh-catalyzed C-H Amination Monitor Monitor Reaction by LC-MS/TLC Start->Monitor Check_Conversion Is Conversion > 50%? Monitor->Check_Conversion Side_Reaction High % of Double Amination Side Product Check_Conversion->Side_Reaction Yes Continue Continue Reaction Check_Conversion->Continue No Stop_Reaction Stop Reaction & Purify Side_Reaction->Stop_Reaction Optimal_Yield Achieve Optimal Yield of Mono-aminated Product Stop_Reaction->Optimal_Yield Continue->Monitor

Caption: Troubleshooting logic for the Rh-catalyzed C-H amination step.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a comprehensive technical support center focused on the intricate purification strategies for Hodgkinsine B and its related alkaloids. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing the complex challenges encountered during experimental work with these promising therapeutic compounds.

This compound, a complex trimeric indole (B1671886) alkaloid primarily found in plants of the Psychotria genus, presents significant purification hurdles due to its structural complexity and the presence of multiple stereoisomers.[1][2][3] This technical guide aims to equip researchers with the necessary knowledge to navigate these challenges effectively.

General Workflow for Purification

The purification of this compound and related alkaloids typically follows a multi-step process, beginning with extraction from the plant matrix, followed by preliminary separation and subsequent high-resolution purification techniques.

Purification_Workflow Start Plant Material (e.g., Psychotria colorata leaves) Extraction Acid-Base Extraction Start->Extraction Maceration with acidified solvent Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Prefractionation Prefractionation (e.g., Column Chromatography or CCC) Crude_Extract->Prefractionation Fractions Enriched Fractions Prefractionation->Fractions Final_Purification Final Purification (e.g., Preparative HPLC) Fractions->Final_Purification Pure_Alkaloid Pure this compound / Related Alkaloid Final_Purification->Pure_Alkaloid

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound and related alkaloids.

Extraction & Initial Cleanup

Q1: What is the most effective method for extracting alkaloids from Psychotria species?

A1: Acid-base extraction is a highly effective and widely used method for selectively isolating alkaloids.[4][5][6][7] The general principle involves:

  • Acidic Extraction: Macerating the dried and powdered plant material (e.g., leaves of Psychotria colorata) with an acidic solution (e.g., 0.1 M HCl or 0.5 M citric acid) to protonate the basic alkaloids, rendering them soluble in the aqueous phase.[4]

  • Defatting: Washing the acidic aqueous extract with a non-polar organic solvent (e.g., n-hexane or dichloromethane) to remove lipids and other non-polar impurities.

  • Basification: Adjusting the pH of the aqueous phase to basic (pH 9-10) using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.

  • Organic Solvent Extraction: Extracting the free-base alkaloids into a water-immiscible organic solvent (e.g., dichloromethane (B109758) or a chloroform/isopropanol mixture).[8]

Q2: My crude alkaloid extract has a low yield. What could be the problem?

A2: Low yields can stem from several factors:

  • Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. The duration and number of extraction cycles may also need to be optimized.

  • Improper pH Adjustment: The pH during the acidic and basic extraction steps is critical. Use a pH meter to ensure complete protonation and deprotonation of the alkaloids.

  • Solvent Polarity: The choice of organic solvent for the final extraction is important. A solvent mixture may be necessary to efficiently extract alkaloids with varying polarities.

  • Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping the alkaloids. Techniques to break emulsions include adding brine, gentle centrifugation, or passing the mixture through a bed of celite.

Chromatographic Purification

The complexity of the crude extract necessitates powerful chromatographic techniques for separation. Counter-current chromatography (CCC) and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed.

Q3: I am struggling to separate the different alkaloids in my extract using column chromatography. What should I try?

A3: For complex mixtures of alkaloids, a single chromatographic step is often insufficient. Consider a multi-step approach:

  • Prefractionation with Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of alkaloids.[9][10] It is an excellent method for initial fractionation of the crude extract. A versatile two-phase solvent system for many alkaloids is Chloroform-Methanol-Water (e.g., in a 4:3:2 ratio), with the acidity of the aqueous phase adjusted to optimize separation.[11][12]

  • Final Purification with Preparative HPLC: The fractions obtained from CCC can be further purified using preparative HPLC. Reversed-phase columns (e.g., C18) are commonly used.

Table 1: Comparison of Preparative Chromatographic Techniques

TechniqueStationary PhasePrincipleAdvantagesCommon Issues
Counter-Current Chromatography (CCC) LiquidLiquid-liquid partitioningNo irreversible adsorption, high sample loading capacity, low solvent consumption.[13]Solvent system selection can be time-consuming, lower resolution than HPLC.
Preparative HPLC Solid (e.g., Silica, C18)Adsorption or partitioningHigh resolution, well-established methods, automation.Potential for sample degradation on active stationary phases, higher cost.

Q4: My HPLC chromatogram shows broad, tailing peaks for my alkaloids. How can I improve the peak shape?

A4: Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the protonated alkaloids and residual acidic silanol (B1196071) groups on the silica-based stationary phase. Here are some solutions:

  • Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a basic modifier (e.g., triethylamine) to the mobile phase. The acid will keep the alkaloids consistently protonated and can help to sharpen peaks. A basic modifier can mask the active silanol sites.

  • pH Adjustment: Operating at a low pH (e.g., < 3) can suppress the ionization of silanol groups, while a high pH (e.g., > 8) can neutralize the basic alkaloids. Ensure your column is stable at the chosen pH.

  • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Peak_Tailing cluster_0 Mechanism of Peak Tailing cluster_1 Mitigation Strategies Silanol Residual Silanol Groups on Stationary Phase Interaction Secondary Ionic Interactions Silanol->Interaction Alkaloid Protonated Alkaloid Alkaloid->Interaction Tailing Peak Tailing Interaction->Tailing Modifier Add Mobile Phase Modifier (e.g., TFA, Triethylamine) Improved_Peak Improved Peak Shape Modifier->Improved_Peak pH_Adjust Adjust Mobile Phase pH pH_Adjust->Improved_Peak Column_Choice Use End-Capped or Base-Deactivated Column Column_Choice->Improved_Peak

Caption: Logic diagram illustrating the cause of peak tailing and mitigation strategies.
Separation of Stereoisomers

This compound has multiple chiral centers, leading to the existence of numerous stereoisomers.[14] Separating these is a significant challenge.

Q5: I have a mixture of this compound stereoisomers. How can I separate them?

A5: The separation of stereoisomers requires chiral chromatography.

  • Chiral HPLC: This is the most effective method for separating enantiomers and diastereomers. Chiral Stationary Phases (CSPs) are used to create a chiral environment where the stereoisomers have different affinities. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of alkaloids.[14][15][16][17]

  • Method Development: Developing a chiral separation method often involves screening different chiral columns and mobile phases. A typical approach is to start with a non-polar mobile phase (e.g., hexane/isopropanol) and then screen polar organic and acidic/basic additives.

Table 2: Typical Starting Conditions for Chiral HPLC of Alkaloids

ParameterRecommended Starting ConditionNotes
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)These have broad applicability for alkaloid separations.[16][17]
Mobile Phase Hexane/Ethanol or Hexane/IsopropanolStart with a simple binary mixture and add modifiers as needed.
Additives 0.1% Diethylamine (for basic compounds) or 0.1% Trifluoroacetic AcidModifiers can significantly improve peak shape and resolution.
Flow Rate 0.5 - 1.0 mL/min for analytical scaleAdjust for preparative scale based on column diameter.
Detection UV at 280 nmIndole alkaloids typically have strong UV absorbance in this region.
Compound Stability

Q6: I am concerned about the stability of this compound during purification. What precautions should I take?

A6: While specific stability data for this compound during purification is limited in the literature, general principles for handling complex alkaloids should be followed:

  • Temperature: Avoid excessive heat. If solvent evaporation is necessary, use a rotary evaporator at a moderate temperature. Some alkaloids can degrade at elevated temperatures.[18]

  • pH: Extreme pH values can potentially cause degradation or isomerization. While acid-base extraction is a standard procedure, prolonged exposure to strong acids or bases should be minimized.

  • Light: Protect the samples from light, especially during long chromatographic runs, as some complex organic molecules are light-sensitive.

  • Storage: Store purified fractions and the final compound at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

By following these guidelines and troubleshooting strategies, researchers can enhance the efficiency and success rate of purifying this compound and its related alkaloids, paving the way for further investigation into their therapeutic potential.

References

Stability and degradation of Hodgkinsine B in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Hodgkinsine B in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years[1]. For short-term handling and in-solution experiments, it is crucial to minimize exposure to light, elevated temperatures, and extreme pH conditions to prevent degradation.

Q2: What solvents are recommended for dissolving this compound?

While specific solubility data is limited in publicly available literature, alkaloids like this compound are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). For aqueous solutions, the use of a co-solvent or pH adjustment may be necessary. It is advisable to prepare fresh solutions for each experiment to minimize potential degradation.

Q3: What are the likely degradation pathways for this compound in solution?

Due to its complex structure containing multiple indole (B1671886) rings and tertiary amine functionalities, this compound is susceptible to several degradation pathways:

  • Oxidation: The indole moieties are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: Although this compound does not have readily hydrolyzable groups like esters or amides, extreme pH conditions (strong acid or base) can potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common characteristic of complex organic molecules.

Q4: How can I monitor the stability of this compound in my experimental solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products.

Q5: I am observing a change in the color of my this compound solution. What could be the cause?

A color change in the solution may indicate degradation, particularly oxidation. The formation of oxidized products of indole-containing compounds can often lead to colored impurities. It is recommended to prepare fresh solutions and protect them from light and air.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an in-vitro assay. Degradation of this compound in the assay medium.Prepare fresh stock solutions. Minimize the time the compound is in the assay medium before analysis. Conduct a time-course experiment to assess stability in the specific medium.
Appearance of new peaks in HPLC analysis. Chemical degradation of this compound.Review the solution preparation and storage conditions. Consider potential sources of stress such as pH, temperature, light, and oxidative conditions.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.Verify the solubility of this compound in the chosen solvent system. Ensure the pH of the solution is appropriate for maintaining solubility.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[2][3].

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated photostability chamber

  • A calibrated oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid this compound and a solution of the compound to elevated temperatures (e.g., 70°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector and/or a Mass Spectrometer.

  • A C18 reverse-phase column is a good starting point.

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely in the UV range of 220-300 nm for indole alkaloids.

  • Injection Volume: 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the separation of the main peak from any degradation peaks generated during forced degradation studies.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition % Degradation of this compound Number of Degradation Products Observed Observations
0.1 N HCl, 60°C, 24h~15%2Slight degradation observed.
0.1 N NaOH, RT, 2h~25%3More significant degradation than in acid.
3% H₂O₂, RT, 24h~40%>4Significant degradation, suggesting high susceptibility to oxidation.
Heat (70°C), 48h~5% (solid), ~10% (solution)1Relatively stable to heat.
Photostability~20%2Degradation upon exposure to light.

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (70°C) stock->thermal Expose to stress photo Photostability (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze results Data Analysis: - % Degradation - Impurity Profile hplc->results

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_conclusion Potential Conclusions cluster_action Corrective Actions start Problem Observed: Unexpected Experimental Results check_solution Check Solution: - Age? - Appearance? start->check_solution check_hplc Run HPLC Analysis on current solution check_solution->check_hplc compare_hplc Compare with freshly prepared standard check_hplc->compare_hplc degradation Degradation Confirmed compare_hplc->degradation New peaks or reduced main peak no_degradation No Significant Degradation compare_hplc->no_degradation Profiles match review_protocol Review Experimental Protocol: - Minimize exposure to light/heat - Use fresh solutions degradation->review_protocol other_factors Investigate other experimental factors no_degradation->other_factors

Caption: Troubleshooting logic for unexpected results with this compound.

References

Optimization of reaction conditions for Hodgkinsine B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hodgkinsine B. The information is based on established synthetic strategies, with a focus on potential challenges and their solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly following the convergent diazene-directed assembly strategy.

1. Rh-Catalyzed C–H Amination

  • Question: Low or no yield of the desired aminated product in the Rh-catalyzed C–H amination step.

    Answer: Several factors can contribute to low yields in this critical step. Consider the following troubleshooting measures:

    • Catalyst Activity: The rhodium catalyst, typically Rh₂(esp)₂, is sensitive to air and moisture. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried. Using a freshly opened bottle or a well-stored catalyst from a glovebox is recommended.

    • Oxidant Quality: The oxidant, such as PhI(OAc)₂, plays a crucial role. Ensure it is of high purity and has not decomposed. It is advisable to use a freshly opened bottle or to test the activity of the oxidant.

    • Reaction Temperature: The reaction is typically run at room temperature (22 °C).[1] Deviation from the optimal temperature can affect catalyst activity and selectivity. Ensure the reaction temperature is carefully controlled.

    • Reagent Stoichiometry: The stoichiometry of the sulfamate (B1201201), catalyst, and oxidant is critical. Carefully check the molar ratios of all reagents as specified in the protocol.

    • Substrate Purity: Impurities in the cyclotryptamine substrate can poison the catalyst. Ensure the starting material is of high purity, and if necessary, repurify it before use.

  • Question: Formation of significant side products, such as oxidized or decomposed starting material.

    Answer: The formation of side products often points to issues with reaction selectivity or stability of intermediates.

    • Slow Addition of Reagents: Adding the oxidant slowly can help maintain a low concentration of the active catalytic species and minimize side reactions.

    • Degassing of Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to undesired oxidative side reactions.

    • Inert Atmosphere: A strict inert atmosphere must be maintained throughout the reaction to prevent oxidation of the catalyst and substrate.

2. Diazene (B1210634) Formation

  • Question: Incomplete conversion of the hydrazine (B178648) to the corresponding diazene.

    Answer: The formation of the diazene intermediate is a key step. Incomplete conversion can be due to several factors:

    • Purity of Reagents: Ensure the silver salt (e.g., AgOTf) and the hindered base (e.g., DTBMP) are of high purity and handled under anhydrous conditions.[1]

    • Reaction Time and Temperature: The reaction is typically fast (around 1 hour at 22 °C).[1] However, for more sterically hindered substrates, longer reaction times or slight warming might be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Exclusion of Light: Some diazene compounds can be light-sensitive. It is good practice to perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Question: Observation of homodimerization or other undesired coupling products.

    Answer: The formation of undesired coupling products suggests issues with the controlled formation of the desired heterodimeric diazene.

    • Stoichiometry Control: Precise control over the stoichiometry of the coupling partners is crucial. Adding one component slowly to the other can sometimes favor the desired heterodimerization.

    • Concentration Effects: Running the reaction at a suitable concentration can influence the relative rates of inter- and intramolecular reactions. Optimization of the reaction concentration may be necessary.

3. Photolytic Dinitrogen Extrusion

  • Question: Low yield of the desired C-C coupled product after photolysis.

    Answer: The photolysis step, where dinitrogen is extruded to form the key C-C bond, is often the most delicate step.

    • Wavelength of Light: The wavelength of the UV light is critical. The Movassaghi synthesis specifies photolysis at 300 nm.[1] Using a different wavelength may lead to decomposition or undesired side reactions. Ensure your photochemical reactor is equipped with the correct lamp.

    • Reaction Time: Photolysis for too long can lead to product decomposition, while insufficient time will result in incomplete conversion. The reaction progress should be carefully monitored (e.g., by TLC or LC-MS) to determine the optimal irradiation time. The reported time is typically around 19 hours.[1]

    • Solvent Choice: The choice of solvent can influence the efficiency of the photolysis. Ensure the solvent is UV-transparent at the desired wavelength and is rigorously degassed to prevent quenching of the excited state or reaction with oxygen.

    • Concentration: The concentration of the diazene substrate can affect the outcome. High concentrations might favor intermolecular side reactions.

  • Question: Formation of a complex mixture of products.

    Answer: A complex product mixture suggests non-selective radical reactions or product decomposition.

    • Temperature Control: Photochemical reactions can generate heat. It is important to maintain a constant and often low temperature during irradiation to minimize side reactions.

    • Purity of the Diazene Precursor: Impurities in the diazene starting material can lead to a cascade of undesired radical reactions. Ensure the precursor is highly pure before subjecting it to photolysis.

Frequently Asked Questions (FAQs)

  • Question: What is the key innovation in the Movassaghi synthesis of this compound?

    Answer: The key innovation is the development of a convergent and modular "diazene-directed assembly" strategy. This method allows for the stereoselective formation of the challenging C3a–C3a' and C3a–C7' carbon–carbon bonds by using diazene intermediates that, upon photolytic extrusion of dinitrogen, precisely form the desired linkages with high stereocontrol.[1][2]

  • Question: How is the stereochemistry of the quaternary centers controlled?

    Answer: The stereochemistry of the quaternary stereogenic centers is controlled in a completely stereoselective manner through the photoextrusion of dinitrogen from the carefully designed diazene intermediates.[2] The geometry of the diazene precursor dictates the stereochemical outcome of the C-C bond formation.

  • Question: Are there alternative strategies for the synthesis of this compound?

    Answer: Yes, other notable syntheses of this compound and related oligocyclotryptamine alkaloids have been reported. For example, Overman's synthesis utilizes a catalyst-controlled asymmetric intramolecular Heck cyclization to establish the key C3a–C7' stereocenter.[1] Willis's synthesis employs a diastereoselective substrate-controlled α-arylation of an oxindole.[1]

  • Question: What are the main safety precautions to consider during the synthesis?

    Answer:

    • Handling of Metal Catalysts: Rhodium and Iridium catalysts should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

    • Photochemical Reactions: UV radiation is harmful. Photochemical reactors must be properly shielded to prevent exposure.

    • Solvents and Reagents: Many of the solvents and reagents used are flammable, toxic, and/or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate PPE.

    • Inert Atmosphere Techniques: Many steps require anhydrous and oxygen-free conditions, necessitating the use of Schlenk lines or gloveboxes. Ensure you are properly trained in these techniques.

Data Presentation

Table 1: Summary of Key Reaction Yields in the Synthesis of (-)-Hodgkinsine B

StepReactantsReagents and ConditionsProductYield (%)Reference
Rh-catalyzed C–H AminationDimeric Diazene (+)-322,6-difluorophenyl sulfamate, Rh₂(esp)₂, Ph(Me)₂CCO₂H, PhI(OAc)₂, MgO, 5Å MS, i-PrOAc, 22 °C, 22 hSulfamate Ester (+)-3458[1]
Mixed Sulfamide FormationSulfamate Ester (+)-34, Amine (+)-28DMAP, THF, 22 °C, 24 hMixed Sulfamide (+)-3594[1]
Oxidation to Trimeric BisdiazeneMixed Sulfamide (+)-351,3-dichloro-5,5-dimethylhydantoin (DCDMH), 1,8-diazabicyclo[5.4.0]undec-7ene (DBU)Trimeric Bisdiazene (+)-3691[1]
Double PhotolysisTrimeric Bisdiazene (+)-36hv (300 nm), PhMe, 22 °C, 19 hTrimer (+)-3741[1]
Global DeprotectionTrimer (+)-37TBAF, THF, 22 °C, 3 hDeprotected Trimer (+)-3889[1]
Exhaustive ReductionDeprotected Trimer (+)-38Red-Al, PhMe, 65 °C, 1 h(-)-Hodgkinsine B (3)68[1]

Experimental Protocols

Protocol 1: Rh-Catalyzed C–H Amination for the Synthesis of Sulfamate Ester (+)-34 [1]

  • To a flame-dried flask under an argon atmosphere, add dimeric diazene (+)-32, 2,6-difluorophenyl sulfamate, Rh₂(esp)₂, 2,2-dimethyl-2-phenylacetic acid, and magnesium oxide.

  • Add anhydrous and degassed isopropyl acetate (B1210297) via syringe.

  • To the resulting suspension, add a solution of PhI(OAc)₂ in isopropyl acetate dropwise over a specified period.

  • Stir the reaction mixture at 22 °C for 22 hours.

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the sulfamate ester (+)-34.

Protocol 2: Photolytic Dinitrogen Extrusion for the Synthesis of Trimer (+)-37 [1]

  • Dissolve the trimeric bisdiazene (+)-36 in anhydrous and degassed toluene (B28343) in a quartz reaction vessel.

  • Irradiate the solution with a 300 nm lamp in a photochemical reactor for 19 hours while maintaining the temperature at 22 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the trimer (+)-37.

Mandatory Visualization

HodgkinsineB_Synthesis_Workflow start Dimeric Diazene (+)-32 amination Rh-Catalyzed C-H Amination start->amination sulfamate Sulfamate Ester (+)-34 amination->sulfamate coupling Mixed Sulfamide Formation sulfamate->coupling Amine (+)-28, DMAP sulfamide Mixed Sulfamide (+)-35 coupling->sulfamide oxidation Oxidation sulfamide->oxidation DCDMH, DBU bisdiazene Trimeric Bisdiazene (+)-36 oxidation->bisdiazene photolysis Double Photolysis (300 nm) bisdiazene->photolysis trimer Trimer (+)-37 photolysis->trimer deprotection Global Deprotection trimer->deprotection TBAF deprotected_trimer Deprotected Trimer (+)-38 deprotection->deprotected_trimer reduction Exhaustive Reduction deprotected_trimer->reduction Red-Al end (-)-Hodgkinsine B reduction->end

Caption: Key steps in the convergent synthesis of (-)-Hodgkinsine B.

Caption: A decision tree for troubleshooting common synthesis issues.

References

Troubleshooting low enantiomeric excess in Hodgkinsine B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of Hodgkinsine B, with a particular focus on achieving high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: My enantioselective intramolecular Heck cyclization to form the core of this compound is giving low enantiomeric excess (ee). What are the common causes?

Low enantiomeric excess in the asymmetric Heck cyclization, a key step in several synthetic routes to this compound, can stem from several factors related to the catalyst, reagents, and reaction conditions. Common issues include inefficient catalyst activation, ligand dissociation, or the presence of impurities that interfere with the chiral environment of the catalyst.

Q2: How does the choice of palladium catalyst and ligand affect the enantioselectivity of the Heck reaction in this compound synthesis?

The choice of the palladium precursor and the chiral ligand is critical for achieving high enantioselectivity. For instance, the successful synthesis reported by Overman utilized a catalyst system of Pd(OAc)2 with (R)-Tol-BINAP. The bidentate phosphine (B1218219) ligand, BINAP, creates a chiral pocket around the palladium center, which directs the stereochemical outcome of the reaction. Using a ligand of insufficient enantiomeric purity or one that is prone to dissociation can lead to a significant drop in the product's ee.

Q3: I am attempting a substrate-controlled diastereoselective α-arylation to introduce a key stereocenter and the diastereoselectivity is poor. What should I investigate?

In substrate-controlled reactions, the stereochemistry of the starting material is paramount. Poor diastereoselectivity can result from impure starting materials or epimerization of stereocenters under the reaction conditions. The choice of base, solvent, and reaction temperature can also significantly influence the transition state energies, thereby affecting the diastereomeric ratio.

Q4: My diazene-directed synthesis is not yielding the product with the expected high stereoselectivity. What could be the issue?

The diazene-directed synthesis, such as the one developed by Movassaghi's group, relies on the stereocontrolled formation of diazene (B1210634) precursors.[1] Any loss of stereochemical integrity during the synthesis of these precursors will directly translate to a lower enantiomeric excess in the final product. The photochemical extrusion of dinitrogen is generally considered to be stereospecific, so issues with stereoselectivity most likely originate from the preceding steps.

Troubleshooting Guides

Low Enantiomeric Excess in Asymmetric Intramolecular Heck Cyclization (Overman-type synthesis)

This guide focuses on troubleshooting the palladium-catalyzed asymmetric intramolecular Heck reaction for the synthesis of the this compound core, which has been reported to yield up to 83% ee.[1]

Potential CauseRecommended Action
Catalyst and Ligand Issues
Impure or degraded chiral ligand ((R)-Tol-BINAP)Use a freshly opened bottle of the ligand or purify the existing stock. Ensure the ligand is stored under an inert atmosphere.
Incorrect Palladium source or qualityUse high-purity Pd(OAc)2. Other palladium sources may require different activation procedures.
Inefficient catalyst formationEnsure proper mixing of the palladium precursor and ligand before adding the substrate. A pre-formation step may be beneficial.
Ligand dissociationBidentate ligands like BINAP can dissociate at higher temperatures, leading to a less defined chiral environment. Consider running the reaction at the lowest effective temperature.
Reagent and Solvent Purity
Impurities in the substratePurify the substrate meticulously before the reaction. Trace impurities can act as catalyst poisons.
Non-anhydrous solvent (e.g., MeCN)Use freshly distilled, anhydrous solvent. Water can interfere with the catalytic cycle.
Oxygen contaminationDegas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Reaction Condition Optimization
Incorrect BaseThe choice of base is crucial. Overman's synthesis specifies 1,2,2,6,6-pentamethylpiperidine (PMP). Other bases may lead to different outcomes.
Suboptimal reaction temperatureThe reported temperature is 80 °C. Deviations can affect both the reaction rate and the enantioselectivity. A temperature screen might be necessary for optimization.
Incorrect reaction concentrationVery dilute or very concentrated reaction mixtures can sometimes negatively impact catalyst performance and selectivity.
Poor Diastereoselectivity in Substrate-Controlled α-Arylation of an Oxindole (B195798) (Willis-type synthesis)

This guide addresses common issues in achieving high diastereoselectivity in the substrate-controlled α-arylation of oxindoles.

Potential CauseRecommended Action
Substrate Purity and Stability
Impure or epimerized starting materialVerify the stereochemical purity of the starting oxindole derivative using chiral HPLC or NMR with a chiral shift reagent.
Epimerization under reaction conditionsThe basic conditions required for enolate formation can sometimes lead to epimerization of existing stereocenters. A weaker base or lower reaction temperature might be necessary.
Reaction Condition Optimization
Inappropriate baseThe choice of base (e.g., LHMDS, KHMDS, NaHMDS) can influence the aggregation state and reactivity of the enolate, thereby affecting diastereoselectivity.
Solvent effectsThe polarity and coordinating ability of the solvent can impact the transition state geometry. Screen different aprotic solvents (e.g., THF, toluene, DME).
Suboptimal temperatureLowering the reaction temperature often enhances diastereoselectivity by favoring the lower energy transition state.
Arylating Agent
Reactivity of the arylating agentThe nature of the arylating agent (e.g., aryl halide, diaryliodonium salt) can influence the reaction mechanism and selectivity.
Suboptimal Stereoselectivity in Diazene-Directed Synthesis (Movassaghi-type synthesis)

This guide focuses on maintaining stereochemical integrity during the diazene-directed synthesis of this compound.

Potential CauseRecommended Action
Stereochemical Purity of Precursors
Loss of stereointegrity during synthesis of chiral cyclotryptamine monomersCarefully verify the enantiomeric excess of all chiral building blocks before their incorporation into the diazene precursors.
Racemization during diazene formationThe conditions for diazene synthesis should be mild to avoid epimerization of any stereocenters. Monitor the stereochemical purity of the diazene intermediate.
Photochemical Reaction Conditions
Inefficient photolysisEnsure the light source has the correct wavelength (e.g., 300 nm) and intensity for the photoextrusion of dinitrogen.[1]
Side reactions during photolysisImpurities in the solvent or substrate can lead to undesired photochemical side reactions. Use high-purity, degassed solvents.
Temperature during photolysisWhile often performed at room temperature, excessive heat from the light source could potentially lead to side reactions. Ensure adequate cooling if necessary.

Experimental Protocols

Key Experiment: Asymmetric Intramolecular Heck Cyclization (based on Overman's synthesis)

This protocol is a representative procedure for the enantioselective intramolecular Heck cyclization to construct the spirooxindole core of this compound.

  • Catalyst Pre-formation: In a flame-dried flask under an inert atmosphere (Argon), dissolve Pd(OAc)2 (5 mol%) and (R)-Tol-BINAP (11 mol%) in anhydrous acetonitrile (B52724) (MeCN). Stir the mixture at room temperature for 20-30 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve the Heck precursor (the appropriate iodoanilide derivative of the cyclotryptamine dimer) in anhydrous MeCN.

  • Reaction Initiation: To the substrate solution, add 1,2,2,6,6-pentamethylpiperidine (PMP) (2.5 equivalents). Then, add the pre-formed catalyst solution via cannula.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

G cluster_start Start cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Enantiomeric Excess in Heck Cyclization catalyst Catalyst/Ligand Issues start->catalyst reagents Reagent/Solvent Impurity start->reagents conditions Suboptimal Conditions start->conditions catalyst_sol Verify Ligand Purity Pre-form Catalyst Optimize Temperature catalyst->catalyst_sol Address with: reagents_sol Purify Substrate Use Anhydrous Solvents Degas Reaction Mixture reagents->reagents_sol Address with: conditions_sol Screen Bases Optimize Temperature & Concentration conditions->conditions_sol Address with:

Caption: Troubleshooting workflow for low enantiomeric excess in the asymmetric Heck cyclization.

G cluster_overman Overman Synthesis cluster_movassaghi Movassaghi Synthesis overman_start Cyclotryptamine Dimer overman_heck Asymmetric Intramolecular Heck Cyclization (Pd(OAc)2, (R)-Tol-BINAP, PMP) overman_start->overman_heck overman_product This compound Core (83% ee) overman_heck->overman_product movassaghi_start Chiral Cyclotryptamine Monomers movassaghi_diazene Stereocontrolled Diazene Formation movassaghi_start->movassaghi_diazene movassaghi_photo Photoextrusion of N2 (hv, 300 nm) movassaghi_diazene->movassaghi_photo movassaghi_product This compound Core (Complete Stereocontrol) movassaghi_photo->movassaghi_product

Caption: Comparison of key stereochemistry-defining steps in this compound syntheses.

References

Technical Support Center: Scalable Synthesis of Hodgkinsine B for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Hodgkinsine B and its evaluation in preclinical studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis and experimental evaluation of this compound.

Question Answer
Synthesis: Low yield in the diazene-directed assembly step. Low yields in the coupling of cyclotryptamine fragments can result from several factors. Ensure all reagents are scrupulously dried, as moisture can quench the reactive intermediates. The choice of solvent is also critical; dichloromethane (B109758) is commonly used.[1] The silver salt used to promote the reaction should be of high purity. If yields remain low, consider portion-wise addition of the silver salt to control the reaction rate and minimize side reactions.
Synthesis: Poor stereocontrol in the intramolecular Heck reaction. The stereochemical outcome of the intramolecular Heck reaction is highly dependent on the chiral ligand used with the palladium catalyst.[1] Ensure the ligand is of high enantiomeric purity. The reaction temperature and solvent can also influence stereoselectivity. It is recommended to screen different ligands and reaction conditions to optimize for the desired stereoisomer. Additives like silver salts can sometimes favor a cationic pathway, which may alter the stereochemical outcome.[2]
Synthesis: Difficulty in purifying the final this compound product. This compound is a complex molecule with multiple basic nitrogen atoms, which can lead to tailing on silica (B1680970) gel chromatography. A common purification method is column chromatography on silica gel using a gradient of dichloromethane and methanol. Adding a small amount of triethylamine (B128534) to the eluent can help to reduce tailing and improve separation.
Preclinical: High variability in the tail-flick test results. High variability can be due to several factors. Ensure that the heat source is calibrated and provides a consistent temperature. The method of restraining the mice can also influence the results; gentle and consistent handling is key.[3] It is also important to have a sufficient habituation period for the animals to the testing environment before starting the experiment.[4]
Preclinical: Unexpected animal behavior in the capsaicin-induced pain model. The dose of capsaicin (B1668287) is critical; ensure it is accurately prepared and administered.[5] The site of injection on the paw should also be consistent between animals. If unexpected behaviors are observed, consider reducing the capsaicin concentration. The duration of the observation period should also be standardized.
General: How should this compound be stored? As an alkaloid, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Data Presentation: Synthesis of (-)-Hodgkinsine B via Diazene-Directed Assembly

The following table summarizes quantitative data for key steps in a reported scalable synthesis of (-)-Hodgkinsine B.[1]

Step Reaction Key Reagents Solvent Temp (°C) Time (h) Yield (%)
1Dimerization of Cyclotryptamine MonomersAgOTf, DTBMPCH₂Cl₂22159-60
2Rh-catalyzed C-H AminationRh₂(esp)₂, NsO₂NH₂Dichlorobenzene1101260
3Sulfamide Formation and OxidationDMAP, Amine, DCDMH, DBUTHF, MeOH231286 (2 steps)
4Photolysis of Diazeneshv (300 nm)-251941
5Deprotection and ReductionTBAF, Red-AlTHF, Toluene (B28343)23-651270 (2 steps)

Experimental Protocols

Synthesis of (-)-Hodgkinsine B via Diazene-Directed Assembly

This protocol is a summarized version based on the work of Movassaghi and colleagues.[1]

Step 1: Dimerization of Cyclotryptamine Monomers To a solution of the appropriate cyclotryptamine monomers in anhydrous dichloromethane at 22°C is added 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) and silver(I) trifluoromethanesulfonate (B1224126) (AgOTf). The reaction is stirred for 1 hour. After completion, the reaction is quenched, and the product is purified by column chromatography.

Step 2: Rh-catalyzed C-H Amination The dimeric product from the previous step is dissolved in dichlorobenzene. To this solution is added Rh₂(esp)₂ and NsO₂NH₂. The mixture is heated to 110°C for 12 hours. The product is then purified by column chromatography.

Step 3: Sulfamide Formation and Oxidation The product from the C-H amination is dissolved in tetrahydrofuran (B95107) (THF) and treated with 4-dimethylaminopyridine (B28879) (DMAP) and the appropriate amine. After stirring, the solvent is removed, and the residue is dissolved in methanol. 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are added, and the reaction is stirred for 12 hours. The product is purified by column chromatography.

Step 4: Photolysis of Diazenes The purified bis-diazene trimer is irradiated with 300 nm light for 19 hours at 25°C. The resulting trimer is then purified.

Step 5: Global Deprotection and Reduction The trimer is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at 23°C. After completion, the product is subjected to reduction with Red-Al in toluene at 65°C to yield (-)-Hodgkinsine B. The final product is purified by column chromatography.

Preclinical Evaluation: Tail-Flick Test

This protocol is a general guideline for assessing the analgesic effects of this compound in mice.

Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Materials:

  • This compound solution (formulated in a suitable vehicle, e.g., saline with a small amount of DMSO and Tween 80)

  • Tail-flick apparatus with a radiant heat source

  • Male CD-1 mice (or other appropriate strain)

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Gently handle the mice and place them in the restraining tube of the tail-flick apparatus for several short periods to reduce stress.[4]

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing the radiant heat source on the distal part of the tail. The latency is the time from the start of the heat stimulus to the flicking of the tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of maximal possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Preclinical Evaluation: Capsaicin-Induced Nociception

This protocol outlines a model for chemical-induced pain in mice.

Objective: To assess the ability of this compound to reduce pain behaviors induced by capsaicin.

Materials:

  • This compound solution

  • Capsaicin solution (e.g., 1.6 μg in 20 μL of saline)

  • Male CD-1 mice

Procedure:

  • Habituation: Acclimate the mice to individual observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control.

  • Capsaicin Injection: After the appropriate pre-treatment time, inject capsaicin into the plantar surface of one hind paw.[5]

  • Observation: Immediately after the capsaicin injection, observe the mice for a set period (e.g., 5-15 minutes) and record the total time spent licking or biting the injected paw.

  • Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle control group.

Visualizations

Signaling Pathways

Hodgkinsine_B_Signaling cluster_hodgkinsine This compound cluster_opioid μ-Opioid Receptor Pathway cluster_nmda NMDA Receptor Pathway Hodgkinsine_B This compound MOR μ-Opioid Receptor Hodgkinsine_B->MOR Agonist NMDAR NMDA Receptor Hodgkinsine_B->NMDAR Antagonist G_protein Gi/o Protein MOR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia_opioid Analgesia cAMP->Analgesia_opioid K_channel->Analgesia_opioid Ca_channel->Analgesia_opioid Ca_influx ↓ Ca2+ Influx NMDAR->Ca_influx Excitotoxicity ↓ Neuronal Excitability & Excitotoxicity Ca_influx->Excitotoxicity Analgesia_nmda Analgesia Excitotoxicity->Analgesia_nmda

Caption: Dual mechanism of action of this compound.

Experimental Workflow: Synthesis

Synthesis_Workflow start Cyclotryptamine Monomers dimerization Diazene-Directed Dimerization start->dimerization amination C-H Amination dimerization->amination coupling Fragment Coupling amination->coupling photolysis Photolysis coupling->photolysis final_steps Deprotection & Reduction photolysis->final_steps end This compound final_steps->end

Caption: Scalable synthesis workflow for this compound.

Experimental Workflow: Preclinical Studies

Preclinical_Workflow cluster_tests Analgesia Models start This compound (Synthesized) formulation Formulation start->formulation drug_admin Drug Administration formulation->drug_admin animal_model Animal Model Selection (e.g., Mice) habituation Habituation animal_model->habituation habituation->drug_admin analgesia_testing Analgesia Testing drug_admin->analgesia_testing tail_flick Tail-Flick Test analgesia_testing->tail_flick capsaicin Capsaicin Model analgesia_testing->capsaicin data_analysis Data Analysis end Efficacy Assessment data_analysis->end tail_flick->data_analysis capsaicin->data_analysis

Caption: Preclinical evaluation workflow for this compound.

References

Technical Support Center: Protecting Group Strategies for Hodgkinsine B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Hodgkinsine B, with a specific focus on the selection and manipulation of protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most critical positions requiring protection during the synthesis of this compound?

A1: The synthesis of this compound, a complex trimeric cyclotryptamine alkaloid, necessitates careful protection of multiple reactive sites. The most critical positions are the indole (B1671886) nitrogens (N1) and the secondary amine nitrogens within the hexahydropyrroloindole core of the cyclotryptamine monomers. Protecting these positions is essential to prevent undesired side reactions during C-H amination, diazene (B1210634) formation, and coupling reactions.[1][2][3]

Q2: Which protecting group is recommended for the indole nitrogen (N1) in the cyclotryptamine fragments?

A2: The (trimethylsilyl)ethyl carbamate (B1207046) (Teoc) group is the recommended protecting group for the N1 position of the cyclotryptamine units in the synthesis of this compound.[1][3] This choice is particularly crucial in later stages of the synthesis when dealing with sterically hindered trimeric intermediates. The Teoc group can be reliably removed under mild, fluoride-mediated conditions, which circumvents issues encountered with the removal of other more sterically demanding or chemically sensitive protecting groups.[1][3]

Q3: Why are standard indole protecting groups like Boc or Ts not ideal for the final stages of this compound synthesis?

A3: While Boc (tert-butoxycarbonyl) and Ts (tosyl) are common protecting groups for indoles, they present challenges in the context of the sterically congested this compound structure.[4] The removal of these groups often requires harsh acidic (for Boc) or reductive (for Ts) conditions that may not be compatible with the complex and sensitive functional groups present in the advanced intermediates of the synthesis. The steric hindrance around the C3a–C7' linkage can render the N1 positions inaccessible for the reagents required to remove these groups.[1][3]

Q4: How is the global deprotection of the Teoc groups achieved in the final step of the synthesis?

A4: A global deprotection of the (trimethylsilyl)ethyl carbamate groups is typically the penultimate step before the final reduction to yield this compound. This is achieved by treating the protected trimer with tetra-n-butylammonium fluoride (B91410) (TBAF).[1][3] This reaction is generally high-yielding. Following the global N-deprotection, an exhaustive reduction of the methyl carbamates with a reagent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) furnishes the final natural product.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete removal of (trimethylsilyl)ethyl carbamate (Teoc) groups. 1. Insufficient TBAF. 2. Steric hindrance preventing reagent access. 3. Degradation of TBAF reagent.1. Increase the equivalents of TBAF and extend the reaction time. 2. Ensure anhydrous reaction conditions. 3. Use a freshly opened or titrated bottle of TBAF solution.
Low yield during the global deprotection and reduction sequence. 1. Degradation of the deprotected intermediate. 2. Incomplete reduction of the methyl carbamates.1. Perform the deprotection and subsequent reduction in a one-pot sequence where possible to minimize handling of the potentially unstable polyamine intermediate. 2. Use a sufficient excess of the reducing agent (e.g., Red-Al) and ensure the reaction goes to completion by TLC or LC-MS analysis.
Side reactions during C-H amination steps. Competing reaction at unprotected nitrogen sites.Ensure all indole and secondary amine nitrogens are adequately protected with the chosen protecting group (e.g., Teoc) prior to subjecting the cyclotryptamine monomers to Rh- or Ir-catalyzed C-H amination reactions.[1][2][5]
Difficulty in removing other protecting groups in model systems. Steric congestion around the N1 position of the cyclotryptamine core.Switch to the (trimethylsilyl)ethyl carbamate (Teoc) protecting group, as its removal via nucleophilic attack at the silicon atom is less sterically demanding.[1][3]

Key Experimental Protocols

Protocol 1: Global Deprotection of (Trimethylsilyl)ethyl Carbamates (Teoc)

This protocol describes the removal of the Teoc protecting groups from an advanced trimeric intermediate in the synthesis of (-)-Hodgkinsine B.

  • Dissolve the Teoc-protected trimer (+)-38 in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a solution of tetra-n-butylammonium fluoride (TBAF) in THF (typically 1.0 M solution) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected trimer.

A representative yield for this global removal of (trimethylsilyl)ethyl carbamates is reported to be high.[1]

Protocol 2: Exhaustive Reduction to (-)-Hodgkinsine B

This protocol details the final reduction step to obtain the natural product.

  • Dissolve the deprotected trimer from Protocol 1 in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) solution (typically ~65 wt. % in toluene) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench with water, followed by 1 M sodium hydroxide (B78521) solution.

  • Filter the resulting mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (-)-Hodgkinsine B.

The reported yield for this exhaustive reduction is 68%.[1]

Visualizations

Protecting_Group_Strategy_Workflow cluster_monomer Monomer Synthesis cluster_coupling Fragment Coupling cluster_deprotection Final Steps start Cyclotryptamine Monomer protection N1-Protection with Teoc-Cl start->protection ch_amination C-H Amination protection->ch_amination diazene_formation Diazene-Directed Assembly ch_amination->diazene_formation trimer_formation Formation of Protected Trimer diazene_formation->trimer_formation global_deprotection Global Teoc Deprotection (TBAF) trimer_formation->global_deprotection reduction Exhaustive Reduction (Red-Al) global_deprotection->reduction end (-)-Hodgkinsine B reduction->end

Caption: Key stages in the synthesis of this compound.

Troubleshooting_Logic start Incomplete Deprotection? check_reagent Check TBAF quality and equivalents start->check_reagent Yes success Successful Deprotection start->success No increase_time Increase reaction time check_reagent->increase_time steric_issue Consider steric hindrance increase_time->steric_issue switch_pg Switch to Teoc group in earlier steps steric_issue->switch_pg

Caption: Decision tree for troubleshooting incomplete deprotection.

References

Technical Support Center: Chiral Resolution of Hodgkinsine B Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of Hodgkinsine B stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for the chiral resolution of complex alkaloids like this compound?

A1: The primary methods for chiral resolution of complex molecules such as this compound are diastereomeric crystallization and chiral chromatography.[1][2] Diastereomeric crystallization involves reacting the mixture of stereoisomers with a chiral resolving agent to form diastereomers, which can then be separated based on differences in their physical properties like solubility.[3][4] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP), is a powerful and widely used technique for both analytical and preparative separation of enantiomers and diastereomers.[5][6][7]

Q2: I have a racemic mixture of a this compound precursor. Which chiral resolution method should I try first?

A2: For preclinical development with time constraints, chiral chromatography (HPLC or SFC) is often a primary tool for isolating a single enantiomer due to its speed and broad applicability.[7][8] If larger quantities of the separated stereoisomers are required, classical diastereomeric crystallization can be a cost-effective method, although it may require more extensive optimization.[8] The choice also depends on the physical properties of your compound; for instance, the presence of basic amine groups in this compound makes it a good candidate for diastereomeric salt formation with chiral acids.[3][4]

Q3: Are there any enantioselective synthesis strategies that can bypass the need for chiral resolution of this compound?

A3: Yes, several enantioselective total syntheses of this compound and related alkaloids have been developed.[9][10] These strategies aim to control the stereochemistry during the synthesis, yielding a single desired stereoisomer and thus avoiding the need for resolving a mixture.[11][12] Key approaches have included catalyst-controlled asymmetric intramolecular Heck cyclizations and diastereoselective substrate-controlled α-arylations.[9]

Troubleshooting Guides

Diastereomeric Crystallization

Problem: No crystal formation after adding the chiral resolving agent.

  • Possible Cause 1: Poor solvent choice. The solubility of the diastereomeric salts is critical. If the salts are too soluble in the chosen solvent, they will not crystallize.

    • Solution: Experiment with a range of solvents or solvent mixtures with varying polarities. A good starting point is a solvent in which the starting material is soluble but the desired diastereomeric salt is expected to be less soluble.

  • Possible Cause 2: Incorrect stoichiometry. The ratio of the racemic mixture to the chiral resolving agent can influence crystallization.

    • Solution: Vary the molar ratio of the resolving agent to the substrate. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.

  • Possible Cause 3: Supersaturation not achieved.

    • Solution: Try to induce crystallization by slowly cooling the solution, adding anti-solvent, or seeding with a small crystal if available.

Problem: The isolated crystals have low diastereomeric excess (d.e.).

  • Possible Cause 1: Co-crystallization of both diastereomers. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Solution: Screen a wider variety of chiral resolving agents. Common chiral acids for resolving basic compounds like this compound include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[1][4] Also, experiment with different crystallization solvents and temperatures.

  • Possible Cause 2: Incomplete reaction. The salt formation may not have gone to completion.

    • Solution: Ensure adequate reaction time and temperature for the salt formation before attempting crystallization. Monitor the reaction by a suitable analytical technique if possible.

Chiral Chromatography (HPLC/SFC)

Problem: No separation of stereoisomers on the chiral column.

  • Possible Cause 1: Inappropriate chiral stationary phase (CSP). The selectivity of a CSP is highly dependent on the analyte's structure.

    • Solution: Screen a variety of CSPs with different chiral selectors, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrin-based, or protein-based phases.[13]

  • Possible Cause 2: Unsuitable mobile phase. The mobile phase composition significantly affects retention and selectivity.

    • Solution: For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane (B92381) or heptane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase HPLC, adjust the ratio of water/buffer to the organic modifier (e.g., acetonitrile, methanol). For SFC, modify the co-solvent and additives.

  • Possible Cause 3: Both enantiomers are not interacting differently with the CSP.

    • Solution: Consider derivatizing your analyte with a tag that can enhance chiral recognition on the CSP.

Problem: Poor peak shape or resolution.

  • Possible Cause 1: Sub-optimal flow rate or temperature. These parameters can influence the efficiency of the separation.

    • Solution: Optimize the flow rate and column temperature. Lower flow rates and controlled temperatures can sometimes improve resolution.

  • Possible Cause 2: Overloading of the column. Injecting too much sample can lead to peak broadening and loss of resolution.

    • Solution: Reduce the injection volume or the concentration of the sample. This is particularly important for preparative separations.

  • Possible Cause 3: Inappropriate mobile phase additives.

    • Solution: For basic analytes like this compound, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase chromatography can improve peak shape. For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.

Quantitative Data Summary

The following tables present hypothetical data for the chiral resolution of a mixture of this compound stereoisomers for illustrative purposes.

Table 1: Diastereomeric Crystallization Screening

Chiral Resolving AgentSolvent SystemDiastereomeric Excess (d.e.) of Crystals (%)Yield (%)
(+)-Tartaric AcidMethanol/Water6540
(-)-O,O'-Dibenzoyl-L-tartaric acidEthanol8535
(1S)-(+)-10-Camphorsulfonic acidAcetone9230
(R)-(-)-Mandelic AcidIsopropanol7845

Table 2: Chiral HPLC Method Optimization

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Cellulose-basedHexane/Isopropanol (80:20)1.01.2
Amylose-basedHexane/Ethanol (90:10)0.81.8
Cyclodextrin-basedAcetonitrile/Water (60:40)1.20.9
Amylose-basedHexane/Ethanol/DEA (90:10:0.1)0.82.5

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Crystallization
  • Salt Formation: Dissolve one molar equivalent of the this compound stereoisomeric mixture in a suitable solvent. Add 0.5-1.0 molar equivalent of the chosen chiral resolving acid (e.g., (1S)-(+)-10-camphorsulfonic acid). Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. If no crystals form, try to induce crystallization by scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and determine their diastereomeric excess using an appropriate analytical method, such as chiral HPLC or NMR spectroscopy.

  • Liberation of the Free Base: Dissolve the diastereomerically enriched salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to regenerate the free amine. Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Protocol 2: General Procedure for Chiral HPLC Separation
  • Column and Mobile Phase Preparation: Select a chiral stationary phase (e.g., an amylose-based CSP). Prepare the mobile phase by mixing the appropriate solvents (e.g., Hexane/Ethanol/Diethylamine in a 90:10:0.1 ratio). Degas the mobile phase thoroughly.

  • System Equilibration: Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the this compound stereoisomeric mixture in the mobile phase or a compatible solvent.

  • Injection and Separation: Inject the sample onto the column and run the separation.

  • Detection: Monitor the elution of the stereoisomers using a suitable detector (e.g., UV-Vis at an appropriate wavelength).

  • Data Analysis: Integrate the peaks corresponding to the separated stereoisomers to determine the enantiomeric or diastereomeric ratio and the resolution factor (Rs).

Visualizations

experimental_workflow_crystallization cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Analysis & Liberation start This compound Stereoisomer Mixture mix Dissolve & Mix in Solvent start->mix reagent Chiral Resolving Agent reagent->mix cool Slow Cooling mix->cool filter Filter Crystals cool->filter analyze Analyze d.e. filter->analyze liberate Liberate Free Base analyze->liberate end Enriched Stereoisomer liberate->end

Caption: Workflow for Diastereomeric Crystallization.

Caption: Troubleshooting Logic for Chiral HPLC Separations.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of Hodgkinsine B and Hodgkinsine A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct biological profiles of two closely related pyrrolidinoindoline alkaloids.

Hodgkinsine (B231384) A and Hodgkinsine B, stereoisomers of a complex trimeric indole (B1671886) alkaloid, have garnered significant interest in the scientific community for their diverse and potent biological activities. Both compounds, originally isolated from plants of the Psychotria genus, exhibit potential as therapeutic agents, particularly in the fields of analgesia, oncology, and infectious diseases. This guide provides a comprehensive comparison of their known biological activities, supported by available experimental data and methodologies, to aid researchers in navigating their potential applications and future investigations.

While both isomers share a common molecular scaffold, their stereochemical differences likely account for variations in their biological effects. It is important to note that direct head-to-head comparative studies for all activities are limited in the current body of scientific literature. This guide, therefore, presents the available data for each isomer, highlighting areas where direct comparisons can and cannot be drawn.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the biological activities of Hodgkinsine A and this compound.

Table 1: Analgesic Activity

CompoundAssaySpeciesDoseEffectCitation
Hodgkinsine (isomer not specified)Hot-plate testMice5.0 mg/kg (i.p.)Analgesic effect comparable to 6.0 mg/kg of morphine.[1]
Hodgkinsine (isomer not specified)Tail-flick testMice5.0 mg/kg (i.p.)Significant increase in latency.[1]
This compoundTail-flick testMice10 mg/kgIncreased latency to tail withdrawal.

No specific analgesic activity data has been found for Hodgkinsine A in the reviewed literature.

Table 2: Cytotoxic Activity

CompoundCell LineAssayIC₅₀Citation
This compoundHCT-116 (Colon Cancer)Not SpecifiedData not available[2]
This compoundSF-295 (Glioblastoma)Not SpecifiedData not available[2]
This compoundOVACR-8 (Ovarian Cancer)Not SpecifiedData not available[2]
Hodgkinsine AVero (Monkey Kidney)Not SpecifiedPart of a series showing activity, but not the most potent.

Direct comparative IC₅₀ values for Hodgkinsine A and B against the same cell lines are not available in the reviewed literature.

Table 3: Antimicrobial and Antiviral Activity

CompoundActivityOrganism/VirusMIC/AssayResultCitation
Hodgkinsine AAntibacterial, Antifungal, Anti-candidalVariousMinimum Inhibitory Concentration (MIC)As low as 5 µg/ml.
Hodgkinsine AAntiviralHerpes Simplex Virus 1 (HSV-1)Not SpecifiedSubstantial activity.
Hodgkinsine AAntiviralVesicular Stomatitis Virus (VSV)Not SpecifiedSubstantial activity.
This compoundAntibacterial, Antifungal, AntiviralNot SpecifiedNot SpecifiedReported to have activity, but no quantitative data is available.

Mechanism of Action: A Dual-Targeting Approach

The primary mechanism of action for the analgesic effects of hodgkinsines involves a dual interaction with the central nervous system. They are known to act as both mu (µ)-opioid receptor agonists and N-methyl-D-aspartate (NMDA) receptor antagonists .[3] This dual mechanism is significant as it suggests a potential for potent analgesia with a possibly mitigated side-effect profile compared to traditional opioids.

Mu-Opioid Receptor Agonist Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like hodgkinsine initiates an inhibitory signaling cascade. This leads to a decrease in neuronal excitability and the subsequent analgesic effect.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Hodgkinsine Hodgkinsine (A or B) MOR Mu-Opioid Receptor (GPCR) Hodgkinsine->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Production Analgesia Reduced Neuronal Excitability (Analgesia) Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Analgesia Downstream Effects

Mu-Opioid Receptor Agonist Pathway
NMDA Receptor Antagonist Signaling Pathway

By acting as an antagonist at the NMDA receptor, hodgkinsine can block the influx of calcium ions that is associated with pain signal transmission and central sensitization. This mechanism is distinct from that of opioids and may contribute to its efficacy in certain types of pain.

nmda_antagonist_pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Postsynaptic Neuron Hodgkinsine Hodgkinsine (A or B) NMDAR NMDA Receptor (Ion Channel) Hodgkinsine->NMDAR Blocks Ca_ion Ca2+ Influx NMDAR->Ca_ion Allows Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Signaling Downstream Signaling (e.g., PKC, CaMKII) Ca_ion->Signaling Activates Pain_Signal Pain Signal Transmission & Sensitization Signaling->Pain_Signal Leads to

NMDA Receptor Antagonist Pathway

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of Hodgkinsine A and B. Specific parameters may vary between individual studies.

Analgesic Activity Assays
  • Hot-Plate Test: This is a thermal nociception assay. A mouse is placed on a heated surface (typically 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in latency following drug administration indicates an analgesic effect.

  • Tail-Flick Test: In this assay, a beam of radiant heat is focused on the mouse's tail. The time taken for the mouse to "flick" its tail away from the heat source is recorded. Similar to the hot-plate test, a longer latency suggests analgesia.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • SRB (Sulphorhodamine B) Assay: This is a colorimetric assay that measures cellular protein content. SRB binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the cell number.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination: This is typically determined using a broth microdilution method. The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the microorganism is added to each well. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Antiviral Activity Assays
  • Plaque Reduction Assay: This assay is used to quantify the infectivity of a virus. A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral compound. The cells are then overlaid with a semi-solid medium that restricts the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques compared to an untreated control indicates antiviral activity.

Conclusion

Hodgkinsine A and this compound are promising natural products with a range of biological activities that warrant further investigation. While both appear to share a dual mechanism of analgesia through mu-opioid agonism and NMDA antagonism, the available data suggests potential differences in their other biological effects. Hodgkinsine A has been more thoroughly characterized for its antimicrobial and antiviral properties, while this compound has been noted for its cytotoxicity against several cancer cell lines.

The lack of direct comparative studies is a significant gap in the current understanding of these two isomers. Future research should focus on side-by-side comparisons of their potency and efficacy in various assays to fully elucidate their structure-activity relationships and to determine which compound may be a more suitable candidate for development in specific therapeutic areas. Such studies will be crucial for unlocking the full potential of these complex and fascinating molecules.

References

A Comparative Analysis of the Analgesic Properties of Hodgkinsine B and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the analgesic potency and mechanisms of action of the novel alkaloid Hodgkinsine (B231384) B and the classical opioid analgesic, morphine. The information presented is intended to support research and development efforts in the field of pain management.

Executive Summary

Hodgkinsine B, a trimeric indole (B1671886) alkaloid, presents a unique dual mechanism of action, functioning as both a µ-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This contrasts with morphine, which primarily exerts its analgesic effects through agonism of the µ-opioid receptor.[4][5][6] Preclinical data suggests that while a higher dose of this compound may be required to achieve similar analgesic effects to morphine in certain thermal pain models, its distinct pharmacological profile may offer a promising avenue for the development of new analgesics, potentially with a different side-effect profile.

Quantitative Comparison of Analgesic Potency

The following tables summarize the comparative analgesic efficacy of this compound and morphine in established preclinical models of pain. The data is derived from studies utilizing the tail-flick and hot-plate tests in mice, which measure response to thermal stimuli.

CompoundTestDose (mg/kg, i.p.)Analgesic Effect (% MPE*)
This compound Tail-Flick5.0Comparable to 6.0 mg/kg Morphine
Morphine Tail-Flick6.0~75%[7]
This compound Hot-Plate20.0Comparable to 6.0 mg/kg Morphine
Morphine Hot-Plate6.0~70%[7]

% MPE = Percent of Maximum Possible Effect

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the analgesic action of this compound and morphine lies in their molecular targets and subsequent signaling cascades.

Morphine acts as a potent agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[6][8] Activation of these receptors leads to a cascade of inhibitory intracellular events, ultimately reducing neuronal excitability and nociceptive signal transmission.[5][9]

This compound exhibits a more complex mechanism. It not only activates µ-opioid receptors but also acts as an antagonist at NMDA receptors.[10][11][12] The blockade of NMDA receptors, which are ion channels activated by the excitatory neurotransmitter glutamate, is a mechanism known to be involved in preventing central sensitization and reducing certain types of pain, particularly those with a neuropathic component.[13] This dual action suggests this compound may have a broader spectrum of analgesic activity.

Signaling Pathways

The distinct mechanisms of this compound and morphine are best understood by examining their respective signaling pathways.

cluster_morphine Morphine Signaling Pathway morphine Morphine mu_opioid µ-Opioid Receptor (GPCR) morphine->mu_opioid g_protein Gi/o Protein Activation mu_opioid->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp neuronal_inhibition Neuronal Hyperpolarization & Reduced Neurotransmitter Release camp->neuronal_inhibition ion_channel->neuronal_inhibition analgesia Analgesia neuronal_inhibition->analgesia

Caption: Morphine's primary signaling cascade via the µ-opioid receptor.

cluster_hodgkinsine This compound Dual Signaling Pathway cluster_opioid Opioid Pathway cluster_nmda NMDA Pathway hodgkinsine This compound mu_opioid_h µ-Opioid Receptor (GPCR) hodgkinsine->mu_opioid_h nmda_receptor NMDA Receptor hodgkinsine->nmda_receptor Antagonist g_protein_h Gi/o Protein Activation mu_opioid_h->g_protein_h neuronal_inhibition_h Neuronal Inhibition g_protein_h->neuronal_inhibition_h analgesia_h Analgesia neuronal_inhibition_h->analgesia_h ca_influx ↓ Ca2+ Influx nmda_receptor->ca_influx glutamate Glutamate glutamate->nmda_receptor excitotoxicity Reduced Neuronal Excitability ca_influx->excitotoxicity excitotoxicity->analgesia_h

Caption: this compound's dual mechanism targeting both opioid and NMDA receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of analgesic potency.

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the animal's tail.

  • Procedure:

    • Mice are gently restrained, allowing the tail to be exposed.

    • A pre-determined intensity of radiant heat is applied to a specific portion of the tail.

    • The latency to a rapid flick or withdrawal of the tail from the heat source is automatically recorded.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • Baseline latencies are determined before drug administration.

    • Following intraperitoneal (i.p.) injection of the test compound (this compound or morphine) or vehicle, tail-flick latencies are measured at specified time intervals.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (% MPE), calculated as: [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

cluster_workflow Tail-Flick Experimental Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Latency Measurement acclimatize->baseline drug_admin Drug Administration (i.p.) baseline->drug_admin post_drug Post-Drug Latency Measurement drug_admin->post_drug data_analysis Data Analysis (% MPE) post_drug->data_analysis end End data_analysis->end

Caption: Workflow for the tail-flick analgesia assay.

Hot-Plate Test

This test evaluates the supraspinal response to a constant, noxious thermal stimulus.

  • Apparatus: A hot-plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.

  • Procedure:

    • The hot-plate is pre-heated to the desired, stable temperature.

    • A mouse is placed on the heated surface within the restrainer.

    • The latency to the first sign of a nocifensive response (e.g., licking of a hind paw, jumping) is recorded with a stopwatch.

    • A cut-off time (typically 30-60 seconds) is employed to prevent injury.

    • A baseline latency is established for each animal prior to treatment.

    • The test compound (this compound or morphine) or vehicle is administered (i.p.), and the hot-plate latency is reassessed at various time points post-injection.

  • Data Analysis: Similar to the tail-flick test, the results are typically calculated as the percentage of the maximum possible effect (% MPE).

cluster_workflow Hot-Plate Experimental Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Latency Measurement acclimatize->baseline drug_admin Drug Administration (i.p.) baseline->drug_admin post_drug Post-Drug Latency Measurement drug_admin->post_drug data_analysis Data Analysis (% MPE) post_drug->data_analysis end End data_analysis->end

References

A Comparative Analysis of NMDA Receptor Antagonist Activity: Hodgkinsine B versus Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist activities of the natural alkaloid Hodgkinsine (B231384) B and the synthetic drug ketamine. While both compounds are recognized for their interaction with the NMDA receptor, the extent of quantitative characterization and available experimental data differs significantly. This document summarizes the current state of knowledge to aid in research and drug development efforts.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a well-established target for therapeutic intervention in a variety of neurological and psychiatric disorders. Its modulation by antagonists can lead to anesthetic, analgesic, and antidepressant effects. Ketamine, a potent NMDA receptor antagonist, is widely used in clinical practice and research, serving as a benchmark for novel antagonists.[1][2] Hodgkinsine B, a complex indole (B1671886) alkaloid isolated from plants of the Psychotria genus, has also been identified as an NMDA receptor antagonist, primarily in the context of its traditional use for analgesia.[1][3][4] This guide aims to objectively compare the NMDA receptor antagonist profiles of these two compounds based on available scientific literature.

Quantitative Comparison of NMDA Receptor Antagonist Activity

A direct quantitative comparison of the NMDA receptor antagonist activity of this compound and ketamine is hampered by the limited availability of specific binding affinity and functional inhibition data for this compound. While its activity is qualitatively acknowledged, precise IC50 and Ki values from standardized assays are not readily found in published literature. In contrast, ketamine has been extensively studied, and a wealth of quantitative data is available.

Table 1: Quantitative Data for Ketamine's NMDA Receptor Antagonist Activity

ParameterValueNMDA Receptor Subtype(s)Assay TypeReference
IC50 1.5 µMNative (dissociated hippocampal cultures)Electrophysiology (whole-cell patch clamp)[5]
IC50 3.6 µM (high affinity site)Native (cerebellar granule cells)Calcium influx assay[6]
IC50 102 µM (low affinity site)Native (cerebellar granule cells)Calcium influx assay[6]
Ki ~7 µM (high affinity site)Native (vs [3H]MK-801)Radioligand Binding Assay[6]
Ki ~100 µM (low affinity site)Native (vs [3H]MK-801)Radioligand Binding Assay[6]
Ki 0.5 µMNative (rat striatal homogenate, vs [3H]MK-801)Radioligand Binding Assay[7]
Potency 3- to 4-fold higher for GluN2CRecombinantElectrophysiology[2]

This compound: Qualitative and Indirect Evidence of NMDA Receptor Antagonism

While specific IC50 or Ki values for this compound are not available, several lines of evidence support its role as an NMDA receptor antagonist:

  • Analgesic Activity: Hodgkinsine demonstrates a potent, dose-dependent analgesic effect in capsaicin-induced pain models.[3] This preclinical model is widely used to screen for compounds with NMDA receptor antagonist activity, as NMDA receptors are critically involved in the signaling pathways of this type of pain.

  • Structural Analogs: Psychotridine, a structurally related pentameric pyrrolidinoindoline alkaloid also found in Psychotria colorata, has been shown to completely inhibit the binding of the potent NMDA receptor channel blocker [3H]MK-801 at a concentration of 300 nM.[8] This suggests that this class of alkaloids possesses a high affinity for the NMDA receptor.

  • Dual Mechanism of Action: Hodgkinsine is described as having a dual mechanism of action, acting as both a µ-opioid agonist and an NMDA antagonist.[1][3][4] This dual activity is shared with some clinically used analgesics.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by NMDA receptor antagonists and a typical experimental workflow for their characterization.

NMDA_Receptor_Antagonism_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate (B1630785) Vesicle Presynaptic_Terminal Presynaptic Terminal Glutamate_Vesicle->Presynaptic_Terminal Action Potential Glutamate Glutamate Presynaptic_Terminal->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel (Blocked) NMDA_Receptor->Ca_Channel Gating Signaling_Cascade Downstream Signaling (Inhibited) Ca_Channel->Signaling_Cascade Ca²⁺ Influx Cellular_Response Altered Cellular Response Signaling_Cascade->Cellular_Response Antagonist This compound or Ketamine Antagonist->NMDA_Receptor Blocks

Caption: NMDA Receptor Antagonism Signaling Pathway.

NMDA_Antagonist_Screening_Workflow Start Start: Compound of Interest (e.g., this compound) Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assay Binding_Assay->Functional_Assay Hits Electrophysiology Electrophysiology (Patch Clamp) Functional_Assay->Electrophysiology Calcium_Imaging Calcium Imaging Functional_Assay->Calcium_Imaging Data_Analysis Data Analysis: Determine IC₅₀ / Ki Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Conclusion Conclusion: Characterize Antagonist Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for NMDA Antagonist Screening.

Experimental Protocols

While specific experimental protocols for determining the NMDA receptor antagonist activity of this compound are not detailed in the literature, the following are standard, widely accepted methodologies used to characterize compounds like ketamine and would be applicable to this compound.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.

  • Objective: To determine the inhibition constant (Ki) of the test compound.

  • Materials:

    • Rat brain cortical membranes (source of NMDA receptors).

    • Radioligand: [3H]MK-801 (a high-affinity NMDA receptor channel blocker).

    • Test compound (e.g., this compound or ketamine) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glutamate and glycine (B1666218) (to open the channel for [3H]MK-801 binding).

    • Non-specific binding control (e.g., a high concentration of unlabeled MK-801).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate rat brain membranes with the radioligand ([3H]MK-801) and varying concentrations of the test compound in the presence of glutamate and glycine.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch Clamp)

This functional assay directly measures the inhibitory effect of a test compound on NMDA receptor-mediated ion currents in neurons or cells expressing recombinant NMDA receptors.

  • Objective: To determine the IC50 of the test compound for the inhibition of NMDA receptor currents.

  • Materials:

    • Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.

    • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Glass micropipettes.

    • Extracellular solution containing NMDA and glycine to activate the receptors.

    • Intracellular solution for the patch pipette.

    • Test compound at various concentrations.

  • Procedure:

    • Establish a whole-cell patch clamp recording from a neuron or transfected cell.

    • Apply a solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.

    • After establishing a stable baseline current, co-apply the test compound at a specific concentration with the NMDA/glycine solution.

    • Measure the reduction in the amplitude of the NMDA-evoked current.

    • Repeat for a range of test compound concentrations to generate a dose-response curve.

    • Fit the dose-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Calcium Imaging Assay

This high-throughput functional assay measures the inhibition of NMDA receptor-mediated calcium influx into cells.

  • Objective: To determine the IC50 of the test compound for the inhibition of NMDA-induced calcium influx.

  • Materials:

    • Cultured neurons or a cell line expressing NMDA receptors.

    • A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A fluorescence microscope or plate reader capable of measuring intracellular calcium concentrations.

    • Extracellular solution containing NMDA and glycine.

    • Test compound at various concentrations.

  • Procedure:

    • Load the cells with a calcium indicator dye.

    • Establish a baseline fluorescence measurement.

    • Apply a solution containing NMDA and glycine to induce an increase in intracellular calcium, measured as an increase in fluorescence.

    • Pre-incubate the cells with various concentrations of the test compound before applying the NMDA/glycine solution.

    • Measure the inhibitory effect of the test compound on the NMDA-induced calcium signal.

    • Generate a dose-response curve and calculate the IC50 value.

Conclusion

Ketamine is a well-characterized, non-selective, uncompetitive NMDA receptor antagonist with a wealth of quantitative data defining its potency and mechanism of action. In contrast, while this compound is recognized as an NMDA receptor antagonist, primarily based on its analgesic properties and the activity of related compounds, there is a notable lack of direct quantitative data to precisely define its affinity and functional inhibitory activity at the NMDA receptor.

The provided experimental protocols outline the standard methods that could be employed to quantitatively characterize the NMDA receptor antagonist activity of this compound. Such studies are crucial to enable a direct and meaningful comparison with ketamine and to further elucidate the therapeutic potential of this natural product. For researchers in drug development, the dual µ-opioid agonism and NMDA receptor antagonism of this compound presents an intriguing profile that warrants further investigation.

References

Comparative Analysis of Hodgkinsine B Stereoisomers' Analgesic Effects: A Methodological and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hodgkinsine (B231384), a complex tricyclic alkaloid, and its stereoisomers have emerged as promising candidates in the search for novel analgesics. Their unique dual mechanism of action, targeting both mu-opioid and NMDA receptors, offers a potential advantage in managing complex pain states.[1][2][3] This guide provides a comparative overview of the experimental methodologies used to assess the analgesic effects of Hodgkinsine B stereoisomers and the underlying signaling pathways.

While a comprehensive quantitative comparison of the analgesic efficacy of all this compound stereoisomers is hampered by the limited availability of public data, this guide furnishes the detailed experimental protocols and mechanistic insights crucial for researchers in this field. A pivotal study by Kodanko et al. (2007) details the synthesis and preliminary antinociceptive evaluation of several Hodgkinsine and this compound stereoisomers using tail-flick and capsaicin-induced pain models, laying the groundwork for future quantitative structure-activity relationship (QSAR) studies.[4][5]

Experimental Protocols

The assessment of the analgesic properties of this compound stereoisomers relies on well-established rodent models of nociception. These assays are designed to evaluate responses to thermal and chemical pain stimuli, providing insights into both central and peripheral mechanisms of action.

Thermal Nociception Assays

1. Tail-Flick Test: This assay measures the latency of a mouse to withdraw its tail from a source of radiant heat.[6][7] It is a spinal reflex that is highly sensitive to centrally acting analgesics, particularly opioids.

  • Apparatus: A tail-flick analgesia meter equipped with a radiant heat source (e.g., a high-intensity light beam) and an automated timer.

  • Procedure:

    • Acclimatize the mouse to the testing environment to minimize stress-induced analgesia.

    • Gently restrain the mouse, allowing its tail to be positioned over the radiant heat source.

    • Initiate the heat stimulus and the timer simultaneously.

    • The timer stops automatically when the mouse flicks its tail away from the heat.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • The latency to tail flick is recorded as an index of analgesia. An increase in latency compared to a control group indicates an analgesic effect.

2. Hot-Plate Test: This test assesses the response of a mouse to a heated surface by measuring the latency to behaviors such as paw licking, jumping, or vocalization. This model involves supraspinal processing and is also sensitive to centrally acting analgesics.

  • Apparatus: A hot-plate apparatus with a precisely controlled temperature surface, enclosed by a transparent cylinder to keep the mouse on the plate.

  • Procedure:

    • Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5°C).

    • Gently place the mouse on the heated surface and start the timer.

    • Observe the mouse for nociceptive responses (paw licking or jumping).

    • The time until the first clear sign of a pain response is recorded as the latency.

    • A maximum cut-off time (e.g., 30-60 seconds) is used to avoid injury.

    • An increased latency to respond indicates an analgesic effect.

Chemical Nociception Assay

Capsaicin-Induced Pain Model: This model evaluates the response to a chemical irritant, capsaicin (B1668287), which directly activates TRPV1 receptors on nociceptive sensory neurons. This test is useful for investigating mechanisms of peripheral sensitization and the effects of drugs targeting this pathway. Hodgkinsine has demonstrated potent, dose-dependent analgesic activity in this model.[1]

  • Procedure:

    • Inject a dilute solution of capsaicin (e.g., 1.6 µg in 20 µL of saline) into the plantar surface of the mouse's hind paw.

    • Immediately after injection, place the mouse in an observation chamber.

    • Record the cumulative time the mouse spends licking or biting the injected paw over a set period (e.g., 5 minutes).

    • A reduction in the time spent on nociceptive behaviors in a drug-treated group compared to a vehicle-treated group indicates an analgesic effect.

Signaling Pathways and Mechanism of Action

The analgesic effect of Hodgkinsine and its stereoisomers is attributed to their interaction with two key signaling pathways involved in pain modulation: the mu-opioid receptor pathway and the NMDA receptor pathway.

Mu-Opioid Receptor Signaling Pathway

Hodgkinsine acts as an agonist at mu-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[1][2] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

Mu-Opioid Receptor Signaling Pathway Hodgkinsine Hodgkinsine MOR Mu-Opioid Receptor (MOR) Hodgkinsine->MOR Agonist Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_release->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway for Analgesia.

NMDA Receptor Signaling Pathway

Hodgkinsine also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in central sensitization, a key component of chronic pain. By blocking this receptor, Hodgkinsine can prevent the amplification of pain signals in the spinal cord.

NMDA Receptor Signaling Pathway in Nociception cluster_inhibition Inhibitory Effect Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows Analgesia_NMDA Analgesia NMDAR->Analgesia_NMDA Hodgkinsine_ant Hodgkinsine Hodgkinsine_ant->NMDAR Antagonist Second_messengers Second Messengers (e.g., CaMKII, PKC) Ca_influx->Second_messengers Activates Central_sensitization Central Sensitization (Wind-up) Second_messengers->Central_sensitization Leads to Pain_transmission Increased Pain Transmission Central_sensitization->Pain_transmission Pain_transmission->Analgesia_NMDA Inhibited by Hodgkinsine

Caption: NMDA Receptor Antagonism in Pain Transmission.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of the analgesic effects of this compound stereoisomers.

Experimental Workflow for Analgesic Assessment cluster_synthesis Compound Preparation cluster_animal In Vivo Studies cluster_assays Behavioral Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification of Stereoisomers Drug_admin Drug Administration (e.g., i.p.) Synthesis->Drug_admin Animal_model Animal Model (e.g., Mice) Animal_model->Drug_admin Tail_flick Tail-Flick Test Drug_admin->Tail_flick Hot_plate Hot-Plate Test Drug_admin->Hot_plate Capsaicin_test Capsaicin Test Drug_admin->Capsaicin_test Data_collection Data Collection (Latency, Licking Time) Tail_flick->Data_collection Hot_plate->Data_collection Capsaicin_test->Data_collection Stat_analysis Statistical Analysis (e.g., ANOVA) Data_collection->Stat_analysis ED50 ED50 Determination Stat_analysis->ED50

Caption: Preclinical workflow for assessing analgesic efficacy.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Hodgkinsine B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hodgkinsine (B231384) B and its analogs, focusing on their structure-activity relationships (SAR) as potential analgesic agents. Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, has garnered significant interest due to its dual mechanism of action as both a mu (µ)-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This unique pharmacological profile suggests its potential as a scaffold for the development of novel analgesics with improved efficacy and side-effect profiles.

This guide summarizes the available quantitative data on the antinociceptive activity of Hodgkinsine B stereoisomers, provides detailed experimental protocols for the key biological assays, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Antinociceptive Activity of Hodgkinsine Stereoisomers

The primary SAR data available for this compound analogs focuses on the comparative analysis of its stereoisomers. The following tables summarize the in vivo analgesic effects of Hodgkinsine, this compound, and their stereoisomers in two standard murine pain models: the tail-flick test, which is indicative of opioid-mediated analgesia, and the capsaicin-induced pain test, which suggests NMDA receptor antagonism.[3]

Table 1: Analgesic Activity of Hodgkinsine Stereoisomers in the Tail-Flick Test

CompoundDose (mg/kg, i.p.)Maximum Possible Effect (% MPE ± SEM)
Hodgkinsine (1) 1075 ± 15
This compound (2) 1020 ± 10
Isomer 3 1040 ± 12
Isomer 4 1015 ± 8
ent-Hodgkinsine (ent-1) 105 ± 5
ent-Isomer 4 (ent-4) 1010 ± 7
Vehicle Control -~0

Data sourced from Kodanko et al., 2007. The % MPE represents the analgesic effect relative to a maximum possible response. Higher % MPE indicates greater analgesic activity.

Table 2: Analgesic Activity of Hodgkinsine Stereoisomers in the Capsaicin-Induced Pain Test

CompoundDose (mg/kg, i.p.)Licking Time (s ± SEM)
Hodgkinsine (1) 1015 ± 5
This compound (2) 1040 ± 10
Isomer 3 1025 ± 8
Isomer 4 1055 ± 12
ent-Hodgkinsine (ent-1) 1070 ± 15
ent-Isomer 4 (ent-4) 1065 ± 14
Vehicle Control -~80

Data sourced from Kodanko et al., 2007. Licking time is a measure of the pain response; lower values indicate greater analgesic effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key in vivo and in vitro assays used to characterize the activity of this compound and its analogs.

1. Tail-Flick Test

The tail-flick test is a standard method for assessing spinal analgesia, primarily mediated by opioid receptors.[1][4][5]

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Acclimatize mice to the testing environment for at least 30 minutes.

    • Gently restrain the mouse, allowing the tail to be exposed.

    • Position the distal third of the tail over the radiant heat source.

    • Activate the heat source and start a timer.

    • The latency to a rapid flick of the tail is automatically recorded. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

    • Administer the test compound (e.g., this compound analog) or vehicle intraperitoneally (i.p.).

    • Measure the tail-flick latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

2. Capsaicin-Induced Pain Test

This test evaluates neurogenic inflammation and pain, which is partly mediated by the activation of NMDA receptors.[2][6]

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Acclimatize mice to individual observation chambers for at least 30 minutes.

    • Administer the test compound or vehicle i.p.

    • After a predetermined pretreatment time (e.g., 30 minutes), inject a solution of capsaicin (B1668287) (e.g., 1.6 µg in 20 µL of saline) subcutaneously into the plantar surface of one hind paw.

    • Immediately after the capsaicin injection, record the cumulative time the animal spends licking the injected paw over a 5-minute period.

  • Data Analysis: A reduction in the total licking time compared to the vehicle-treated group indicates an antinociceptive effect.

1. Mu (µ)-Opioid Receptor Radioligand Binding Assay (General Protocol)

This assay determines the binding affinity of a compound to the µ-opioid receptor.[7][8]

  • Materials:

    • Membrane preparations from cells expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

    • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound.

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of naloxone.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. NMDA Receptor Radioligand Binding Assay (General Protocol)

This assay measures the ability of a compound to displace a radiolabeled antagonist from the NMDA receptor channel.[9][10]

  • Materials:

    • Rat brain membrane preparations (e.g., from the cortex or hippocampus).

    • Radioligand: [³H]MK-801 (a non-competitive NMDA receptor channel blocker).

    • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Pre-incubate the brain membranes with glutamate (B1630785) and glycine (B1666218) to open the NMDA receptor channels.

    • In a 96-well plate, incubate the pre-treated membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-labeled NMDA receptor antagonist (e.g., unlabeled MK-801 or phencyclidine).

    • Incubate at room temperature for a specified time (e.g., 2-4 hours).

    • Terminate the reaction and separate bound from free radioligand by rapid filtration.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Similar to the µ-opioid receptor binding assay, calculate specific binding, determine the IC₅₀, and calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the evaluation of this compound analogs.

Hodgkinsine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Mu_Opioid_Receptor μ-Opioid Receptor This compound->Mu_Opioid_Receptor Agonist NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonist G_Protein Gαi/o Activation Mu_Opioid_Receptor->G_Protein Ca_Influx ↓ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ca_Influx->Analgesia

Caption: Dual signaling pathway of this compound leading to analgesia.

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Structural Verification Synthesis->Purification Opioid_Binding μ-Opioid Receptor Binding Assay Purification->Opioid_Binding NMDA_Binding NMDA Receptor Binding Assay Purification->NMDA_Binding Tail_Flick Tail-Flick Test Opioid_Binding->Tail_Flick Capsaicin_Test Capsaicin-Induced Pain Test NMDA_Binding->Capsaicin_Test SAR_Analysis Structure-Activity Relationship Analysis Tail_Flick->SAR_Analysis Capsaicin_Test->SAR_Analysis

Caption: Workflow for SAR studies of this compound analogs.

References

A Comparative Analysis of Synthetic Strategies Towards Hodgkinsine B

Author: BenchChem Technical Support Team. Date: December 2025

Hodgkinsine B, a complex trimeric pyrrolidinoindoline alkaloid, has attracted significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. This guide provides a comparative overview of three distinct total syntheses of this compound, developed by the research groups of Movassaghi, Overman, and Willis. The key aspects of each route, including strategic approach, efficiency, and stereochemical control, are analyzed to offer valuable insights for researchers, scientists, and professionals in drug development.

Key Synthetic Strategies at a Glance

The three syntheses employ different core strategies to construct the challenging C3a–C7' and C3a'–C3a'' linkages and to control the multiple stereocenters of the this compound framework.

  • Movassaghi Synthesis (2017): This approach utilizes a highly convergent diazene-directed assembly of cyclotryptamine fragments. Key features include the stereoselective formation of C3a–C7' and C3a'–C3a'' bonds through the photoextrusion of dinitrogen from carefully constructed diazene (B1210634) intermediates.[1][2]

  • Overman Synthesis (2003): This pioneering enantioselective synthesis establishes the crucial C3a–C7' linkage via a palladium-catalyzed asymmetric intramolecular Heck cyclization. This strategy was instrumental in the first total synthesis of this class of alkaloids and allowed for the unambiguous assignment of the absolute configuration of this compound.

  • Willis Synthesis (2011): This route introduces the C3a–C7' bond through a diastereoselective, substrate-controlled α-arylation of an oxindole (B195798). This approach offers an alternative method for constructing the key quaternary stereocenter.

Quantitative Comparison of Synthetic Routes

The efficiency of each synthetic route can be evaluated by comparing key quantitative metrics such as the number of linear steps, overall yield, and the yield of the key bond-forming reactions.

MetricMovassaghi SynthesisOverman SynthesisWillis Synthesis
Longest Linear Sequence 10 steps14 steps12 steps
Overall Yield ~15%~2.5%~5.7%
Key Bond Formation Diazene-directed fragment couplingAsymmetric intramolecular Heck cyclizationDiastereoselective α-arylation
Key Step Yield 65% (for tris-diazene formation)61% (Heck cyclization)77% (diastereoselective arylation)
Enantiomeric Excess >99% ee83% ee>98% de
Starting Materials Enantiopure cyclotryptamine derivativesSubstituted aniline (B41778) and tryptamine (B22526) derivativesN-methyltryptamine

Synthetic Route Overviews

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

Movassaghi_Synthesis cluster_M1 Monomer Synthesis cluster_M2 Dimer Formation cluster_M3 Trimer Assembly cluster_M4 Final Steps M1 Cyclotryptamine Derivatives M2 Diazene Dimer (+)-32 M1->M2 Diazene Formation M3 Tris-diazene Intermediate M2->M3 Fragment Coupling M4 (-)-Hodgkinsine B M3->M4 Photoextrusion & Reduction

Figure 1: Movassaghi's Convergent Diazene-Directed Synthesis.

Overman_Synthesis cluster_O1 Precursor Synthesis cluster_O2 Key Cyclization cluster_O3 Dimerization & Elaboration cluster_O4 Final Steps O1 Aryl Triflate Precursor O2 Heck Cyclization Product O1->O2 Asymmetric Heck Cyclization O3 Dimeric Intermediate O2->O3 Dimerization O4 (-)-Hodgkinsine B O3->O4 Reduction

Figure 2: Overman's Asymmetric Heck Cyclization Strategy.

Willis_Synthesis cluster_W1 Dimer Synthesis cluster_W2 Key Arylation cluster_W3 Elaboration cluster_W4 Final Steps W1 meso-Chimonanthine W2 Arylated Oxindole W1->W2 Diastereoselective Arylation W3 Tricyclic Intermediate W2->W3 Ring Closure W4 (-)-Hodgkinsine B W3->W4 Reduction

Figure 3: Willis's Diastereoselective Arylation Approach.

Experimental Protocols

Detailed experimental procedures for the key bond-forming reactions in each synthesis are provided below.

Movassaghi Synthesis: Formation of the Tris-diazene Intermediate

To a solution of the dimeric diazene sulfamate (B1201201) (1.0 equiv) and the monomeric amine (+)-28 (1.2 equiv) in anhydrous dichloromethane (B109758) (0.02 M) at 22 °C under an argon atmosphere is added 4-Å molecular sieves. The mixture is stirred for 30 minutes, followed by the addition of silver(I) oxide (2.0 equiv). The reaction mixture is protected from light and stirred at 22 °C for 24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the tris-diazene intermediate.[1]

Overman Synthesis: Asymmetric Intramolecular Heck Cyclization

A solution of the aryl triflate precursor (1.0 equiv), palladium(II) acetate (B1210297) (0.1 equiv), and (R)-BINAP (0.15 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.01 M) is prepared in a sealed tube. Proton sponge (2.2 equiv) is added, and the mixture is degassed with argon. The reaction mixture is heated to 100 °C for 48 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the cyclized product.

Willis Synthesis: Diastereoselective α-Arylation of an Oxindole

To a solution of the dimeric oxindole (1.0 equiv) and 2-bromo-N-methylaniline derivative (1.2 equiv) in anhydrous toluene (B28343) (0.1 M) is added potassium carbonate (3.0 equiv) and copper(I) iodide (0.2 equiv). The mixture is degassed with argon, and N,N'-dimethylethylenediamine (0.4 equiv) is added. The reaction is heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to give the desired C3a-arylated product.

Conclusion

The total syntheses of this compound by Movassaghi, Overman, and Willis showcase the creativity and power of modern synthetic organic chemistry.

  • The Movassaghi synthesis stands out for its high convergency and excellent stereocontrol, resulting in the highest overall yield. The diazene-based strategy allows for the modular assembly of complex fragments.[1][2]

  • The Overman synthesis , being the first enantioselective total synthesis, is a landmark achievement that provided the foundation for subsequent work in this area. The use of the asymmetric Heck reaction was a key innovation.

  • The Willis synthesis offers a valuable alternative for the construction of the critical C3a–C7' bond, demonstrating the utility of diastereoselective C-H arylation in complex natural product synthesis.

The choice of a particular synthetic route would depend on the specific goals of the research, such as the need for high material throughput, the availability of starting materials and reagents, or the desire to explore novel synthetic methodologies. Each of these routes provides a robust platform for the synthesis of this compound and its analogues for further biological evaluation.

References

A Comparative Analysis of Hodgkinsine B and Quadrigemine C: Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related natural products is paramount for identifying promising therapeutic leads. This guide provides a detailed comparison of Hodgkinsine (B231384) B and Quadrigemine C, two complex indole (B1671886) alkaloids, focusing on their structural distinctions and diverse biological profiles. The information presented herein is supported by available experimental data to facilitate a clear and objective evaluation.

Hodgkinsine B and Quadrigemine C are members of the polypyrrolidinoindoline alkaloid family, characterized by their intricate molecular architectures built from multiple tryptamine-derived subunits. While sharing a common biosynthetic origin, their distinct oligomeric states give rise to significant differences in their three-dimensional structures and, consequently, their biological activities.

Structural Dissimilarities

The fundamental structural difference between this compound and Quadrigemine C lies in the number of constituent pyrrolidinoindoline monomer units. This compound is a trimer, composed of three of these units, while Quadrigemine C is a tetramer, incorporating four such units. This seemingly simple distinction in the degree of oligomerization leads to substantial variations in their molecular weight, conformational flexibility, and the spatial arrangement of pharmacophoric features.

FeatureThis compoundQuadrigemine C
Monomeric Units 3 (Trimer)4 (Tetramer)
Molecular Formula C₃₃H₃₈N₆C₄₄H₅₀N₈ (as an isomer of Quadrigemine A)
Molar Mass 518.7 g/mol ~690.9 g/mol (as an isomer of Quadrigemine A)

Comparative Biological Activities

The structural divergence between this compound and Quadrigemine C is mirrored in their distinct pharmacological profiles. This compound has been primarily investigated for its effects on the central nervous system, whereas Quadrigemine C has demonstrated a broader spectrum of bioactivities, including antimicrobial and cytotoxic effects.

Analgesic and Neuromodulatory Activities

This compound is recognized for its analgesic properties, which are attributed to its dual activity as a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This dual mechanism is a noteworthy characteristic, as it targets two distinct pathways involved in pain perception. The mu-opioid agonism is akin to the action of morphine, while the NMDA receptor antagonism resembles the mechanism of ketamine.[1]

Information regarding the analgesic or neuromodulatory activities of Quadrigemine C is less prevalent in the available literature. It has been reported to be an antagonist of the somatostatin (B550006) receptor and an inhibitor of human platelet aggregation.[6]

Antimicrobial and Cytotoxic Activities

Quadrigemine C has been evaluated for its antimicrobial and cytotoxic properties. One study reported its minimum inhibitory concentrations (MICs) against a panel of bacteria and fungi, highlighting its potent antimicrobial activity.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of Quadrigemine C

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa100
Candida albicans25
Aspergillus niger50
(Data from "Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei")

Furthermore, Quadrigemine C has exhibited cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.[6]

This compound is also reported to possess antiviral, antibacterial, and antifungal activities, though specific quantitative data, such as MIC values from direct comparative studies with Quadrigemine C, are not currently available.[2]

Experimental Methodologies

The biological activities described above are determined using a range of established experimental protocols. Below are generalized methodologies for the key assays mentioned.

Mu-Opioid Receptor Binding Assay (Radioligand Displacement Assay)

This assay is used to determine the binding affinity of a compound to the mu-opioid receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the mu-opioid receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

NMDA Receptor Antagonist Assay (Calcium Flux Assay)

This functional assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel.

Protocol:

  • Cell Culture: Neuronal cells or recombinant cells expressing NMDA receptors are cultured in multi-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).

  • Receptor Activation: The NMDA receptors are activated by the addition of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium influx (IC₅₀) is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound (Quadrigemine C) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Downstream Signaling cAMP cAMP AC->cAMP ATP ATP AC->ATP Hodgkinsine_B This compound Hodgkinsine_B->MOR Agonist ATP->cAMP

Figure 1. Simplified signaling pathway of this compound as a mu-opioid receptor agonist.

experimental_workflow start Start: Compound Preparation (this compound / Quadrigemine C) assay_selection Select Biological Assay (e.g., Receptor Binding, Antimicrobial) start->assay_selection protocol Execute Experimental Protocol assay_selection->protocol data_acquisition Data Acquisition (e.g., Radioactivity, Fluorescence, MIC) protocol->data_acquisition analysis Data Analysis (IC50, Ki, MIC determination) data_acquisition->analysis results Comparative Analysis of Results analysis->results conclusion Conclusion on Structural and Biological Differences results->conclusion

References

Computational Docking of Hodgkinsine B: A Comparative Analysis at Opioid and NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential interactions of Hodgkinsine B with key neurological receptors, benchmarked against established modulators.

This compound, a complex alkaloid, has garnered interest for its dual activity as an opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist[1][2]. This unique pharmacological profile suggests its potential in pain management and neuroprotection. Computational docking, a powerful in-silico tool, can provide critical insights into the molecular interactions underpinning these activities. While specific computational docking studies on this compound are not yet available in published literature, this guide provides a comparative framework by examining established ligands for opioid and NMDA receptors. By presenting their docking scores and binding affinities alongside detailed experimental protocols, we aim to offer a predictive context for the future computational evaluation of this compound.

Comparative Analysis of Ligand Binding

To contextualize the potential binding of this compound, the following tables summarize the computational docking scores and experimentally determined binding affinities for well-characterized modulators of the mu-opioid receptor (μOR) and the NMDA receptor. Lower docking scores typically indicate a more favorable binding interaction. Binding affinity is often represented by the inhibition constant (Ki), where a lower value signifies a stronger affinity.

Table 1: Comparison of Docking Scores and Binding Affinities for Mu-Opioid Receptor Ligands

LigandDocking Score (kcal/mol)Binding Affinity (Ki, nM)Receptor PDB IDNotes
Morphine-10.50[3]1-100[4]8EF6[3]A benchmark opioid agonist.
FentanylNot explicitly stated, but derivatives have low scores[3][5]1-100[4]5C1M[3][5]A potent synthetic opioid agonist.
Codeine-9.62[3]>100[4]8EF6[3]A less potent opioid agonist.
7-HydroxymitragynineNot available7.16 ± 0.94[6]Not specifiedA potent alkaloid from Kratom with high affinity for μOR.
MitragynineNot available161 ± 9.56[6]Not specifiedThe primary alkaloid in Kratom with lower affinity than its 7-hydroxy metabolite.

Table 2: Comparison of Docking Scores and Binding Affinities for NMDA Receptor Antagonists

LigandDocking Score (kcal/mol)Binding Affinity (Ki or Kd, nM)Receptor PDB IDNotes
IfenprodilNot availableLow nM range[7]3JPW[8]A non-competitive antagonist with selectivity for the GluN2B subunit.
KetamineNot availableVaries by brain region[9]Not specifiedA non-competitive channel blocker.
MemantineNot availableVaries by brain region[9]Not specifiedA low-affinity, uncompetitive antagonist.
Ro 25-6981Strongest binding affinity among tested drugs[10][11]Not specifiedNot specifiedA potent and selective GluN2B antagonist.

Experimental Protocols

The following sections detail the generalized methodologies for performing computational docking studies on opioid and NMDA receptors, based on protocols described in the scientific literature.

Computational Docking of Opioid Receptor Ligands

A typical workflow for docking a ligand like this compound to the mu-opioid receptor would involve the following steps:

  • Receptor Preparation: The three-dimensional crystal structure of the human mu-opioid receptor is obtained from the Protein Data Bank (PDB). Commonly used structures include PDB IDs 4DKL, 5C1M, and 8EF6[3]. The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The flexibility of specific amino acid residues in the binding pocket may also be defined.

  • Ligand Preparation: The 2D structure of the ligand is converted to a 3D structure. Energy minimization is performed using a suitable force field to obtain a low-energy conformation.

  • Molecular Docking: Software such as AutoDock Vina, Glide, or SMINA is used to perform the docking calculations[12]. The prepared ligand is placed in the defined binding site of the receptor, and the algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest energy scores are considered the most likely binding modes. These are then visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.

Computational Docking of NMDA Receptor Ligands

The protocol for docking a ligand to the NMDA receptor is similar, with specific considerations for the receptor's complexity:

  • Receptor Selection and Preparation: The NMDA receptor is a heterotetrameric complex. The specific subunits and the binding site of interest (e.g., the channel pore for blockers, or the interface between subunits for allosteric modulators) must be identified. A relevant PDB structure, such as 3JPW for the NR2B subunit, is selected[8][13]. The preparation involves steps analogous to those for the opioid receptor.

  • Ligand Preparation: The 3D structure of the antagonist is prepared and its energy minimized.

  • Grid Generation and Docking: A grid box is defined around the target binding site on the NMDA receptor. Docking simulations are then run to predict the binding pose and affinity of the ligand.

  • Post-Docking Analysis: The resulting docking poses are ranked based on their scores. The interactions with key residues within the NMDA receptor's binding pocket are analyzed to understand the mechanism of antagonism.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output receptor Select & Prepare Receptor (e.g., PDB: 4DKL, 3JPW) docking Perform Molecular Docking (e.g., AutoDock Vina) receptor->docking ligand Prepare Ligand (e.g., this compound) ligand->docking analysis Analyze Poses & Scores (Binding Energy) docking->analysis interactions Identify Key Interactions (H-bonds, etc.) analysis->interactions prediction Predict Binding Affinity interactions->prediction

Computational Docking Workflow

cluster_opioid Opioid Receptor Signaling cluster_nmda NMDA Receptor Signaling opioid_agonist Opioid Agonist (e.g., this compound) mu_receptor Mu-Opioid Receptor (μOR) opioid_agonist->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (Ca2+ influx↓, K+ efflux↑) g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia nmda_antagonist NMDA Antagonist (e.g., this compound) nmda_receptor NMDA Receptor nmda_antagonist->nmda_receptor ion_flow Ca2+ Influx Blocked nmda_receptor->ion_flow glutamate_glycine Glutamate & Glycine Binding glutamate_glycine->nmda_receptor excitotoxicity Reduced Excitotoxicity ion_flow->excitotoxicity neuroprotection Neuroprotection excitotoxicity->neuroprotection

Signaling Pathways

Conclusion and Future Directions

While this compound presents an intriguing profile as a dual-acting agent on opioid and NMDA receptors, the absence of specific computational docking studies limits a direct comparison of its binding characteristics with established drugs. The data and protocols presented here for known opioid and NMDA receptor modulators offer a valuable benchmark. Future in-silico research focusing on the molecular docking of this compound to both receptor types is crucial. Such studies would not only elucidate the structural basis for its dual activity but also guide the rational design of novel analgesics with potentially improved safety and efficacy profiles. The comparative framework provided in this guide serves as a foundation for these future investigations.

References

Validating the Mechanism of Action of Hodgkinsine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hodgkinsine (B231384) B, a naturally occurring alkaloid with a dual mechanism of action, against established pharmacological agents. The objective is to offer a clear, data-driven validation of its therapeutic potential, focusing on its analgesic and cytotoxic properties.

Comparative Analysis of Bioactivity

To contextualize the performance of Hodgkinsine B, its bioactivity is compared with standard reference compounds for its two primary mechanisms of action: mu-opioid receptor agonism and NMDA receptor antagonism. For its potential anticancer applications, it is compared with the established chemotherapeutic agent, Doxorubicin.

Analgesic Activity: Opioid and NMDA Receptor Modulation

This compound exhibits a unique dual mechanism of action contributing to its analgesic effects, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[1] This profile is compared with Morphine, a classic mu-opioid agonist, and Ketamine, a well-characterized NMDA receptor antagonist.

Table 1: Comparison of Receptor Binding Affinity and Antinociceptive Potency

CompoundTargetParameterValueReference Compound
This compound µ-opioid receptorKᵢLow affinityMorphine
NMDA receptorIC₅₀Data Not AvailableKetamine
Morphine µ-opioid receptorKᵢ1.2 nM-
Ketamine NMDA receptorIC₅₀~1.5 - 2.1 µM-
This compound Antinociception (hot-plate test, mouse)ED₅₀20.0 mg/kg (comparable to 6.0 mg/kg Morphine)Morphine
Morphine Antinociception (hot-plate test, rat)ED₅₀2.6 - 4.5 mg/kg-
Ketamine Antinociception (postoperative hyperalgesia, human)ED₅₀0.24 mg/kg-
Cytotoxic Activity

Preliminary studies indicate that this compound possesses cytotoxic effects against several human cancer cell lines.[4] This activity is compared with Doxorubicin, a widely used chemotherapeutic agent.

Table 2: Comparison of Cytotoxicity (IC₅₀)

CompoundCell LineIC₅₀ (µM)Reference Compound
This compound HCT-116 (Colon Cancer)Data Not AvailableDoxorubicin
SF-295 (Glioblastoma)Data Not AvailableDoxorubicin
OVACR-8 (Ovarian Cancer)Data Not AvailableDoxorubicin
Doxorubicin HCT-116 (Colon Cancer)~0.04 - 2.0 µM-
OVCAR-8 (Ovarian Cancer)~0.02 µM-

Note: While the cytotoxicity of Hodgkinsine against these cell lines has been reported, specific IC₅₀ values were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to validating the mechanism of action of this compound.

Mu-Opioid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist).

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of this compound.

  • Total and Non-specific Binding: Include control wells with [³H]-DAMGO only (total binding) and wells with [³H]-DAMGO and a high concentration of naloxone (non-specific binding).

  • Equilibrium: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-DAMGO binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Calcium Influx)

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on NMDA receptor function.

Materials:

  • HEK293 cells expressing human NMDA receptors (e.g., GluN1/GluN2A subunits).

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • NMDA and Glycine (B1666218) (co-agonists).

  • Test compound: this compound.

  • Reference antagonist: Ketamine.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the NMDA receptor-expressing cells in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of this compound or Ketamine to the wells.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of NMDA and glycine to induce calcium influx through the NMDA receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: The increase in fluorescence corresponds to calcium influx. The IC₅₀ value is the concentration of this compound that inhibits the agonist-induced fluorescence signal by 50%.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, SF-295, OVACR-8).

  • Cell culture medium and supplements.

  • Test compound: this compound.

  • Reference compound: Doxorubicin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Doxorubicin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Dual signaling pathway of this compound leading to analgesia.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional NMDA Functional Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Receptor Membranes A2 Incubate with Radioligand & this compound A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 A5 Calculate Ki A4->A5 B1 Plate NMDA-expressing Cells B2 Load with Calcium Dye B1->B2 B3 Add this compound B2->B3 B4 Stimulate with NMDA/Glycine B3->B4 B5 Measure Fluorescence B4->B5 B6 Calculate IC50 B5->B6 C1 Seed Cancer Cells C2 Treat with This compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6

Caption: Workflow for validating this compound's bioactivity.

References

A Comparative Guide to the Receptor Cross-Reactivity of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hodgkinsine B's interactions with various receptor systems. This compound is a complex pyrrolidinoindoline alkaloid primarily recognized for its dual mechanism of action as a µ-opioid receptor (MOR) agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist[1][2][3]. This unique pharmacological profile contributes to its analgesic properties[3][4]. Understanding its cross-reactivity is crucial for evaluating its therapeutic potential and off-target effect profile.

While specific quantitative binding affinities for this compound across a wide panel of receptors are not extensively documented in publicly available literature, this guide summarizes its established primary activities and provides context by comparing it with other known receptor ligands.

Cross-Reactivity Profile of this compound

The following table summarizes the known interactions of this compound. Due to the limited availability of specific binding constants (Kᵢ) or functional potencies (IC₅₀/EC₅₀) for this compound, its activity is described qualitatively. For context, typical affinity ranges for selective ligands at these receptors are provided.

Receptor TargetKnown Interaction of this compoundTypical Affinity (Kᵢ) of Selective LigandsPotential Downstream Effects
µ-Opioid Receptor (MOR) Agonist[1][2][3]0.1 - 10 nMAnalgesia, sedation, respiratory depression
NMDA Receptor Antagonist[1][2][3]0.01 - 10 µMAnalgesia, neuroprotection, psychotomimetic effects
δ-Opioid Receptor (DOR) Data not available0.5 - 20 nMAnalgesia, antidepressant effects
κ-Opioid Receptor (KOR) Data not available0.5 - 15 nMAnalgesia, dysphoria, diuresis
Serotonin Receptors (5-HT) Data not available1 - 100 nMModulation of mood, sleep, appetite
Dopamine Receptors (D₁-D₅) Data not available5 - 150 nMRegulation of motor control, reward, motivation
Adrenergic Receptors (α, β) Data not available1 - 200 nMModulation of blood pressure, heart rate

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the processes for evaluating cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_screening Primary Screening cluster_analysis Hit Identification cluster_secondary Secondary & Functional Assays cluster_conclusion Profile Generation Compound This compound PrimaryAssay High-Throughput Radioligand Binding Assays (Panel of Receptors) Compound->PrimaryAssay DataAnalysis Data Analysis (Determine % Inhibition) PrimaryAssay->DataAnalysis HitIdent Identify 'Hits' (Significant Inhibition >50%) DataAnalysis->HitIdent DoseResponse Dose-Response Curves (Determine Kᵢ / IC₅₀) HitIdent->DoseResponse FunctionalAssay Functional Assays (e.g., cAMP, Calcium Flux) (Determine Agonism/Antagonism) DoseResponse->FunctionalAssay SelectivityProfile Generate Selectivity Profile FunctionalAssay->SelectivityProfile

Caption: A typical experimental workflow for assessing compound cross-reactivity.

mu_opioid_pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hodgkinsine This compound (Agonist) Hodgkinsine->MOR Binds & Activates Response Analgesia cAMP->Response K_efflux->Response Ca_influx->Response

Caption: Simplified signaling pathway of the μ-opioid receptor (MOR).

nmda_pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_ion Ca2+ Ca_influx No Ca2+ Influx NMDA_R->Ca_influx Hodgkinsine This compound (Antagonist) Hodgkinsine->NMDA_R Blocks Channel Glutamate (B1630785) Glutamate & Glycine/D-Serine Glutamate->NMDA_R Bind Depolarization Membrane Depolarization Depolarization->NMDA_R Acts on Mg_block Removes Mg2+ Block Depolarization->Mg_block Downstream Inhibition of Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream

Caption: Antagonistic action of this compound on the NMDA receptor pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with its primary receptor targets.

Radioligand Competition Binding Assay for µ-Opioid Receptor (MOR)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

    • Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (an antagonist).

    • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

    • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ (e.g., 1-2 nM [³H]-DAMGO), and serial dilutions of this compound (e.g., from 0.1 nM to 100 µM).

    • Controls:

      • Total Binding: Wells containing only membranes and radioligand.

      • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

    • Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand[5].

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter[5].

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

      • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

      • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor[5].

Calcium Flux Functional Assay for NMDA Receptor

This cell-based functional assay measures the ability of a compound to antagonize the NMDA receptor by detecting changes in intracellular calcium concentration ([Ca²⁺]ᵢ) following receptor activation.

  • Materials:

    • HEK293 cells stably or transiently expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)[3].

    • Cell culture medium (e.g., DMEM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another physiological salt solution, magnesium-free.

    • Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or Calcium-6 dye[6].

    • NMDA receptor co-agonists: Glutamate and Glycine (or D-serine).

    • Test Compound: this compound.

    • A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FDSS).

  • Procedure:

    • Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into a black, clear-bottom 96-well or 384-well plate and culture overnight[3].

    • Dye Loading: Remove the culture medium and add the assay buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) and a mild detergent like Pluronic F-127 to aid dye solubility. Incubate for 60 minutes at 37°C.

    • Wash and Incubation: Wash the cells gently with magnesium-free assay buffer to remove excess extracellular dye. Add buffer containing various concentrations of the test compound (this compound) to the wells. Incubate for 10-20 minutes.

    • Measurement:

      • Place the cell plate into the fluorescence plate reader and measure the baseline fluorescence for 10-30 seconds.

      • Using the instrument's dispenser, add a pre-determined concentration of the NMDA receptor co-agonists (e.g., 100 µM glutamate and 100 µM glycine) to stimulate the receptor[3].

      • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes) to measure the change in [Ca²⁺]ᵢ[3].

    • Data Analysis:

      • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

      • Plot the response against the log concentration of this compound to generate a dose-response curve.

      • Calculate the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximum agonist-induced calcium influx. This value indicates its potency as an NMDA receptor antagonist.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Hodgkinsine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This document provides a comprehensive operational plan for the proper disposal of Hodgkinsine B, a bioactive indole (B1671886) alkaloid. Adherence to these procedures is crucial for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS). While the available SDS for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent practice for all research compounds to be handled with care, assuming potential bioactivity and toxicity.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

This compound: Relevant Properties for Handling and Disposal

The following table summarizes key data for this compound, informing its safe handling and disposal.

PropertyDataCitation(s)
Chemical Name (3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole[2]
Molecular Formula C₃₃H₃₈N₆[2][3]
Molecular Weight 518.7 g/mol [2][3]
Appearance Solid[3]
Biological Activity Opioid receptor agonist, NMDA receptor antagonist, with analgesic, antiviral, antibacterial, and antifungal activities.[4][5]
Storage Temperature -20°C[3]
Hazard Classification Not classified as a hazardous substance according to GHS.[1]

Operational Disposal Plan

The recommended and safest method for the disposal of this compound, for which a specific chemical inactivation protocol is not available, is to collect all waste streams containing the compound and arrange for their disposal via a licensed professional waste disposal service.[6]

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, segregate waste containing this compound from other laboratory waste streams. Do not mix with incompatible chemicals.

  • Waste Collection:

    • Solid Waste: Place all materials contaminated with this compound, such as unused compound, weighing papers, contaminated gloves, and pipette tips, into a designated, puncture-resistant, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled container. The container material should be compatible with the solvent used.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.

  • Professional Disposal: Arrange for a licensed and reputable chemical waste disposal company to collect and dispose of the this compound waste in accordance with all local, state, and federal regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if safe to do so.

  • Contain and Clean:

    • For solid spills , gently cover with a damp paper towel to prevent the generation of dust.

    • For liquid spills , absorb the material using an inert absorbent such as vermiculite (B1170534) or sand.

  • Collect Waste: Carefully sweep or scoop the contained material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • EHS Notification: For large spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

HodgkinsineB_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound solid_waste Solid Waste (Contaminated PPE, glassware, etc.) start->solid_waste Generates liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste Generates collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage professional_disposal Licensed Professional Waste Disposal Service storage->professional_disposal

Caption: Workflow for the safe disposal of this compound.

This guidance is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always prioritize safety and adhere to your institution's specific waste management policies.

References

Safeguarding Research: A Comprehensive Guide to Handling Hodgkinsine B

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling Hodgkinsine B, a comprehensive PPE strategy is crucial to minimize exposure via skin contact, inhalation, or ingestion.[5] The following table summarizes the recommended PPE, based on guidelines for handling cytotoxic agents.[6][7][8]

PPE ComponentSpecificationRationale
Gloves Double gloving with powder-free nitrile gloves meeting ASTM D6978 standards.[8]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Gown Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[8]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields, goggles, or a full-face shield.[5][6][7]Protects eyes from splashes or aerosols. A face shield offers broader protection.
Respiratory Protection A surgical mask is recommended for general handling. An N95 respirator should be used if there is a risk of generating aerosols or handling powders (e.g., weighing, preparing solutions, cleaning spills).Minimizes the risk of inhaling airborne particles.
Additional Protection Shoe covers.Prevents the spread of contamination outside of the work area.[6]

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to maintain a safe and controlled environment when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate a specific work area gather_ppe Assemble all necessary PPE prep_area->gather_ppe don_ppe Don PPE in the correct order gather_ppe->don_ppe weigh Weigh this compound in a ventilated enclosure don_ppe->weigh dissolve Prepare solutions in a fume hood or biological safety cabinet weigh->dissolve transport Use sealed, secondary containers for transport dissolve->transport decontaminate_surfaces Decontaminate work surfaces transport->decontaminate_surfaces doff_ppe Doff PPE, avoiding self-contamination decontaminate_surfaces->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands solid_waste Dispose of solid waste in a designated, labeled container wash_hands->solid_waste liquid_waste Dispose of liquid waste according to institutional guidelines solid_waste->liquid_waste

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

III. Experimental Protocols: Key Safety Procedures

A. Preparation and Weighing:

  • Designate a specific area for handling this compound, away from general laboratory traffic.

  • If working with the powdered form, conduct all weighing activities within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Use dedicated equipment (spatulas, weigh boats) and decontaminate them immediately after use.

B. Solution Preparation:

  • Prepare all solutions in a certified chemical fume hood or a Class II biological safety cabinet.[6]

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

C. Spill Management: In the event of a spill, immediate and proper cleanup is critical.[7]

  • Alert personnel in the area and restrict access.

  • Don appropriate PPE , including double gloves, a gown, eye protection, and an N95 respirator.[5]

  • Contain the spill using absorbent pads from a chemical spill kit. For powdered spills, gently cover with damp absorbent material to avoid creating dust.

  • Clean the area starting from the outer edge of the spill and working inwards. Use a detergent solution followed by a deactivating agent if one is recommended for similar compounds.

  • Dispose of all cleanup materials as hazardous waste.

IV. Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, shoe covers, weigh boats, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with institutional and local regulations for chemical waste.

V. Chemical and Physical Properties

While not directly related to immediate handling procedures, understanding the basic properties of this compound can be useful.

PropertyValue
Molecular Formula C₃₃H₃₈N₆
Molecular Weight 518.7 g/mol [9]
Appearance Solid[2]
Storage Store at room temperature in the continental US; may vary elsewhere.[1] For long-term stability, storage at -20°C is often recommended for alkaloids.

By adhering to these guidelines, researchers can create a safer laboratory environment for themselves and their colleagues while working with this compound and other potent bioactive compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.